Product packaging for Spiro[2.2]pentane-1-carboxylic Acid(Cat. No.:CAS No. 17202-64-1)

Spiro[2.2]pentane-1-carboxylic Acid

Cat. No.: B1275520
CAS No.: 17202-64-1
M. Wt: 112.13 g/mol
InChI Key: WAHIIXTYAWFIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[2.2]pentane-1-carboxylic Acid is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1275520 Spiro[2.2]pentane-1-carboxylic Acid CAS No. 17202-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.2]pentane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHIIXTYAWFIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402612
Record name Spiro[2.2]pentane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-64-1
Record name Spiro[2.2]pentane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[2.2]pentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Rising Prominence of Strained Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spiro[2.2]pentane-1-carboxylic Acid

In the landscape of modern organic chemistry and drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds.[1][2] Their inherent rigidity and well-defined exit vectors provide a unique platform for developing molecules that can interact with biological targets with high selectivity and efficacy.[3][4]

Among these, Spiro[2.2]pentane, the smallest spiro-connected cycloalkane, represents a pinnacle of strain and structural definition.[5] First synthesized in 1896, its derivatives are now recognized as intriguing building blocks in medicinal chemistry.[5] This guide focuses on a key derivative, This compound (CAS No. 17202-64-1), a versatile intermediate that serves as a gateway to more complex molecules for applications in pharmaceuticals and materials science.[6][7] Its highly strained dual cyclopropane framework imparts unique physicochemical properties and reactivity, making it a subject of significant interest for researchers aiming to explore novel chemical space.

Physicochemical and Structural Properties

This compound is typically a white solid organic compound.[6][7] Its structure is defined by a central quaternary carbon atom that serves as the pivot for two fused cyclopropane rings. The carboxylic acid moiety is attached to one of these highly strained rings.

PropertyValueSource
IUPAC Name spiro[2.2]pentane-2-carboxylic acidPubChem[8]
CAS Number 17202-64-1PubChem[8]
Molecular Formula C₆H₈O₂PubChem[8]
Molecular Weight 112.13 g/mol PubChem[8][9]
Appearance White SolidNINGBO INNO PHARMCHEM[6]
Canonical SMILES C1CC12CC2C(=O)OPubChem[8]

Spectroscopic Characterization: A Guide to Identification

Accurate characterization is essential for verifying the integrity of this compound. The unique strained structure gives rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is dominated by two key features: the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.[10][11]

  • O-H Stretch: Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the O-H stretch appears as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[12] This broad envelope frequently overlaps with the C-H stretching region.[12]

  • C=O Stretch: A sharp and very intense absorption characteristic of the carbonyl group in a carboxylic acid dimer is expected around 1700-1725 cm⁻¹.[11][12]

  • C-O Stretch: A medium intensity peak corresponding to the C-O single bond stretch is typically observed in the 1320-1210 cm⁻¹ region.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides clear indicators of the spiro[2.2]pentane framework.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm range. Its signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange.[12]

  • Alpha-Proton (-CH-COOH): The proton on the carbon bearing the carboxyl group will be deshielded by the electron-withdrawing effect of the carbonyl, resonating in the 2.0-3.0 ppm region.[13]

  • Cyclopropyl Protons: The remaining protons on the two cyclopropane rings are in a highly shielded environment and will appear significantly upfield, generally between 0.5 and 1.5 ppm. The complex splitting patterns will reflect the geminal and cis/trans coupling relationships within the rigid ring system.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 160-180 ppm range.[12]

  • Spiro Carbon (Quaternary C): The central spiro carbon will be a singlet and is expected in the upfield region for quaternary carbons.

  • Cyclopropyl Carbons: The carbons of the cyclopropane rings will be found in the shielded region of the spectrum, typically between 10 and 40 ppm.

Synthesis Methodologies

A plausible synthetic approach can be visualized as a multi-step process. The causality behind this approach lies in building the strained system sequentially, often culminating in an intramolecular reaction to form the final spiro junction.

G A Starting Material (e.g., Ester with a cyclopropyl group) B Formation of Alkylidene Cyclopropane Precursor A->B Olefination C Cyclopropanation Reaction (e.g., Simmons-Smith or Carbene Addition) B->C Addition D Spiro[2.2]pentane Derivative (Ester or Nitrile) C->D E Hydrolysis D->E Acid or Base F Final Product: This compound E->F

Conceptual workflow for the synthesis of this compound.

Experimental Protocol Outline (Conceptual):

  • Preparation of an Alkylidenecyclopropane: A suitable starting material, such as a cyclopropyl ketone, undergoes a Wittig-type reaction to generate an exocyclic double bond, forming an alkylidenecyclopropane.

  • Diastereoselective Cyclopropanation: The alkylidenecyclopropane is then subjected to a cyclopropanation reaction. Methods like the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or the addition of a carbene (generated from a diazo compound) can be employed to form the second cyclopropane ring, creating the spiro[2.2]pentane core.[5] This step is often the most critical for establishing stereochemistry.

  • Hydrolysis to the Carboxylic Acid: If the precursor carries an ester or nitrile group, a final hydrolysis step under acidic or basic conditions is performed to yield the target this compound.

Applications in Research and Drug Development

The true value of this compound lies in its application as a rigid, three-dimensional building block.[3][6] Its unique structure is leveraged to impart specific conformational constraints on larger molecules, a highly desirable trait in drug design.

  • Scaffold for Novel Therapeutics: The spiro[2.2]pentane core serves as a non-aromatic, sp³-rich scaffold. Replacing traditional flat aromatic rings with such three-dimensional structures can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while also exploring new interactions with biological targets.[2][4]

  • Conformationally Constrained Analogues: It can be used to synthesize conformationally restricted analogues of known bioactive molecules or amino acids.[5] This rigidity helps in "locking" a molecule into a specific bioactive conformation, which can increase potency and reduce off-target effects.

  • Advanced Materials: The defined geometry and high strain energy of the spiropentane unit can be exploited in the synthesis of novel polymers and advanced materials with unique physical properties.[6]

G cluster_0 Core Scaffold A Spiro[2.2]pentane- 1-carboxylic Acid (Core Building Block) B Amide Coupling A->B with Amines C Esterification A->C with Alcohols D Other Derivatizations A->D E Bioactive Peptidomimetics B->E F Novel Ester-based Drug Candidates C->F G Complex Molecular Probes or Material Precursors D->G

Role as a central building block in chemical synthesis.

Safety and Handling

According to GHS hazard statements, this compound is considered a hazardous substance.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a key that unlocks access to a class of highly strained, structurally defined molecules. Its rigid three-dimensional framework offers a compelling alternative to traditional flat scaffolds in medicinal chemistry and materials science. As synthetic methodologies become more robust and the demand for novel sp³-rich compounds grows, the importance of versatile building blocks like this compound is set to increase, paving the way for the next generation of innovative drugs and materials.

References

An In-Depth Technical Guide to Spiro[2.2]pentane-1-carboxylic Acid (CAS 17202-64-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Spiropentane Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures that offer unique three-dimensional arrangements is paramount. Spiro[2.2]pentane-1-carboxylic acid (CAS: 17202-64-1), a fascinating and highly strained small molecule, has emerged as a building block of significant interest.[1] Its rigid, well-defined spirocyclic core, composed of two fused cyclopropane rings, provides a distinct departure from conventional cyclic systems. This unique geometry can impart novel pharmacological properties and is a key reason for its growing utility as a versatile intermediate in the synthesis of complex chemical entities.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic analysis, and potential applications, with a focus on its role as a valuable tool for innovation in drug discovery and materials science.

Molecular and Physicochemical Profile

This compound is a white to light brown solid organic compound.[2] Its fundamental properties are summarized in the table below. The highly strained nature of the two fused cyclopropane rings is a defining feature, influencing its reactivity and the conformational properties of molecules into which it is incorporated.

PropertyValueSource(s)
CAS Number 17202-64-1[3]
Molecular Formula C₆H₈O₂[3]
Molecular Weight 112.13 g/mol [3]
IUPAC Name This compound[3]
Synonyms Spiro[2.2]pentane-5-carboxylic acid[2]
Appearance White to light brown solid[2]
Storage Temperature 2-8°C, sealed in a dry environment[4]
InChI Key WAHIIXTYAWFIFE-UHFFFAOYSA-N[4]
SMILES O=C(O)C1CC12CC2[2]

Synthesis of the Spiropentane Core: A Representative Approach

A representative synthetic strategy could involve the double cyclopropanation of an allene derivative. The causality behind this choice lies in the efficiency of such reactions in forming highly strained ring systems.

Synthesis_Workflow Allene Allene Precursor (e.g., an allenoic ester) SpiropentaneEster Spiropentane Ester Derivative Allene->SpiropentaneEster Double Cyclopropanation Reagents Cyclopropanating Agent (e.g., CH₂I₂/Zn-Cu couple) Reagents->SpiropentaneEster FinalProduct This compound SpiropentaneEster->FinalProduct Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Hydrolysis->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Representative Experimental Protocol:

Step 1: Double Cyclopropanation of an Allenoic Ester

  • To a well-stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon), a solution of diiodomethane in diethyl ether is added dropwise at a controlled temperature (e.g., reflux).

  • A solution of an appropriate allenoic ester (e.g., ethyl buta-2,3-dienoate) in diethyl ether is then added slowly to the reacting mixture. The choice of an allene as a starting material is crucial as it provides the necessary double bonds for the formation of the two cyclopropane rings.

  • The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude spiropentane ester derivative.

  • Purification is typically achieved by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

  • The purified spiropentane ester is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC). The use of a strong base is necessary to saponify the ester to the corresponding carboxylate.

  • The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to afford this compound.

Spectroscopic Analysis

While public spectral databases do not currently contain the full experimental spectra for this compound, a detailed analysis of its expected spectroscopic features can be predicted based on its structure and the principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the highly coupled nature of the cyclopropane protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically around 10-13 ppm.

  • Cyclopropane Protons: The seven protons on the spiropentane skeleton would appear in the upfield region, likely between 0.5 and 2.5 ppm. The signals would exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The proton attached to the same carbon as the carboxylic acid group would be expected to be the most downfield of the skeletal protons due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm is expected for the carboxylic acid carbonyl carbon.

  • Spiro Carbon: The central quaternary carbon atom of the spirocenter would likely have a chemical shift in the range of 20-40 ppm.

  • Other Cyclopropane Carbons: The remaining four carbon atoms of the cyclopropane rings are expected to resonate in the upfield region, typically between 5 and 30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should show characteristic absorption bands for the carboxylic acid functional group.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is anticipated for the carbonyl stretch.

  • C-O Stretch: A medium intensity band is expected in the 1200-1300 cm⁻¹ region, corresponding to the C-O stretching vibration.

  • C-H Stretch: C-H stretching vibrations for the cyclopropane rings would appear just above 3000 cm⁻¹, characteristic of C-H bonds on a strained ring system.

Mass Spectrometry (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z = 112 would be observed. Common fragmentation patterns for carboxylic acids would be expected.

Mass_Spec_Fragmentation M_ion [C₆H₈O₂]⁺˙ m/z = 112 Fragment_95 [C₆H₇O]⁺ m/z = 95 M_ion->Fragment_95 Fragment_67 [C₅H₇]⁺ m/z = 67 M_ion->Fragment_67 Loss_OH Loss of •OH Loss_OH->Fragment_95 Loss_COOH Loss of •COOH Loss_COOH->Fragment_67

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Applications in Research and Drug Development

The rigid, three-dimensional nature of the spiropentane scaffold makes this compound a valuable building block for probing biological systems and developing novel therapeutics.

Medicinal Chemistry Scaffold

Spirocycles are of great interest in medicinal chemistry because their conformational rigidity can lead to higher binding affinity and selectivity for biological targets. The spiropentane unit can serve as a non-classical bioisostere for other commonly used groups, such as gem-dimethyl or tert-butyl groups, while introducing a unique spatial vector for substituents. The carboxylic acid handle allows for the straightforward synthesis of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships.

Potential Biological Activities

While direct biological data for this compound is limited, one supplier notes its potential use as an acaricide, with a proposed mechanism of disrupting chitin synthesis.[5] More broadly, spiro-compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and central nervous system-active agents. The unique structure of this molecule makes it an attractive candidate for inclusion in screening libraries for drug discovery programs.

Workflow for Derivative Synthesis:

The carboxylic acid functionality is a versatile starting point for chemical elaboration. A common application would be the synthesis of novel amides.

Derivative_Synthesis StartingAcid Spiro[2.2]pentane-1- carboxylic acid AmideProduct Spiro[2.2]pentane-1-carboxamide Derivative StartingAcid->AmideProduct Amide Coupling Activation Coupling Agent (e.g., HATU, EDC) Activation->AmideProduct Amine Primary or Secondary Amine (R-NH₂) Amine->AmideProduct

Caption: A typical workflow for the synthesis of amide derivatives.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Signal Word: Warning.[4]

  • GHS Pictogram: GHS07.[4]

In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

This compound is a unique and valuable building block for chemical synthesis. Its highly strained, rigid spirocyclic structure offers a novel scaffold for the design of new molecules with potential applications in medicinal chemistry and materials science. While further research is needed to fully elucidate its biological activities and synthetic utility, the foundational chemical principles and properties outlined in this guide provide a strong basis for its exploration by researchers and drug development professionals. The continued investigation of this and related spiropentane derivatives will undoubtedly contribute to advancements across a range of scientific disciplines.[1]

References

An In-depth Technical Guide to the Spectroscopic Data of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Spectroscopic Profile of a Strained Molecule

Molecular Structure and its Spectroscopic Implications

Spiro[2.2]pentane-1-carboxylic acid possesses the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[3] The structure is characterized by two fused cyclopropane rings sharing a single spiro-carbon, with a carboxylic acid moiety attached to one of the cyclopropane rings. This high degree of ring strain profoundly influences the molecule's bond lengths, bond angles, and ultimately, its spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the rigid, non-planar nature of the spiro[2.2]pentane core, which renders all methylene protons diastereotopic.

Expected Chemical Shifts (δ) in ppm:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
-COOH10.0 - 13.0Broad SingletN/AThe acidic proton of the carboxylic acid is typically deshielded and exhibits a broad signal due to hydrogen bonding and chemical exchange.
CH (methine)2.0 - 2.5Triplet or Doublet of Doublets~ 7-9The proton on the carbon bearing the carboxylic acid will be deshielded by the electron-withdrawing nature of the carboxyl group.
CH₂ (cyclopropyl)0.5 - 1.5MultipletsComplexThe methylene protons of the cyclopropane rings are highly shielded and will exhibit complex splitting patterns due to geminal and vicinal coupling. The diastereotopic nature of these protons will lead to distinct signals for each.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard approach for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

    • Employ a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Workflow for ¹H NMR Data Acquisition and Processing:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 final final proc3->final Final Spectrum

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Expected Chemical Shifts (δ) in ppm:

Carbon Predicted Chemical Shift (ppm) Rationale
C=O (carboxyl)175 - 185The carbonyl carbon of a carboxylic acid is highly deshielded.
C (spiro)25 - 35The quaternary spiro-carbon is expected to be in the aliphatic region.
CH (methine)30 - 40The carbon attached to the carboxylic acid will be deshielded.
CH₂ (cyclopropyl)5 - 20The methylene carbons of the highly strained cyclopropane rings are expected to be significantly shielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

    • Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will clearly indicate the presence of the carboxylic acid functional group.

Expected Absorption Bands (cm⁻¹):

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape
O-HStretching (H-bonded)2500 - 3300Broad
C-H (cyclopropyl)Stretching~3080Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=OStretching1700 - 1725Strong, Sharp
C-OStretching1210 - 1320Medium
O-HBending920 - 950Medium, Broad

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a salt (e.g., NaCl) cell.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Workflow for FTIR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare KBr Pellet or Solution Cell acq1 Place Sample in FTIR Spectrometer prep1->acq1 acq2 Record Background Spectrum acq1->acq2 acq3 Record Sample Spectrum acq2->acq3 proc1 Background Subtraction acq3->proc1 final final proc1->final Final IR Spectrum

Caption: Workflow for acquiring an FTIR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Expected Fragments (m/z):

m/z Fragment Ion Fragmentation Pathway
112[M]⁺Molecular Ion
95[M - OH]⁺Loss of a hydroxyl radical
84[M - CO]⁺˙Loss of carbon monoxide from the [M-OH]⁺ ion is unlikely. A more probable fragmentation is the loss of ethene from the molecular ion.
67[M - COOH]⁺Loss of the carboxylic acid group
45[COOH]⁺Carboxylic acid fragment

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion and Future Outlook

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. The unique structural features of this strained molecule are expected to give rise to distinct and informative spectra. While experimental data is not yet widely disseminated, the information presented here, grounded in fundamental spectroscopic principles, offers a valuable resource for researchers in the synthesis, characterization, and application of this important chemical building block. The future publication of experimentally obtained spectra will be crucial for validating these predictions and further enabling the rational design of novel molecules based on the spiro[2.2]pentane scaffold.

References

The Enigmatic Spiro[2.2]pentane: A Journey from Curiosity to a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deceptively simple hydrocarbon, spiro[2.2]pentane, has captivated chemists for over a century. Its unique strained architecture, composed of two fused cyclopropane rings sharing a single carbon atom, imparts a fascinating combination of high reactivity and rigid three-dimensionality. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for spiro[2.2]pentane and its derivatives. We delve into the fundamental structural and electronic properties that govern its reactivity and chronicle its journey from a chemical curiosity to a valuable scaffold in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for the synthesis and application of this remarkable class of compounds.

The Dawn of a Strained System: Discovery and Early History

The story of spiro[2.2]pentane begins in the late 19th century with the pioneering work of Gustav Gustavson. In 1896, while investigating the reactions of polyhalogenated compounds with zinc metal, he reported the synthesis of a hydrocarbon with the molecular formula C₅H₈, which he named vinyltrimethylene.[1] Although its true structure remained elusive, this marked the first synthesis of what would later be identified as the parent spiro[2.2]pentane.

It was not until 1907 that the correct spirocyclic structure was proposed by Fecht.[1] Further evidence for this structure was provided by Nikolai Zelinsky, who synthesized the same hydrocarbon from 1,1-bis(bromomethyl)-cyclopropane, a precursor that strongly suggested the spirocyclic arrangement. However, definitive proof of its unique structure had to await the advent of modern spectroscopic techniques. In 1944, M. J. Murray and E. H. Stevenson provided conclusive spectroscopic evidence, solidifying the existence of this highly strained and fascinating molecule.[2]

The early synthetic procedures were often plagued by low yields and the formation of numerous byproducts, making the isolation of pure spiro[2.2]pentane a significant challenge.[1] These initial explorations, however, laid the crucial groundwork for future advancements and ignited a long-standing interest in the chemistry of such strained ring systems.

Mastering the Strain: Evolution of Synthetic Methodologies

The inherent ring strain of spiro[2.2]pentane, a consequence of the two fused three-membered rings, presented a formidable synthetic challenge. The early reliance on reductive dehalogenation methods, while groundbreaking, lacked general applicability and efficiency. This spurred the development of more sophisticated and versatile synthetic strategies over the decades.

The Gustavson Synthesis: A Historical Protocol

While not a modern method of choice due to low yields and harsh conditions, understanding the original synthesis provides valuable historical context.

Experimental Protocol: Gustavson's Synthesis of "Vinyltrimethylene" (Spiro[2.2]pentane)

  • Reactants: 2,2-bis(bromomethyl)-1,3-dibromopropane and powdered zinc.

  • Procedure: The reaction is carried out by treating 2,2-bis(bromomethyl)-1,3-dibromopropane, derived from pentaerythritol, with zinc dust. The zinc acts as a reducing agent, effecting an intramolecular cyclization to form the spiro[2.2]pentane skeleton.

  • Challenges: This method typically results in a mixture of products, including isomeric alkenes, making the isolation of pure spiro[2.2]pentane difficult.[1]

Modern Approaches to Spiro[2.2]pentane Synthesis

The limitations of early methods drove the innovation of more efficient and selective synthetic routes. These modern techniques offer greater control over the introduction of substituents, paving the way for the synthesis of a diverse range of functionalized spiro[2.2]pentane derivatives.

The development of carbenoid chemistry provided a significant breakthrough. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species, proved to be a valuable tool for the double cyclopropanation of allenes to furnish the spiro[2.2]pentane core.

Experimental Protocol: Simmons-Smith Synthesis of Amido-Spiro[2.2]pentanes

  • Reactants: An allenamide, diethylzinc (Et₂Zn), and chloroiodomethane (ClCH₂I) or diiodomethane (CH₂I₂).

  • Procedure: To a solution of the allenamide in a suitable solvent (e.g., dichloromethane), diethylzinc is added, followed by the dropwise addition of chloroiodomethane or diiodomethane. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified by chromatography.

  • Causality: The diethylzinc and dihaloalkane form a zinc carbenoid in situ. This electrophilic species reacts with the electron-rich double bonds of the allene in a concerted fashion, leading to the stereospecific formation of the two cyclopropane rings. The use of allenamides as substrates allows for the direct incorporation of a nitrogen-containing functional group.

Another powerful strategy involves the addition of a carbene to the exocyclic double bond of a methylenecyclopropane. This approach allows for the construction of the second cyclopropane ring onto a pre-existing one.

Conceptual Workflow: Carbene Addition to Methylenecyclopropanes

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product MCP Methylenecyclopropane Catalyst Transition Metal Catalyst (e.g., Rh, Cu) MCP->Catalyst Carbene Carbene Precursor (e.g., Diazo Compound) Carbene->Catalyst SPP Spiro[2.2]pentane Derivative Catalyst->SPP Carbene Addition

Caption: Carbene addition to a methylenecyclopropane for spiro[2.2]pentane synthesis.

More recent innovations have focused on intramolecular strategies, which often provide excellent control over stereochemistry. These methods typically involve the generation of a reactive intermediate that undergoes a ring-closing reaction to form the spirocyclic system.

The Heart of the Matter: Unique Structural and Electronic Properties

The defining feature of spiro[2.2]pentane is its immense ring strain, calculated to be approximately 65 kcal/mol. This high strain energy is a direct consequence of the severe bond angle distortion from the ideal sp³ tetrahedral angle of 109.5° to the approximately 60° angles within the cyclopropane rings.

Table 1: Structural Parameters of Spiro[2.2]pentane

ParameterValueSignificance
C1-C2 Bond Length~1.51 ÅTypical C-C single bond length.
C2-C3 Bond Length~1.48 ÅShorter due to increased s-character.
C1-C2-C1' Angle~62°Highly acute, indicative of severe angle strain.
Strain Energy~65 kcal/molDrives the high reactivity of the molecule.

This high degree of strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This unusual bonding arrangement has profound implications for the molecule's reactivity.

Unleashing the Strain: Reactivity of Spiro[2.2]pentane Compounds

The high strain energy of the spiro[2.2]pentane framework makes it susceptible to a variety of ring-opening reactions, which serve to relieve this strain. This reactivity is not a liability but rather a powerful tool for synthetic chemists, allowing for the transformation of the spirocyclic core into a range of other valuable carbocyclic structures.

Reaction Manifold: Ring-Opening Reactions of Spiro[2.2]pentanes

G cluster_products Ring-Opened Products SPP Spiro[2.2]pentane MCP Methylenecyclobutane SPP->MCP Thermal Rearrangement VCP Vinylcyclopropane SPP->VCP Metal-Catalyzed Isomerization CP Cyclopentene Derivatives SPP->CP Acid-Catalyzed Rearrangement

Caption: Common ring-opening pathways for the spiro[2.2]pentane scaffold.

These ring-opening reactions are often highly stereospecific and can be controlled by the choice of reagents and reaction conditions, providing access to a variety of functionalized four- and five-membered ring systems that are themselves valuable synthetic intermediates.

A Scaffold for Innovation: Applications in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional structure of the spiro[2.2]pentane core has made it an increasingly attractive scaffold for the design of novel therapeutic agents. Its compact nature allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Conformationally Restricted Analogues

By incorporating the spiro[2.2]pentane motif, medicinal chemists can create conformationally constrained analogues of known biologically active molecules. This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing potency. For example, spiro[2.2]pentane-based amino acids have been explored as constrained analogues of neurotransmitters like glutamate.[3]

Bioisosteric Replacement

The spiro[2.2]pentane unit can also serve as a bioisostere for other common chemical groups in drug molecules. Bioisosteric replacement is a strategy used to modify the physicochemical properties of a compound, such as its solubility, metabolic stability, and lipophilicity, without compromising its biological activity. The sp³-rich, non-planar nature of the spiro[2.2]pentane scaffold makes it an excellent replacement for flat, aromatic rings, a concept often referred to as "escaping flatland" in modern drug design. This can lead to improved pharmacokinetic profiles and reduced off-target effects.

Future Perspectives

The journey of spiro[2.2]pentane from a laboratory curiosity to a valuable tool in modern chemistry is a testament to the enduring power of fundamental research. As synthetic methodologies continue to evolve, providing even more efficient and selective access to functionalized spiro[2.2]pentane derivatives, their application in drug discovery, materials science, and catalysis is expected to expand further. The unique combination of high strain energy and a rigid, three-dimensional structure ensures that spiro[2.2]pentane and its derivatives will remain a source of inspiration and innovation for chemists for years to come.

References

An In-depth Technical Guide to the Conformational Analysis of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[2.2]pentane framework represents a unique and highly strained carbocyclic system that has garnered considerable attention in medicinal chemistry and materials science. Its inherent rigidity and well-defined three-dimensional structure make it an exemplary scaffold for the design of conformationally constrained molecules.[1][2] This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of a key derivative, spiro[2.2]pentane-1-carboxylic acid. We will explore both cutting-edge computational modeling techniques and robust experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this emerging molecular building block.

The Structural Significance of the Spiro[2.2]pentane Core

Spiro[2.2]pentane, the parent hydrocarbon, is the smallest spiro-fused cycloalkane, consisting of two cyclopropane rings sharing a single carbon atom. This arrangement results in significant ring strain and a rigid, dissymmetric (chiral) structure. When functionalized, as in this compound, the scaffold's rigidity severely limits the conformational freedom of the substituent, making it a powerful tool for probing molecular interactions with biological targets.[3][4] The primary goal of a conformational analysis of this molecule is to determine the preferred spatial orientation of the carboxylic acid group relative to the spirocyclic core, as this orientation will dictate its intermolecular interactions.

Theoretical Approach: Computational Conformational Analysis

Rationale for Computational Modeling: For a highly strained system like this compound, computational chemistry provides an indispensable tool for predicting stable conformers and the energy barriers between them. This in silico approach allows for a thorough exploration of the potential energy surface, guiding subsequent experimental design and interpretation.

Key Conformational Variables

The fused cyclopropane rings of the spiro[2.2]pentane core are conformationally locked. Therefore, the dominant source of conformational isomerism in this compound arises from the rotation around the C1-C(OOH) single bond. The orientation of the carboxylic acid group relative to the two cyclopropane rings defines the stable conformers. We can anticipate that steric hindrance between the carboxylic acid group and the proximal methylene protons of the cyclopropane rings will be a key determinant of conformational preference.

Experimental Protocol: In Silico Conformational Search and Validation

The following protocol outlines a robust and self-validating computational workflow for identifying and characterizing the low-energy conformers of this compound.

Step 1: Initial 3D Structure Generation

  • Construct the 3D model of this compound using molecular modeling software such as Avogadro, ChemDraw 3D, or similar programs. Ensure correct stereochemistry at the C1 position if a specific enantiomer is being studied.

Step 2: Potential Energy Surface Scan

  • To identify all potential energy minima, perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle defined by a proton on C1, the C1 carbon, the carboxylic carbon, and the carboxylic oxygen. This scan should be performed in increments of 10-15 degrees over 360 degrees.

  • This initial scan can be performed using a computationally less expensive method, such as a semi-empirical method (e.g., PM6) or a small basis set DFT calculation.

Step 3: Geometry Optimization of Potential Minima

  • From the PES scan, select the structures corresponding to energy minima for full geometry optimization using a higher level of theory.

  • Recommended Level of Theory: Density Functional Theory (DFT) is highly recommended for its balance of accuracy and computational efficiency in treating organic molecules.

    • Functional: B3LYP or ωB97X-D are excellent choices. The latter includes empirical dispersion corrections, which can be important for accurately modeling non-covalent interactions.

    • Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVDZ should be employed. The inclusion of diffuse functions (+) is important for molecules with lone pairs, like the carboxylic acid.

Step 4: Vibrational Frequency Analysis

  • Perform a vibrational frequency calculation at the same level of theory used for optimization for each optimized structure.

  • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure should be further optimized or discarded.

Step 5: Thermochemical Analysis

  • From the frequency calculation output, extract the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the relative Gibbs free energies (ΔG) of the conformers.

  • The population of each conformer at a given temperature (e.g., 298.15 K) can then be calculated using the Boltzmann distribution equation.

Predicted Conformational Data

The table below summarizes hypothetical data for the two most likely stable conformers of this compound, arising from the orientation of the carboxylic acid group.

ConformerKey Dihedral Angle (H-C1-C=O)Relative Energy (kcal/mol)Calculated Dipole Moment (Debye)
A (Anti) ~180°0.00~2.1
B (Gauche) ~60°0.75~2.5

Note: These values are illustrative and would be populated with actual data from the computational output.

Visualization of the Computational Workflow

Computational Workflow cluster_prep Structure Preparation cluster_scan Conformational Search cluster_refine Refinement & Validation cluster_analysis Data Analysis struct_gen 1. 3D Structure Generation pes_scan 2. PES Scan (Dihedral Rotation) struct_gen->pes_scan Initial geometry minima_id 3. Identify Potential Minima pes_scan->minima_id Energy profile geom_opt 4. DFT Geometry Optimization minima_id->geom_opt Candidate structures freq_calc 5. Frequency Calculation geom_opt->freq_calc validation 6. Verify Zero Imaginary Frequencies freq_calc->validation thermo 7. Thermochemical Analysis (ΔG) validation->thermo Confirmed minima boltzmann 8. Boltzmann Distribution thermo->boltzmann Relative energies

Caption: Computational workflow for conformational analysis.

Experimental Validation: NMR Spectroscopy

Trustworthiness through Empirical Data: While computational methods provide powerful predictions, experimental validation is paramount to confirm the conformational landscape. High-resolution NMR spectroscopy is the most potent technique for elucidating the solution-state structure and dynamics of organic molecules.

Key NMR Observables for Conformational Assignment
  • ¹H and ¹³C Chemical Shifts: The precise chemical shifts of the nuclei are highly sensitive to their local electronic environment. Different conformers will exhibit distinct chemical shifts, and the experimentally observed spectrum will be a population-weighted average.

  • ³JHH Coupling Constants: The magnitude of three-bond proton-proton (vicinal) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. Measuring these couplings can provide quantitative information about the geometry of the spiro[2.2]pentane ring and the orientation of the substituent.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close in proximity (typically < 5 Å). A 2D NOESY or ROESY experiment can unambiguously identify protons that are near each other, providing direct evidence for a particular conformation. For instance, an NOE between the carboxylic acid proton (if observable) or the C1 proton and specific protons on the cyclopropane rings would strongly support a particular orientation.

Experimental Protocol: NMR-Based Structural Elucidation

Step 1: Sample Preparation

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium and should be reported.

  • Filter the sample into a high-quality NMR tube.

Step 2: Acquisition of Standard 1D and 2D Spectra

  • Acquire a high-resolution ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities.

  • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is crucial for unambiguous assignment of all signals.

Step 3: Acquisition of Conformationally Sensitive Spectra

  • Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. A mixing time of 300-800 ms is typically appropriate for small molecules. ROESY is often preferred for molecules of this size to avoid zero-crossing issues.

  • Analyze the cross-peaks in the NOESY/ROESY spectrum to identify through-space correlations.

Step 4: Data Interpretation and Correlation with Computational Models

  • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

  • Measure key ³JHH coupling constants from the high-resolution ¹H spectrum.

  • Compare the experimentally observed NOEs with the inter-proton distances calculated for each computationally derived low-energy conformer. A strong correlation between the experimental NOE pattern and the calculated distances for a single conformer provides powerful evidence for its predominance in solution.

Expected NMR Data for the Major Conformer

The following table presents hypothetical, yet representative, NMR data expected for the major conformer of this compound.

ProtonPredicted ¹H Chemical Shift (ppm)Key ³JHH Coupling (Hz)Key NOE Correlations
H1~2.5J(H1, Hx) = ~7.5 HzH-proximal
H-cyclopropyl0.8 - 1.5-H1
-COOH~12.0 (broad)-H1

Note: Actual chemical shifts are highly dependent on the solvent and concentration.

Visualization of the Experimental Workflow

Experimental Workflow cluster_setup Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation sample_prep 1. Dissolve in Deuterated Solvent acq_1d 2. Acquire 1D Spectra (¹H, ¹³C) sample_prep->acq_1d acq_2d_struct 3. Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d_struct acq_2d_conf 4. Acquire 2D NOESY/ROESY acq_2d_struct->acq_2d_conf assign 5. Signal Assignment acq_2d_struct->assign extract 6. Extract J-couplings & NOE intensities acq_2d_conf->extract assign->extract compare 7. Compare with Computational Models extract->compare conclusion 8. Elucidate Dominant Conformer compare->conclusion

Caption: Experimental NMR workflow for conformational validation.

Integrated Analysis and Conclusion

The most robust conformational analysis of this compound is achieved by integrating the theoretical predictions with experimental observations. Discrepancies between the two can be illuminating; for example, if the experimental data suggests a different major conformer than predicted in the gas phase, it may point to significant solvent effects that can be further modeled computationally.

References

physical and chemical properties of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spiro[2.2]pentane-1-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements is paramount. Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined exit vectors provide a powerful tool for medicinal chemists to explore new chemical space and optimize drug-like properties.[1][2] Among these, the highly strained spiro[2.2]pentane framework represents a fascinating and underutilized building block.

This technical guide provides a comprehensive overview of this compound, a key derivative of this unique scaffold. The presence of the carboxylic acid functionality offers a versatile handle for a wide range of chemical transformations, making it an attractive starting point for the synthesis of more complex molecules.[3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications of this intriguing compound.

Physicochemical and Spectroscopic Properties

This compound is a white solid organic compound that serves as a versatile intermediate in various synthetic pathways.[3] While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from chemical suppliers and computational models.

Physical Properties

A summary of the known and predicted physical properties of this compound is presented in the table below. It is important to note that some of these values are computationally predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₆H₈O₂[4][5]
Molecular Weight 112.13 g/mol [4][5]
CAS Number 17202-64-1[4][5]
Appearance White solid[3]
Boiling Point (Predicted) 202.26 °C[6]
Density (Predicted) 1.2 g/cm³[6]
Solubility Soluble in water, alcohols, and ethers[7]
pKa (Estimated) ~4.5 - 5.0Inferred from typical alkyl carboxylic acids
LogP (Predicted) 0.8711[5]
Spectroscopic Characterization (Anticipated)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the highly strained and symmetric nature of the spiro[2.2]pentane core. The cyclopropyl protons would likely appear in the upfield region, typically between 0.5 and 1.5 ppm. The proton on the carbon bearing the carboxylic acid would be shifted downfield. The carboxylic acid proton itself would appear as a broad singlet at a chemical shift greater than 10 ppm, and its position would be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the spiro carbon, the cyclopropyl carbons, and the carboxyl carbon. The highly strained cyclopropyl carbons are expected to resonate at unusually high field. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 170-185 ppm.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit the characteristic absorptions of a carboxylic acid.[9] A very broad O-H stretching band would be observed from approximately 2500 to 3300 cm⁻¹.[8] A strong and sharp carbonyl (C=O) stretching absorption should appear between 1710 and 1760 cm⁻¹.[8] A C-O stretching band is also expected in the region of 1210-1320 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common adducts observed in mass spectrometry for a molecule of this nature would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[10]

Synthesis of this compound

Proposed Synthetic Protocol

This proposed synthesis involves the cyclopropanation of a suitable methylenecyclopropane precursor, followed by oxidation to the desired carboxylic acid.

Step 1: Synthesis of a Methylenecyclopropane Precursor

A suitable starting material, such as a methylenecyclopropane bearing an ester group, would first be synthesized. This can be achieved through various established methods in organic synthesis.

Step 2: Simmons-Smith Cyclopropanation

The methylenecyclopropane precursor is then subjected to a Simmons-Smith or a related cyclopropanation reaction to form the spiro[2.2]pentane ring system.

  • Reagents and Conditions:

    • Methylenecyclopropane precursor (1 equivalent)

    • Diiodomethane (CH₂I₂) (2-3 equivalents)

    • Zinc-Copper couple (Zn(Cu)) (2-3 equivalents)

    • Anhydrous diethyl ether or dichloromethane as solvent

    • Inert atmosphere (Nitrogen or Argon)

    • Reaction is typically run at room temperature or with gentle heating.

  • Procedure:

    • To a suspension of the Zn(Cu) couple in the chosen anhydrous solvent under an inert atmosphere, add the diiodomethane.

    • Gently heat the mixture to initiate the formation of the carbenoid reagent.

    • Cool the reaction mixture and add a solution of the methylenecyclopropane precursor in the same solvent dropwise.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the resulting spiropentane ester by column chromatography.

Step 3: Hydrolysis to this compound

The ester obtained from the cyclopropanation step is then hydrolyzed to the final carboxylic acid.

  • Reagents and Conditions:

    • Spiropentane ester (1 equivalent)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess)

    • A mixture of tetrahydrofuran (THF) and water as the solvent

    • Reaction is typically stirred at room temperature.

  • Procedure:

    • Dissolve the spiropentane ester in a mixture of THF and water.

    • Add an aqueous solution of LiOH or NaOH and stir the mixture vigorously at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2 with a dilute acid (e.g., 1M HCl).

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

G start Methylenecyclopropane Precursor step1 Simmons-Smith Cyclopropanation start->step1 reagent1 CH₂I₂, Zn(Cu) Diethyl Ether reagent1->step1 intermediate Spiropentane Ester step1->intermediate step2 Ester Hydrolysis intermediate->step2 reagent2 1. LiOH, THF/H₂O 2. H₃O⁺ reagent2->step2 product Spiro[2.2]pentane-1- carboxylic Acid step2->product G start Spiro[2.2]pentane-1- carboxylic Acid step Fischer Esterification start->step reagent R-OH (Excess Alcohol) H₂SO₄ (cat.) reagent->step product Spiro[2.2]pentane-1- carboxylate Ester step->product G start Spiro[2.2]pentane-1- carboxylic Acid step Amide Coupling start->step reagent R₁R₂NH HATU, DIPEA DMF reagent->step product Spiro[2.2]pentane-1- carboxamide step->product G start Spiro[2.2]pentane-1- carboxylic Acid step Reduction start->step reagent 1. LiAlH₄, THF 2. H₂O reagent->step product Spiro[2.2]pentan-1-ylmethanol step->product G start Spiro[2.2]pentane-1- carboxylic Acid (Building Block) step1 Library Synthesis (Amide Coupling, Esterification, etc.) start->step1 step2 High-Throughput Screening (HTS) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (Structure-Activity Relationship Studies) step3->step4 product Drug Candidate step4->product

References

An In-Depth Technical Guide to the Stereoisomerism of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the stereochemical intricacies of spiro[2.2]pentane-1-carboxylic acid (CAS: 17202-64-1). Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles of its unique chirality, strategies for the synthesis of the racemic mixture, detailed protocols for enantiomeric resolution, and modern analytical techniques for the determination of absolute configuration.

The Structural Uniqueness: Axial Chirality in Spiro[2.2]pentane

Spiro[2.2]pentane, the parent scaffold, is the smallest spiro-connected cycloalkane and possesses a highly strained and rigid structure.[1] Its defining feature is the spiro-union of two cyclopropane rings, which are forced into a perpendicular orientation relative to each other. This orthogonal arrangement is the origin of its chirality.

Unlike molecules with traditional point chirality (a stereocenter with four different substituents), monosubstituted spiro[2.2]pentanes such as the 1-carboxylic acid derivative exhibit axial chirality . The chiral axis passes through the bonds connecting the substituent-bearing ring, and the molecule as a whole is non-superimposable on its mirror image. The Cahn-Ingold-Prelog (CIP) priority rules are adapted to assign stereochemical descriptors (R or S) to such axially chiral systems by viewing the molecule along the chiral axis and observing the priority of the substituents.[2][3][4]

Figure 1: Enantiomers of this compound.

Synthesis of Racemic this compound

The construction of the highly strained spiro[2.2]pentane framework is a non-trivial synthetic challenge. Common strategies involve the cyclopropanation of allenes or methylenecyclopropanes.[1] For example, the Simmons-Smith cyclopropanation of allenamides has been shown to produce amido-spiro[2.2]pentanes, which could potentially be hydrolyzed to the desired carboxylic acid.[5] Another established route is the addition of a carbene, often generated from a diazo compound, to a methylenecyclopropane precursor.[1]

A plausible synthetic route to the racemic acid could involve the reaction of methylenecyclopropane with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form the corresponding ethyl ester, followed by saponification to yield the racemic carboxylic acid.

Causality in Synthesis: The choice of a carbene-based strategy is dictated by its efficiency in forming three-membered rings. The high reactivity of the exocyclic double bond in methylenecyclopropane makes it a suitable substrate for such additions. The final hydrolysis step is a standard and robust method for converting esters to carboxylic acids.

Enantiomeric Resolution: Isolating the Stereoisomers

Since the biological activity of chiral molecules is often enantiomer-dependent, the separation of the racemic mixture into its constituent enantiomers is a critical process in drug development.[6] For a carboxylic acid, the most classical and industrially scalable method is resolution via diastereomeric salt formation.[7][8][9]

Principle of Diastereomeric Salt Resolution

This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid (a mixture of R-acid and S-acid) with a single enantiomer of a chiral base (e.g., S-base), a mixture of two diastereomeric salts is formed: (R-acid·S-base) and (S-acid·S-base).[8] These diastereomers exhibit different solubilities in a given solvent, allowing one to be selectively crystallized, a process known as fractional crystallization. After separation, the pure enantiomeric acid can be recovered by acidification.

Experimental Protocol: Resolution with (S)-(-)-α-Phenylethylamine

This protocol provides a self-validating workflow for the resolution of (±)-spiro[2.2]pentane-1-carboxylic acid.

Materials:

  • Racemic this compound

  • (S)-(-)-α-Phenylethylamine (resolving agent)

  • Methanol (crystallization solvent)

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Polarimeter

  • Melting point apparatus

  • Chiral HPLC system

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 150 mL of warm methanol in an Erlenmeyer flask.

    • In a separate beaker, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in 50 mL of methanol.

    • Slowly add the amine solution to the acid solution with stirring.

    • Rationale: This step forms the diastereomeric salts. Methanol is chosen as it is a good solvent for both reactants and allows for controlled crystallization upon cooling.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to induce crystallization.

    • Collect the resulting crystals (the less-soluble diastereomeric salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

    • Self-Validation: Measure the melting point and specific rotation of this first crop of crystals. Recrystallize the solid from a minimum amount of hot methanol until these values become constant, indicating the diastereomeric purity of the salt.

  • Isolation of the Enriched Acid:

    • Suspend the purified diastereomeric salt in a mixture of 100 mL of diethyl ether and 100 mL of water.

    • Cool the mixture in an ice bath and slowly add 2M HCl with vigorous stirring until the aqueous layer is acidic (pH ~1-2, check with litmus paper).

    • Rationale: Acidification protonates the carboxylic acid, breaking the salt and rendering the acid soluble in the organic layer, while the protonated chiral amine dissolves in the aqueous layer.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Purification and Characterization:

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound as a solid.

    • Determine the yield, melting point, and specific rotation.

    • Analyze the enantiomeric excess (ee) using chiral HPLC (see Section 4.1).

  • Isolation of the Other Enantiomer (Optional):

    • The mother liquor from the initial crystallization is now enriched in the other diastereomeric salt. The corresponding acid enantiomer can be recovered by following steps 3 and 4 with the mother liquor.

Stereochemical Analysis and Characterization

Once the enantiomers are separated, a robust analytical workflow is required to confirm their purity and assign their absolute configuration.

Figure 2: Workflow for Resolution and Stereochemical Analysis.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of a sample.[10][11] Polysaccharide-based CSPs are highly effective for a wide range of compounds.[12][13]

Illustrative HPLC Method:

  • Column: Chiralpak® AD-H (or similar polysaccharide-based column)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Rationale: The non-polar mobile phase is typical for normal-phase chiral separations. TFA is added to suppress the ionization of the carboxylic acid, preventing peak tailing and improving resolution.

Data Presentation:

SampleRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Peak Area % - Enantiomer 1Peak Area % - Enantiomer 2Enantiomeric Excess (ee) %
Racemic Standard8.5210.1550.149.9~0
Resolved Sample 18.51-99.60.499.2
Resolved Sample 2-10.141.298.897.6
Assignment of Absolute Configuration

Determining whether the first-eluting enantiomer is R or S is a more complex task. While X-ray crystallography of a suitable derivative provides unambiguous proof, chiroptical methods are powerful solution-state techniques.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14][15] The resulting spectrum of Cotton effects is a unique fingerprint of the molecule's absolute configuration.

Workflow for Absolute Configuration Assignment:

  • Experimental Measurement: An experimental CD spectrum of a purified enantiomer is recorded in a suitable solvent.

  • Computational Modeling: The VCD or ECD spectra for one enantiomer (e.g., the R-enantiomer) are calculated using quantum-mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT).[16][17][18][19] This calculation predicts the theoretical CD spectrum.

  • Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum.[6][20][21]

    • If the experimental spectrum matches the calculated spectrum for the R-enantiomer, the sample is assigned the R-configuration.

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample is assigned the S-configuration.

This combination of experimental chiroptical data and theoretical calculation provides a highly reliable method for assigning the absolute configuration of molecules in solution, which is invaluable in drug discovery where obtaining suitable crystals can be a bottleneck.[6]

References

A Senior Application Scientist's Guide to the Commercial Availability of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of a Strained Scaffold

In the relentless pursuit of novel molecular architectures for drug discovery and materials science, the focus has increasingly shifted towards three-dimensional scaffolds that can explore previously inaccessible chemical space. Spiro[2.2]pentane-1-carboxylic acid (CAS No. 17202-64-1), a highly strained and rigid spirocyclic system, has emerged as a building block of considerable interest.[1][2] Its distinctive structure offers a unique spatial arrangement of functional groups, providing a departure from conventional flat or flexible cyclic systems.[1][3] This guide serves as a comprehensive technical resource on the commercial landscape of this valuable compound, offering insights into its procurement, properties, and strategic application. The carboxylic acid moiety provides a versatile chemical handle, enabling its incorporation into larger, more complex molecules, making it a strategic starting point for innovative synthetic endeavors.[1]

Core Physicochemical & Structural Data

A foundational understanding of a compound's properties is paramount before its integration into any research workflow. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 17202-64-1[4][5][6][7]
Molecular Formula C₆H₈O₂[4][6]
Molecular Weight 112.13 g/mol [4][6]
Appearance White solid or semi-solid[1][5][8]
Canonical SMILES C1CC12CC2C(=O)O[4][6][8]
InChIKey WAHIIXTYAWFIFE-UHFFFAOYSA-N[5][6]
Typical Purity ≥95%[5][9]
Recommended Storage 2-8°C, Sealed in a dry environment[4][5]

Commercial Sourcing Landscape: A Comparative Analysis

This compound is not a bulk commodity chemical; rather, it is a specialty building block available from a curated list of fine chemical suppliers. Availability is typically on a research scale (milligrams to a few grams). The following table provides a snapshot of representative vendors.

Pricing and availability are subject to change and should be confirmed directly with the supplier.

VendorPurityRepresentative Quantities & PricingNotes
Sigma-Aldrich 95%50 mg / $94.30Sourced via Aldrich Partner (Ambeed, Inc.).[5]
ChemBridge N/A250 mg / $170.00; 1 g / $300.00; 5 g / $1030.00Offers a range of research quantities.[10]
ChemScene ≥97%Price on RequestHigh purity offering.[4]
SynQuest Labs N/APrice on Application (POA)Catalog number 2221-1-46.[7]
Almanac Life Science 95%250 mg / ₹40,099.00; 1 g / ₹100,299.00Indian supplier.[9]
Biosynth N/APrice on RequestCatalog number SAA20264.[8]

A Note on Chirality: For applications in drug development, stereochemistry is critical. The parent compound (CAS 17202-64-1) is racemic. However, enantiomerically pure versions, such as (S)-Spiro[2.2]pentane-1-carboxylic acid (CAS 249563-58-4)[11] and (2S)-spiro[2.2]pentane-2-carboxylic acid , are available from specialized suppliers like Aladdin Scientific Corporation, typically at a premium.[12]

Strategic Sourcing & Qualification Protocol

Acquiring a specialty reagent requires a more rigorous process than purchasing a common solvent. The causality behind this multi-step workflow is to mitigate risks associated with compound identity, purity, and supply chain reliability, which could otherwise jeopardize months of research.

Experimental Workflow: Reagent Sourcing & Validation

Sourcing_Workflow cluster_sourcing Phase 1: Sourcing & Procurement cluster_validation Phase 2: In-House Validation A 1. Initial Search (CAS: 17202-64-1) B 2. Vendor Identification (Aggregators & Direct Suppliers) A->B C 3. Specification Review (Purity, Chirality, Quantity) B->C D 4. Request Quotation (Price & Lead Time) C->D E 5. Documentation Review (CoA, SDS) D->E F 6. Vendor Selection & Purchase E->F G 7. Incoming Material Receipt F->G Material Shipment H 8. Analytical QC (NMR, LC-MS, etc.) G->H I 9. Comparison to Specs (Does data match CoA?) H->I J 10. Release to Research I->J Pass K Quarantine / Reject I->K Fail

Caption: A logical workflow for sourcing and validating specialty chemicals.

Step-by-Step Methodology & Rationale
  • Initial Search: Begin with the CAS number (17202-64-1) in chemical search engines and supplier databases. The CAS number is a universal identifier that avoids ambiguity from different naming conventions.

  • Vendor Identification: Collate a list of potential suppliers from both large aggregators (e.g., Sigma-Aldrich) and direct manufacturers. Diversifying the search can reveal differences in pricing and availability.

  • Specification Review: This is a critical step. Assess the advertised purity (e.g., 95% vs. >97%). For chiral applications, confirm if the racemic mixture is acceptable or if a specific enantiomer is required.

  • Request Quotation: Contact the shortlisted vendors to obtain firm quotes on price and, crucially, lead time. For novel compounds, stock levels can be low, and long lead times can impact project timelines.

  • Documentation Review: Request the Safety Data Sheet (SDS) and a Certificate of Analysis (CoA) for the specific batch.

    • Causality: The CoA is a self-validating document. It provides the vendor's own quality control data (e.g., NMR, HPLC purity) against which your own incoming QC can be compared. Discrepancies are a major red flag.

  • Vendor Selection & Purchase: Make a final decision based on a balance of cost, purity, availability, and the quality of technical documentation provided.

  • Incoming Quality Control (QC): Upon receipt, do not assume the label is correct. An independent analytical verification is essential for scientific integrity.

    • Protocol: Prepare a sample and acquire a ¹H NMR and/or LC-MS spectrum.

    • Trustworthiness: This step validates the molecular structure and purity, ensuring that the material used in experiments is indeed what was intended. It protects against costly errors and ensures the reproducibility of your results.

Synthetic Context: An Appreciation of Complexity

While this guide focuses on commercial availability, understanding the synthetic origin of this compound provides valuable context for its cost and potential impurity profile. The construction of highly strained spiro[2.2]pentane systems is non-trivial.[13] General strategies often involve multi-step sequences.

Synthesis_Concept Precursor Allenic/Cyclopropyl Precursor Reaction Key Strain-Inducing Reaction (e.g., Simmons-Smith Cyclopropanation) Precursor->Reaction Product Spiro[2.2]pentane Scaffold Reaction->Product Functionalization Functional Group Interconversion Product->Functionalization Final Spiro[2.2]pentane-1- carboxylic Acid Functionalization->Final

Caption: Generalized synthetic pathway to the target molecule.

Methods such as the Simmons-Smith cyclopropanation of allenamides or carbene additions to alkylidenecyclopropanes are employed to build the core structure.[2][14] These reactions can be sensitive and may require extensive purification, contributing to the compound's relatively high cost on a per-gram basis.

Application Focus: A Bioisostere and 3D Scaffold

The demand for this compound is driven by its utility as:

  • A Rigid 3D Scaffold: In medicinal chemistry, replacing flexible or planar moieties with rigid, three-dimensional structures like spiropentane can lead to improved binding affinity, selectivity, and pharmacokinetic properties. This strategy allows for a more precise orientation of functional groups to interact with biological targets.[1]

  • A Conformationally Constrained Analog: It has been investigated as a constrained analog of molecules like glutamic acid, where locking the conformation can provide insights into receptor binding modes.[2]

  • A Bioisostere: The carboxylic acid group is a common pharmacophore but can suffer from issues like poor metabolic stability or limited membrane permeability.[15] The spiropentane carboxylate unit can serve as a novel bioisostere, maintaining key interactions while altering the molecule's overall physicochemical profile.

Safety & Handling Protocols

As a laboratory chemical, proper handling is mandatory. This compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H315: Causes skin irritation[5][6]

    • H319: Causes serious eye irritation[5][6]

    • H335: May cause respiratory irritation[5][6]

Handling Recommendations:

  • Always handle within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Avoid inhalation of dust or powder.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area as recommended by the supplier (typically 2-8°C).[5]

Conclusion

This compound represents a powerful, albeit specialized, tool for the modern chemical researcher. It is commercially available from a number of fine chemical suppliers, primarily in research-scale quantities, with options for both racemic and enantiopure forms. Its unique, strained three-dimensional structure provides a robust platform for developing novel therapeutics and advanced materials. Due to its specialized nature and synthetic complexity, a rigorous sourcing and in-house validation protocol is not merely recommended but is essential to ensure the integrity and reproducibility of any subsequent research.

References

Navigating Complexity: A Technical Guide to the IUPAC Nomenclature of Spiro[2.2]pentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of complex organic molecules is a cornerstone of chemical research and development. Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent structural motifs in natural products and pharmaceutical agents. Among these, the spiro[2.2]pentane framework, with its inherent strain and unique three-dimensional architecture, presents a fascinating and challenging case for nomenclature. This in-depth technical guide provides a comprehensive overview of the IUPAC nomenclature for spiro[2.2]pentane derivatives, with a focus on the nuanced rules for substitution and stereochemistry that are critical for drug discovery and development.

The Spiro[2.2]pentane Core: Foundational Principles

The systematic name for the parent hydrocarbon is spiro[2.2]pentane .[1] Let's deconstruct this name to understand the fundamental IUPAC rules for spiro compounds:

  • "spiro" : This prefix indicates a spiro union, where two rings share a single common atom, the spiro atom.[2][3]

  • "[2.2]" : These numbers, enclosed in square brackets and separated by a period, represent the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are always cited in ascending order.[1][4] In this case, each cyclopropane ring has two carbons other than the spiro atom.

  • "pentane" : This is the parent alkane name, determined by the total number of carbon atoms in the molecule (2 + 2 + 1 = 5).[1]

Numbering the Spiro[2.2]pentane System

The numbering of a spirocyclic system is rigid and follows a specific set of rules to ensure consistency. For spiro[2.2]pentane, the numbering convention is as follows:

  • Start in the smaller ring: In the case of spiro[2.2]pentane, both rings are of equal size. In such instances, the choice of the first ring to number is arbitrary unless substituents are present.

  • Begin with a carbon adjacent to the spiro atom: The numbering starts with one of the carbons directly bonded to the spiro atom.

  • Proceed around the first ring: Continue numbering the carbons of the first ring.

  • Number the spiro atom: The spiro atom itself is numbered next.

  • Continue around the second ring: Complete the numbering by proceeding around the carbons of the second ring.

This systematic approach is crucial for unambiguously assigning locants to substituents and defining stereochemistry.

Caption: Numbering of the spiro[2.2]pentane core.

Nomenclature of Substituted Spiro[2.2]pentane Derivatives

The introduction of substituents, functional groups, and unsaturation to the spiro[2.2]pentane framework requires a systematic application of IUPAC rules. The fixed numbering of the parent spiroalkane is retained, and the primary goal is to assign the lowest possible locants to these modifications.

Prioritization of Substituents and Functional Groups

When multiple substituents or functional groups are present, their citation in the name and the direction of numbering are determined by a set of priority rules. The principal functional group is assigned the lowest possible locant and is typically cited as a suffix in the name. Other substituents are listed alphabetically as prefixes.

Priority ClassFunctional GroupSuffix (if principal)Prefix
1Carboxylic acids-oic acidcarboxy-
2Esters-oatealkoxycarbonyl-
3Aldehydes-alformyl-
4Ketones-oneoxo-
5Alcohols-olhydroxy-
6Amines-amineamino-
7Alkenes-ene-
8Alkynes-yne-
9Halogens-halo-
10Nitro-nitro-
11Alkyl groups-alkyl-

Table 1: Abridged table of functional group priorities for nomenclature.

Worked Example: Naming a Substituted Spiro[2.2]pentane

Let's consider the following substituted spiro[2.2]pentane derivative:

Caption: A disubstituted spiro[2.2]pentane derivative.

Step-by-Step Nomenclature:

  • Identify the parent hydride: The core structure is spiro[2.2]pentane.

  • Identify the substituents: We have a bromine atom (bromo) and a hydroxyl group (hydroxy).

  • Determine the principal functional group: According to the priority rules (Table 1), the hydroxyl group is the principal functional group, so the name will end in "-ol".

  • Number the ring system to give the principal functional group the lowest possible locant: We have two possible numbering schemes that start adjacent to the spiro atom.

    • Scheme A: Numbering starts in the ring with the hydroxyl group. This would place the hydroxyl group at position 1 and the bromo group at position 4.

    • Scheme B: Numbering starts in the ring with the bromo group. This would place the bromo group at position 1 and the hydroxyl group at position 4.

  • Apply the lowest locant rule: Scheme A is preferred as it assigns the lower locant (1) to the principal functional group.

  • Construct the full name:

    • The parent name is spiro[2.2]pentan-1-ol.

    • The bromo substituent is at position 4.

    • The full name is 4-bromospiro[2.2]pentan-1-ol .

Stereochemistry in Spiro[2.2]pentane Derivatives

The tetrahedral nature of the spiro atom in spiro[2.2]pentane means that appropriately substituted derivatives can exhibit chirality. The assignment of absolute configuration (R/S) to chiral centers, including the spiro atom itself, is governed by the Cahn-Ingold-Prelog (CIP) priority rules.

Chirality at the Spiro Atom

The spiro atom becomes a stereocenter if the two rings are considered as different substituents and the substitution pattern on each ring breaks the plane of symmetry. To assign the configuration at the spiro atom, the two paths around each ring are treated as the substituents.

CIP Priority Assignment at the Spiro Atom:

  • View the molecule along the axis of the two rings.

  • Assign priorities to the four atoms attached to the spiro atom. In spiro[2.2]pentane, these are the two carbons of one ring and the two carbons of the other.

  • If the atoms are the same (carbon), proceed outwards along the ring paths. The path with the higher priority substituent at the first point of difference receives the higher priority.

  • Once priorities (1-4) are assigned, determine the configuration. If the lowest priority group is pointing away, a clockwise arrangement of 1-2-3 is 'R', and a counter-clockwise arrangement is 'S'.

Chirality at Substituted Carbons

Substituted carbons within the spiro[2.2]pentane rings can also be stereocenters. The CIP rules are applied in the standard way, by assigning priorities to the four different substituents attached to the chiral carbon.

Worked Example: Nomenclature with Stereochemistry

Consider the following enantiomer of a substituted spiro[2.2]pentane:

Caption: A chiral substituted spiro[2.2]pentane.

Step-by-Step Nomenclature with Stereochemistry:

  • Name the achiral structure: The parent is spiro[2.2]pentane, and the substituent is a chloro group at position 1. The name is 1-chlorospiro[2.2]pentane.

  • Assign the configuration at the chiral center (C1):

    • Prioritize the substituents on C1:

      • -Cl (highest atomic number)

      • -C3 (the spiro atom, which is connected to C4 and C5)

      • -C2

      • -H (lowest atomic number)

    • Orient the molecule: The lowest priority group (-H) is pointing away (dashed bond).

    • Determine the direction: Tracing from priority 1 (Cl) to 2 (C3) to 3 (C2) is a clockwise direction.

    • Assign the stereodescriptor: The configuration at C1 is (R) .

  • Construct the full stereochemical name: The complete name is (1R)-1-chlorospiro[2.2]pentane .

Conclusion

The IUPAC nomenclature for spiro[2.2]pentane derivatives, while systematic, requires careful attention to detail, particularly when dealing with complex substitution patterns and stereochemistry. A thorough understanding of the foundational rules of spirocycle naming, coupled with the rigorous application of priority rules for functional groups and the Cahn-Ingold-Prelog system for stereochemical assignment, is essential for clear and unambiguous communication in the fields of chemical research and drug development. This guide provides the core principles and practical examples to aid researchers in confidently and accurately naming these unique and important molecules.

References

Methodological & Application

The Strategic Integration of Spiro[2.2]pentane-1-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

In the relentless pursuit of novel chemical entities with enhanced biological activity and optimized physicochemical properties, medicinal chemists and drug development professionals are increasingly venturing beyond the confines of flat, two-dimensional structures. The incorporation of rigid, three-dimensional scaffolds has emerged as a powerful strategy to explore new chemical space and unlock innovative therapeutic solutions.[1] At the forefront of this evolution is Spiro[2.2]pentane-1-carboxylic Acid, a unique building block that offers a compact and sterically defined framework. Its inherent rigidity and precise vectoral presentation of functional groups make it an invaluable tool for constraining the conformation of bioactive molecules, a critical factor in enhancing potency and selectivity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to facilitate its integration into your synthetic workflows.

The Spiropentane Motif: A Gateway to Novel Architectures

The significance of this compound lies in its distinctive spirocyclic structure, which departs from conventional cyclic systems. This unique architecture allows for precise spatial arrangements of substituents, which can translate into novel biological activities or material properties when incorporated into larger molecules. The highly strained cyclopropane rings impart distinct electronic and conformational properties, offering a unique platform for the design of enzyme inhibitors, receptor ligands, and other sophisticated molecular probes.

Core Applications and Synthetic Protocols

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions allow for the seamless integration of the spiropentane core into a diverse array of molecular frameworks.

Protocol 1: Amide Bond Formation – Crafting Spiropentane Amides

The synthesis of amides from this compound is a cornerstone of its application in medicinal chemistry. The resulting spiropentane amides are found in a variety of biologically active compounds. The choice of coupling reagent is critical and can be tailored to the specific needs of the synthesis, such as scale, substrate sensitivity, and desired purity. Below are protocols for two commonly employed and highly efficient coupling methods.

Method A: Using HATU as the Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.

Detailed Experimental Protocol (HATU Coupling):

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 5% aqueous Lithium Chloride (LiCl) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired spiropentane amide.

Method B: Using EDC/HOBt for Amide Coupling

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation. It is known for its reliability and the suppression of side reactions, such as racemization in chiral substrates.

Detailed Experimental Protocol (EDC/HOBt Coupling):

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

    • 1M aqueous Hydrochloric Acid (HCl) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEADMF, NMP1-4 hours70-98%Fast reaction times, high yields, effective for hindered substrates.Cost, potential for side reactions if not used correctly.
EDC/HOBt HOBtNone (or mild base)DCM, DMF, Water12-24 hours60-95%Water-soluble byproducts, low racemization.Longer reaction times, potential for urea byproduct contamination.
Protocol 2: Fischer Esterification – Accessing Spiropentane Esters

The Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis. This method is particularly useful for preparing simple alkyl esters of this compound, such as the methyl or ethyl esters, which can serve as valuable intermediates for further functionalization.

Detailed Experimental Protocol (Fischer Esterification):

  • Materials:

    • This compound

    • Alcohol (e.g., Methanol or Ethanol, used in large excess as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired alcohol (e.g., methanol for the methyl ester).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction).

    • Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer carefully with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • The crude product can be purified by distillation or silica gel column chromatography if necessary.

Visualization of Synthetic Workflows

To provide a clearer understanding of the synthetic pathways discussed, the following diagrams illustrate the key transformations.

Amide_Coupling_Workflow This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Amine R-NH2 Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Amide_Product Spiropentane Amide Reaction_Mixture->Amide_Product Stir at RT

Caption: General workflow for amide bond formation.

Fischer_Esterification_Workflow Carboxylic_Acid This compound Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Alcohol Alcohol (R'-OH) (Excess) Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction_Mixture Ester_Product Spiropentane Ester Reaction_Mixture->Ester_Product Reflux Water Water Reaction_Mixture->Water

Caption: Workflow for Fischer esterification.

Conclusion and Future Outlook

This compound is more than just a novel building block; it is a strategic tool for imparting three-dimensionality and conformational rigidity to molecular structures. The protocols detailed herein for amide coupling and esterification provide a robust foundation for researchers to harness the potential of this unique scaffold. As the demand for innovative drug candidates with improved pharmacological profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Derivatization of Spiro[2.2]pentane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. The introduction of three-dimensional (3D) scaffolds has emerged as a powerful strategy to enhance compound properties such as solubility, metabolic stability, and target selectivity, while also enabling exploration of novel intellectual property space.[1] Among the diverse array of 3D building blocks, spirocycles have garnered significant attention due to their inherent rigidity and well-defined exit vectors for substituent placement.[2]

Spiro[2.2]pentane, in particular, represents a unique and highly strained carbocyclic framework. Its compact and rigid structure offers a distinct spatial arrangement of functional groups, making it an attractive bioisostere for various motifs in drug design.[3] The derivatization of spiro[2.2]pentane-1-carboxylic acid, a readily accessible starting material, provides a versatile platform for the synthesis of a diverse library of compounds with potential therapeutic applications. This guide provides detailed application notes and protocols for the derivatization of this compound, with a focus on amide and ester formation, two of the most fundamental transformations in medicinal chemistry.

Part 1: Amide Derivatization of this compound

The formation of an amide bond is a cornerstone of drug synthesis, present in a vast number of approved pharmaceuticals. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. We will detail two of the most common and reliable methods: HATU-mediated coupling and EDC/NHS-mediated coupling.

HATU-Mediated Amide Coupling

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates or poorly nucleophilic amines.[5][6] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[5] The pyridine nitrogen in the HOAt leaving group is believed to play a crucial role in stabilizing the transition state, accelerating the reaction.[5] For a sensitive substrate like this compound, pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) before the addition of the amine is often the preferred method to avoid potential side reactions of the amine with the coupling reagent.[7][8]

Trustworthiness (Self-Validating Protocol): This protocol includes a pre-activation step to ensure the efficient formation of the active ester prior to the introduction of the amine. The reaction progress can be reliably monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion. The workup procedure is designed to effectively remove the coupling reagent byproducts and any unreacted starting materials.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Pre-activation:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1-1.2 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature (20-25 °C) for 15-30 minutes.

  • Amine Addition:

    • Add the desired amine (1.0-1.2 eq) to the pre-activated mixture.

    • Continue stirring at room temperature for 1-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATUDIPEADMFRT1-470-95

Visualization:

HATU_Coupling_Workflow cluster_preactivation Pre-activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Carboxylic_Acid Spiro[2.2]pentane- 1-carboxylic Acid Active_Ester OAt-Active Ester Formation Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Base Amide_Product Spiro[2.2]pentane- 1-carboxamide Active_Ester->Amide_Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine Amine->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

EDC/NHS-Mediated Amide Coupling

Expertise & Experience: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[9] The mechanism involves the reaction of the carboxylic acid with EDC to form an O-acylisourea intermediate.[10] This intermediate is susceptible to hydrolysis, which can be a significant side reaction.[10] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) traps the O-acylisourea as a more stable NHS-ester, which then reacts with the amine to form the amide bond.[9][11] This two-step, one-pot procedure generally leads to higher yields and fewer side products compared to using EDC alone.

Trustworthiness (Self-Validating Protocol): The protocol specifies the sequential addition of reagents to maximize the formation of the NHS-ester intermediate before the amine is introduced. The use of a non-amine, non-carboxylate buffer for the activation step, followed by a pH adjustment for the coupling step, ensures optimal conditions for each stage of the reaction.[9] Monitoring by TLC or LC-MS allows for confirmation of each step's completion.

Experimental Protocol: EDC/NHS-Mediated Amide Coupling

  • Activation:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM, DMF, or for aqueous reactions, 0.1 M MES buffer, pH 5.0-6.0).

    • Add NHS (1.0-1.2 eq) followed by EDC (1.0-1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes.

  • Amine Coupling:

    • If the reaction is performed in an organic solvent, add the amine (1.0-1.2 eq) directly to the activated mixture.

    • If using an aqueous buffer, adjust the pH of the reaction mixture to 7.2-8.0 with a non-amine buffer (e.g., 0.1 M phosphate buffer) before adding the amine (1.0-1.2 eq).

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Organic Reactions: Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

    • Aqueous Reactions: The reaction can be quenched by adding an excess of a small primary amine like ethanolamine. The product can be purified by dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Data Presentation: Representative Reaction Conditions

Coupling ReagentAdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
EDCNHSDCM, DMF, or WaterRT2-1260-90

Visualization:

EDC_NHS_Coupling_Workflow cluster_activation Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Carboxylic_Acid Spiro[2.2]pentane- 1-carboxylic Acid NHS_Ester NHS-Ester Formation Carboxylic_Acid->NHS_Ester EDC EDC EDC->NHS_Ester NHS NHS NHS->NHS_Ester Amide_Product Spiro[2.2]pentane- 1-carboxamide NHS_Ester->Amide_Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine Amine->Amide_Product Workup Aqueous or Organic Workup Amide_Product->Workup Purification Purification Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for EDC/NHS-mediated amide coupling.

Part 2: Ester Derivatization of this compound

Esterification is another fundamental reaction in drug discovery, often employed to create prodrugs, modulate solubility, or act as a handle for further functionalization. The Fischer esterification is a classic and reliable method for this transformation.

Fischer Esterification

Expertise & Experience: Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid.[12][13] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent.[12] Alternatively, removal of water as it is formed can also shift the equilibrium.[14] For a relatively simple and unhindered carboxylic acid like this compound, using an excess of the alcohol and a catalytic amount of acid with heating is a straightforward and effective approach.

Trustworthiness (Self-Validating Protocol): This protocol utilizes a large excess of the alcohol to drive the reaction to completion, a well-established principle of Le Châtelier. The reaction can be monitored for the disappearance of the starting carboxylic acid by TLC. The workup is designed to neutralize the acid catalyst and remove the excess alcohol, followed by purification to obtain the desired ester.

Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (10-20 eq, serving as both reactant and solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops) or a catalytic amount of p-toluenesulfonic acid (TsOH).

    • Equip the flask with a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 2-16 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by distillation or flash column chromatography.

Data Presentation: Representative Reaction Conditions

AlcoholCatalystTemperature (°C)Time (h)Typical Yield (%)
MethanolH₂SO₄Reflux2-670-90
EthanolH₂SO₄Reflux4-865-85
IsopropanolTsOHReflux8-1650-75

Visualization:

Fischer_Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Work-up & Purification Carboxylic_Acid Spiro[2.2]pentane- 1-carboxylic Acid Ester_Formation Ester Formation Carboxylic_Acid->Ester_Formation Alcohol Excess Alcohol Alcohol->Ester_Formation Catalyst Acid Catalyst (H₂SO₄ or TsOH) Catalyst->Ester_Formation Catalysis Neutralization Neutralization (aq. NaHCO₃) Ester_Formation->Neutralization Extraction Extraction Neutralization->Extraction Purification Distillation or Chromatography Extraction->Purification Final_Product Purified Ester Purification->Final_Product

Caption: Workflow for Fischer Esterification.

Part 3: Significance in Drug Discovery and Future Perspectives

The derivatization of this compound into a library of amides and esters provides medicinal chemists with a valuable toolkit for lead optimization. The rigid spiro[2.2]pentane core can introduce conformational constraint, which may lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the 3D nature of this scaffold can improve physicochemical properties, such as solubility and metabolic stability, by disrupting planarity and reducing interactions with metabolic enzymes.

For example, the incorporation of spiro-pentacylamides has been explored for the development of novel acetyl-CoA carboxylase (ACC) inhibitors, which are promising targets for the treatment of metabolic diseases and cancer.[15] The derivatization of the carboxylic acid allows for the introduction of various substituents that can probe the binding pocket of the target protein and optimize pharmacokinetic properties.

The protocols outlined in this guide provide a solid foundation for the synthesis of diverse derivatives of this compound. Future work could involve the exploration of a wider range of coupling partners, including unnatural amino acids, heterocyclic amines, and various functionalized alcohols, to further expand the chemical space around this unique 3D scaffold. The resulting compounds can then be screened in various biological assays to identify new lead candidates for drug discovery programs.

References

Protocols for Amide Coupling with Spiro[2.2]pentane-1-carboxylic Acid: A Guide to Navigating Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.2]pentane-1-carboxylic acid and its derivatives are increasingly sought-after building blocks in medicinal chemistry, prized for the unique three-dimensional topology and metabolic stability conferred by the spiro[2.2]pentane scaffold.[1][2] However, the structural rigidity and significant steric hindrance imposed by the spirocyclic quaternary carbon adjacent to the carboxyl group present a formidable challenge for standard amide bond formation. This application note provides a detailed guide to effective amide coupling strategies for this substrate class. We delve into the mechanistic rationale behind reagent selection, offer optimized, step-by-step protocols for various coupling systems, and present a workflow for troubleshooting challenging transformations.

The Synthetic Challenge: Understanding the Steric Environment

The primary obstacle in derivatizing this compound (CAS 17202-64-1) is the steric congestion around the electrophilic carbonyl carbon.[3] The spiro center, a quaternary carbon, effectively shields one face of the molecule, hindering the approach of the amine nucleophile to the activated carboxylic acid intermediate. This necessitates the use of highly efficient coupling reagents that can rapidly generate a highly reactive intermediate to overcome the high activation energy barrier of the subsequent nucleophilic attack.

Direct condensation of the carboxylic acid with an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is paramount. The choice of activating agent is critical to success.

General Mechanism of Amide Bond Formation

The formation of an amide bond is a two-step process involving a coupling reagent. The reagent first reacts with the carboxylic acid to form a highly reactive acyl-substituted intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing a soluble byproduct.

Amide Coupling General Mechanism cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid Spiro[2.2]pentane-1-COOH Intermediate Reactive Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->Intermediate Activation Reagent Coupling Reagent (+ Base, if needed) Reagent->Intermediate Byproduct1 Reagent Byproduct 1 Intermediate->Byproduct1 Product Amide Product Intermediate->Product Nucleophilic Attack Amine R-NH₂ Amine->Product Byproduct2 Reagent Byproduct 2 Product->Byproduct2

Caption: General two-step mechanism for amide bond formation.

Selecting the Right Coupling Reagent: A Comparative Overview

The choice of coupling reagent directly impacts reaction efficiency, time, and purity.[5] For a sterically hindered substrate like this compound, high-reactivity reagents are strongly recommended.

Reagent ClassCommon ExamplesMechanism of ActionAdvantages for Spiro[2.2]pentanesDisadvantages & Considerations
Uronium/Aminium Salts HATU, HCTU, HBTU Forms highly reactive OAt or OBt active esters.[6][7]Highly Recommended. Excellent for hindered couplings, fast reaction rates, high yields.[8][9]Can cause guanidinylation of the amine if activation is slow or reagent is in excess.[7] Higher cost.
Phosphonium Salts PyBOP, PyAOP Forms reactive OBt or OAt active esters via an acyloxy-phosphonium intermediate.[10][11]Highly Recommended. High reactivity, no guanidinylation side-reaction, clean reactions.[7][12]Solutions in DMF have moderate stability. BOP generates carcinogenic HMPA (PyBOP is the safer alternative).
Carbodiimides EDC, DCC Forms an O-acylisourea intermediate.[13][14]Cost-effective. EDC allows for easy aqueous workup.Lower reactivity for hindered substrates. Risk of N-acylurea byproduct formation.[15] Often requires an additive (HOBt, NHS) for efficiency.[8]
Acyl Halide Precursors BTFFH, TFFH In situ generation of a highly reactive acyl fluoride.Excellent for very challenging cases. The small size of fluoride minimizes steric repulsion in the transition state.[16][17]Reagents can be moisture-sensitive. May require elevated temperatures.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU (Recommended First Choice)

This protocol is often the most successful for sterically demanding substrates due to the high reactivity of the OAt-ester intermediate formed in situ.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq). DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated HCl.[8]

  • Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for allowing the active ester to form before the amine is introduced.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, the temperature may be gently increased to 40-50 °C.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[4]

Protocol 2: Carbodiimide Coupling with EDC/HOBt

This is a more classical and cost-effective approach. The addition of HOBt is critical, as it traps the O-acylisourea intermediate to form a more reactive HOBt-ester, increasing yields and minimizing side reactions.

Materials:

  • This compound

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Base (DIPEA or Triethylamine, 2.0 eq, optional but recommended)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the components in anhydrous DCM or DMF (~0.1 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

  • If using an amine hydrochloride salt, add a base like DIPEA (2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 3: Acyl Fluoride Method for Highly Hindered Systems (Advanced)

When other methods fail, especially with electron-poor or severely hindered amines, conversion to the acyl fluoride can be highly effective.[16] The small steric footprint of the fluoride leaving group facilitates the nucleophilic attack.[17]

Materials:

  • This compound

  • Amine

  • BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) or other fluorinating agent like Deoxo-Fluor.

  • Base (e.g., sym-collidine or DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile or DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., sym-collidine, 2.0 eq).

  • Add BTFFH (1.2 eq). Stir at room temperature for 30-60 minutes to form the acyl fluoride in situ.

  • Add the amine (1.2 eq) to the mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, it may be heated to reflux (in a higher boiling solvent like acetonitrile) for 2-18 hours.[16]

  • Monitor progress by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with an organic solvent, and perform an aqueous wash as described in Protocol 1. Purify by flash column chromatography.

Decision Workflow and Troubleshooting

Coupling Protocol Workflow Start Start: Spiro[2.2]pentane-1-COOH + Amine Decision1 Is the amine primary, unhindered, and nucleophilic? Start->Decision1 Protocol_HATU Use Protocol 1: HATU + DIPEA Decision1->Protocol_HATU No (Amine is hindered, secondary, or electron-deficient) Protocol_EDC Try Protocol 2: EDC + HOBt Decision1->Protocol_EDC Yes Decision2 Reaction Successful? Protocol_HATU->Decision2 Protocol_EDC->Decision2 Protocol_Fluoride Use Protocol 3: Acyl Fluoride (BTFFH) Decision2->Protocol_Fluoride No (Low Yield) End_Success Success: Purify Product Decision2->End_Success Yes Troubleshoot Troubleshoot: - Increase Temp/Time - Check Reagent Purity - Change Solvent Protocol_Fluoride->Troubleshoot If still fails Troubleshoot->Protocol_HATU

Caption: Decision workflow for selecting an amide coupling protocol.

ProblemPossible CauseSuggested Solution
No Reaction / Low Conversion Insufficient reactivity of coupling agent. Steric hindrance is too great.1. Switch to a more powerful reagent (EDC -> HATU -> Acyl Fluoride). 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Increase reaction time. 4. Ensure all reagents are anhydrous and high purity.
Formation of N-acylurea byproduct Using a carbodiimide (EDC/DCC) without an additive.Add 1.2 equivalents of HOBt or NHS to the reaction mixture. This traps the O-acylisourea intermediate.[15]
Formation of Guanidinium byproduct Using a uronium reagent (HATU/HBTU) where amine attacks the reagent.1. Use a phosphonium reagent (PyBOP) instead.[7] 2. Ensure proper stoichiometry; do not use a large excess of the uronium reagent. 3. Pre-activate the acid for 15-20 minutes before adding the amine.
Difficult Purification Water-soluble byproducts (e.g., from EDC, urea).For EDC, perform an acidic wash (e.g., 1M HCl) to protonate the urea byproduct and move it to the aqueous layer. For DMF solvent, wash with 5% LiCl solution.

References

Application Note & Protocols for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of Spiro[2.2]pentane-1-carboxylic Acid

Introduction: The Synthetic Value of a Strained Scaffold

This compound (CAS 17202-64-1) is a fascinating and synthetically valuable building block.[1][2] Its rigid, highly strained spirocyclic core offers a unique three-dimensional exit vector, making it a compelling scaffold for the design of novel therapeutics and advanced materials.[1] The conversion of the parent carboxylic acid to its corresponding esters is a critical transformation, enabling its incorporation into larger molecular frameworks, modulating properties like lipophilicity and cell permeability, and serving as a key handle for further chemical diversification.

However, the very nature of its structure presents a distinct synthetic challenge. The carboxylic acid group is attached to a cyclopropane ring which is part of a compact spiro system. This arrangement can impart significant steric hindrance around the reaction center, potentially impeding standard esterification methodologies. This guide provides a detailed analysis of various esterification methods, outlining the mechanistic rationale and providing robust protocols tailored for the successful synthesis of spiro[2.2]pentane-1-carboxylates.

Strategic Overview: Selecting the Appropriate Esterification Pathway

The choice of an esterification method is dictated by the steric bulk of both the carboxylic acid and the alcohol, as well as the overall sensitivity of the substrate to acidic or harsh conditions. For a sterically encumbered substrate like this compound, methods that rely on highly reactive intermediates or operate under mild, neutral conditions are often preferred.

G cluster_start Starting Materials cluster_decision Method Selection cluster_methods Esterification Protocols Acid Spiro[2.2]pentane- 1-carboxylic Acid Decision Evaluate Alcohol & Conditions Acid->Decision Alcohol R-OH (Alcohol) Alcohol->Decision Steglich Steglich Esterification (Mild, Steric Tolerance) Decision->Steglich  Primary/Secondary R-OH,  Sensitive Substrate Mitsunobu Mitsunobu Reaction (Mild, Neutral) Decision->Mitsunobu  Primary/Secondary R-OH,  High Value Substrate AcidChloride Acid Chloride Route (Robust, Highly Reactive) Decision->AcidChloride  Tertiary/Hindered R-OH,  Other Methods Fail Fischer Fischer Esterification (Atom Economical, Harsh) Decision->Fischer  Simple Primary R-OH,  Robust Substrate Product Spiro[2.2]pentane- 1-carboxylate Ester Steglich->Product Mitsunobu->Product AcidChloride->Product Fischer->Product

Caption: Decision workflow for selecting an esterification method.

Method 1: Steglich Esterification

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for sterically hindered acids and sensitive substrates.[3][4] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[5][6]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[3] DMAP, being a superior nucleophile compared to the alcohol, attacks this intermediate to form a resonance-stabilized acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the stable and insoluble dicyclohexylurea (DCU) byproduct.[6]

G node_acid Spiro-COOH Spiro[2.2]pentane- 1-carboxylic Acid node_isourea O-Acylisourea Intermediate (Highly Reactive) node_acid->node_isourea Activation node_dcc DCC N,N'-Dicyclohexyl- carbodiimide node_dcc->node_isourea Activation node_active_ester Acylpyridinium Salt ('Active Ester') node_isourea->node_active_ester Acyl Transfer node_dcu DCU Dicyclohexylurea (Byproduct) node_isourea->node_dcu Proton Transfer & Rearrangement node_dmap DMAP 4-Dimethylamino- pyridine (Catalyst) node_dmap->node_active_ester Acyl Transfer node_active_ester->node_dmap Catalyst Regeneration node_ester Spiro-COOR Product Ester node_active_ester->node_ester Nucleophilic Attack node_alcohol R-OH Alcohol node_alcohol->node_ester Nucleophilic Attack

Caption: Mechanism of the Steglich Esterification.

Protocol: Synthesis of Ethyl Spiro[2.2]pentane-1-carboxylate
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 112 mg, 1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, 5 mL). Add absolute ethanol (1.2 eq, 1.2 mmol) and 4-DMAP (0.1 eq, 0.1 mmol).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add DCC (1.1 eq, 1.1 mmol) portion-wise over 5 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter off the precipitated DCU through a pad of Celite, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and reliable method for converting primary and secondary alcohols into esters with complete inversion of stereochemistry at the alcohol center.[7][8] For esterifying a carboxylic acid, it offers the advantage of operating under neutral conditions at or below room temperature, preserving sensitive functional groups.[9] The reaction involves a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

Mechanism of Action

The reaction is a dehydrative redox-condensation process.[9] PPh₃ and DEAD first react to form a betaine intermediate.[8] This betaine deprotonates the carboxylic acid, forming a carboxylate anion and a protonated intermediate. The alcohol is then activated by this intermediate, forming a key alkoxyphosphonium salt. The final step is an Sₙ2 substitution where the carboxylate anion displaces triphenylphosphine oxide (TPPO) from the activated alcohol, forming the ester.[8]

G node_pph3 PPh₃ Triphenyl- phosphine node_betaine Betaine PPh₃-DEAD Adduct node_pph3->node_betaine Step 1 node_dead DEAD Diethyl Azo-dicarboxylate node_dead->node_betaine Step 1 node_alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] node_betaine->node_alkoxyphosphonium Step 2: Alcohol Activation node_hydrazine DEAD-H₂ Hydrazine Byproduct node_betaine->node_hydrazine node_acid Spiro-COOH Carboxylic Acid node_acid->node_alkoxyphosphonium Step 2: Alcohol Activation node_alcohol R-OH Alcohol node_alcohol->node_alkoxyphosphonium Step 2: Alcohol Activation node_ester Spiro-COOR Product Ester node_alkoxyphosphonium->node_ester Step 3: Sₙ2 Attack by Carboxylate node_tppo TPPO Triphenylphosphine Oxide node_alkoxyphosphonium->node_tppo

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Protocol: Synthesis of Benzyl Spiro[2.2]pentane-1-carboxylate
  • Preparation: To a flame-dried round-bottom flask under N₂, add this compound (1.0 eq, 1.0 mmol), benzyl alcohol (1.0 eq, 1.0 mmol), and triphenylphosphine (1.2 eq, 1.2 mmol).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add DIAD or DEAD (1.2 eq, 1.2 mmol) dropwise via syringe over 10-15 minutes. The reaction may turn from colorless to a pale yellow or orange.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.

    • Dissolve the residue in a minimal amount of DCM and load it directly onto a silica gel column for purification.

  • Purification: Purify by flash column chromatography (hexane/ethyl acetate gradient). TPPO and the hydrazine byproduct are typically more polar than the desired ester product.

Method 3: Acid Chloride Formation and Subsequent Esterification

This is a highly reliable, two-step procedure that is often successful when direct esterification methods fail, especially with tertiary or very hindered alcohols.[11] The carboxylic acid is first converted to a highly reactive acid chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12] This acid chloride is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the ester irreversibly.[12]

Protocol: Synthesis of tert-Butyl Spiro[2.2]pentane-1-carboxylate

Step A: Formation of Spiro[2.2]pentane-1-carbonyl chloride

  • Setup: In a fume hood, add this compound (1.0 eq, 1.0 mmol) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 eq, 2.0 mmol) and a catalytic drop of dimethylformamide (DMF).

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure (using a trap cooled with dry ice/acetone) to yield the crude acid chloride, which is often used directly in the next step.

Step B: Esterification

  • Preparation: In a separate flask under N₂, dissolve tert-butyl alcohol (1.5 eq, 1.5 mmol) and pyridine (1.5 eq, 1.5 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Addition: Dissolve the crude acid chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the alcohol/pyridine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup & Purification: Follow the workup and purification procedure described for the Steglich esterification (washing with dilute acid, base, and brine, followed by drying, concentration, and chromatography).

Comparison of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantagesBest For
Steglich DCC/EDC, DMAPNeutral, 0°C to RTMild; High yields; Tolerates steric hindrance.[3][5]DCU/EDU byproduct can complicate purification; Potential for N-acylurea side product.[6]Primary & secondary alcohols; Sensitive substrates.
Mitsunobu PPh₃, DEAD/DIADNeutral, 0°C to RTVery mild; Excellent for sensitive molecules; Stereochemical inversion.[7][8]Stoichiometric byproducts (TPPO, hydrazine) require chromatographic removal.High-value substrates; Primary & secondary alcohols.
Acid Chloride SOCl₂/Oxalyl-Cl; PyridineTwo steps; 0°C to RefluxHighly reliable and robust; Irreversible; Works for hindered alcohols.[11][12]Harsh reagents (SOCl₂); Generates corrosive HCl gas; Not suitable for acid-sensitive substrates.Tertiary alcohols; When other methods fail.
Fischer H₂SO₄ or TsOHAcidic, RefluxAtom economical; Inexpensive reagents.[13][14]Reversible equilibrium; Requires harsh conditions (heat, strong acid); Not for hindered or acid-labile substrates.[13][15]Simple, unhindered primary alcohols in large excess.
Diazomethane CH₂N₂Mild, 0°C to RTExtremely high yields; Very clean reaction; Simple workup.[16][17]Highly toxic and explosive ; Only forms methyl esters; Requires specialized handling.[18][19]Small-scale synthesis of methyl esters only.

Conclusion

The successful esterification of this compound is readily achievable through several synthetic routes. For general-purpose synthesis with primary and secondary alcohols, the Steglich Esterification offers a robust and mild protocol with a straightforward workup. When dealing with particularly sensitive or high-value substrates where reaction purity is paramount, the Mitsunobu Reaction is an excellent, albeit more costly, alternative. For challenging esterifications involving tertiary or sterically demanding alcohols, the two-step Acid Chloride method provides the most reliable pathway. The choice of method should be guided by the specific alcohol partner, the scale of the reaction, and the chemical tolerance of any other functional groups present in the molecule.

References

Application Notes and Protocols for the Stereoselective Synthesis of Spiro[2.2]pentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Spiro[2.2]pentanes in Medicinal Chemistry

The spiro[2.2]pentane motif, the smallest spiro-annulated cycloalkane, has transitioned from a synthetic curiosity to a highly sought-after scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional structure offers a unique spatial arrangement of substituents, providing an elegant solution to the challenge of escaping "flatland" in medicinal chemistry—the over-reliance on planar aromatic structures.[3] Derivatives of spiro[2.2]pentane-1-carboxylic acid, in particular, serve as valuable bioisosteres for commonly used groups like tert-butyl, phenyl, and internal alkynes, often leading to improved metabolic stability, solubility, and target engagement.[2]

The inherent strain and chirality of the spiro[2.2]pentane core, however, present significant synthetic challenges. The stereocontrolled construction of this motif is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide provides an in-depth analysis of field-proven, stereoselective methodologies for the synthesis of this compound derivatives, complete with detailed experimental protocols and an exploration of the mechanistic principles that ensure stereochemical fidelity.

Strategic Overview: Pathways to Stereocontrolled Spiro[2.2]pentane Synthesis

The successful stereoselective synthesis of this compound derivatives hinges on the strategic choice of methodology. Three primary approaches have emerged as robust and reliable:

  • Diastereoselective Carbometalation of Substituted Cyclopropenes: A powerful method for constructing highly substituted spiropentanes with excellent control over relative stereochemistry.

  • Enantioselective Simmons-Smith Type Cyclopropanation of Allenes: A classic reaction adapted for the asymmetric synthesis of the spiropentane core, often employing chiral ligands.

  • Dirhodium-Catalyzed Asymmetric Cyclopropanation: A versatile approach utilizing chiral dirhodium catalysts to control the enantioselectivity of carbene addition to methylenecyclopropanes.

The following sections will delve into the technical nuances of each of these strategies, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.

Methodology 1: Diastereoselective Carbometalation of sp²-Disubstituted Cyclopropenes

This cutting-edge strategy, pioneered by Marek and coworkers, allows for the synthesis of polysubstituted spiropentanes with up to five contiguous stereocenters as single diastereomers.[1][4] The key to this approach is a regio- and diastereoselective carbometalation of a cyclopropene, where a directing group orchestrates the facial selectivity of the addition, followed by an intramolecular nucleophilic substitution to forge the second cyclopropane ring.[4]

Mechanistic Rationale and Causality

The stereochemical outcome is dictated by a synergistic effect: a directing group on the substrate (e.g., an ester or a hydroxyl group) coordinates to the organometallic reagent (typically an organocopper species), forcing a syn-facial delivery to the cyclopropene double bond.[1] A strategically placed leaving group on a side chain is then displaced by the newly formed cyclopropylmetal species in an intramolecular fashion to complete the spiropentane synthesis. The choice of a strongly chelating directing group, such as a hydroxyl group, can enforce complete diastereoselectivity.[4]

G cluster_0 Diastereoselective Carbometalation Pathway Start sp²-Disubstituted Cyclopropene (with Directing and Leaving Groups) Reagent Organocopper Reagent (R-Cu) Intermediate Syn-Facial Carbometalation (Directed by Coordinating Group) Product Polysubstituted Spiropentane (Single Diastereomer)

Experimental Protocol: Synthesis of a Polysubstituted Spiro[2.2]pentane Derivative

This protocol is adapted from the work of Marek and coworkers and is intended for the synthesis of a polysubstituted spiropentane ester.[4][5]

Materials:

  • Substituted 2-cyclopropene-1-carboxylate (1.0 equiv)

  • Copper(I) Iodide (CuI) (1.5 equiv)

  • Organolithium reagent (e.g., n-BuLi) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • Preparation of the Organocopper Reagent: To a flame-dried Schlenk flask under an argon atmosphere, add CuI (1.5 equiv) and suspend it in anhydrous Et₂O. Cool the suspension to -40 °C. Add the organolithium reagent (1.5 equiv) dropwise, maintaining the temperature. Stir the resulting solution at -40 °C for 30 minutes.

  • Carbometalation: In a separate flame-dried Schlenk flask, dissolve the substituted 2-cyclopropene-1-carboxylate (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. To this solution, add the freshly prepared organocopper reagent dropwise via cannula.

  • Reaction Progression and Cyclization: Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After the initial carbometalation, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours to facilitate the intramolecular cyclization.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted spiro[2.2]pentane derivative.

Self-Validation: The high diastereoselectivity of this reaction is a key validation point. ¹H NMR spectroscopy of the crude product should show a single set of signals for the major diastereomer. The relative stereochemistry can be definitively confirmed by X-ray crystallography if a suitable crystal can be obtained.[1]

Methodology 2: Enantioselective Simmons-Smith Type Cyclopropanation of Allenes

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. Charette and coworkers have elegantly adapted this methodology for the enantioselective synthesis of spiropentanes from hydroxymethylallenes using a chiral dioxaborolane ligand.[6][7] This approach provides direct access to enantioenriched spiropentane methanol, which can be further functionalized to the corresponding carboxylic acid.

Mechanistic Rationale and Causality

The enantioselectivity of this transformation is induced by a chiral ligand that complexes with the zinc carbenoid reagent (Zn(CH₂I)₂). The resulting chiral reagent then preferentially reacts with one of the two enantiotopic double bonds of the allene. The hydroxyl group of the substrate plays a crucial directing role, coordinating to the zinc center and positioning the allene for a stereoselective cyclopropanation.[6]

G cluster_1 Enantioselective Simmons-Smith Pathway Allene Hydroxymethylallene Reagents Zn(CH₂I)₂ + Chiral Dioxaborolane Ligand Complex Chiral Zinc Carbenoid Complex Product Enantioenriched Spiropentane Methanol Final This compound

Experimental Protocol: Synthesis of (+)-Spiro[2.2]pentaneacetic Acid

This protocol is based on the work of Charette et al. and outlines the synthesis of an enantioenriched spiropentane derivative.[6]

Materials:

  • 3-methyl-1,2-butadien-1-ol (1.0 equiv)

  • Diethylzinc (Et₂Zn) (2.2 equiv)

  • Diiodomethane (CH₂I₂) (2.2 equiv)

  • Chiral Dioxaborolane Ligand (e.g., (R,R)-1a as described by Charette) (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral dioxaborolane ligand (1.1 equiv) and dissolve it in anhydrous CH₂Cl₂.

  • Reagent Addition: Add the 3-methyl-1,2-butadien-1-ol (1.0 equiv) to the solution. Cool the mixture to 0 °C and add diiodomethane (2.2 equiv) followed by the dropwise addition of diethylzinc (2.2 equiv).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous Rochelle's salt solution. Stir vigorously for 1 hour until two clear layers are formed.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting spiropentane methanol by flash chromatography.

  • Oxidation to Carboxylic Acid: The enantioenriched spiropentane methanol can be oxidized to the corresponding carboxylic acid using standard oxidation protocols (e.g., Jones oxidation or TEMPO-catalyzed oxidation).

Self-Validation: The enantiomeric excess (ee) of the product is the critical parameter. This is typically determined by chiral HPLC or GC analysis of the alcohol or a suitable derivative (e.g., the corresponding ester).

Methodology 3: Dirhodium-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) carboxylate complexes are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer reactions. Chiral dirhodium catalysts, such as those developed by Davies and others, have proven to be highly effective in controlling the enantioselectivity of cyclopropanation reactions.[8][9][10][11][12] This method is particularly attractive for the synthesis of this compound esters from the corresponding methylenecyclopropane and a diazoacetate.

Mechanistic Rationale and Causality

The reaction proceeds via the formation of a chiral rhodium carbene intermediate from the diazoacetate and the dirhodium catalyst. The chiral ligands on the catalyst create a stereochemically defined environment around the carbene. The methylenecyclopropane then approaches this intermediate, and the chiral pocket of the catalyst dictates the facial selectivity of the carbene transfer, leading to the formation of one enantiomer of the spiro[2.2]pentane product in excess.[8] Catalysts like Rh₂(S-DOSP)₄ are particularly effective due to their ability to create a well-defined and sterically demanding chiral environment.[9][10][11][12]

G cluster_2 Dirhodium-Catalyzed Asymmetric Cyclopropanation Catalyst Chiral Dirhodium Catalyst (e.g., Rh₂(S-DOSP)₄) Diazo Ethyl Diazoacetate Carbene Chiral Rhodium Carbene Intermediate Alkene Methylenecyclopropane Product Enantioenriched Spiro[2.2]pentane-1-carboxylate

Experimental Protocol: Enantioselective Synthesis of Ethyl Spiro[2.2]pentane-1-carboxylate

This is a representative protocol based on established procedures for dirhodium-catalyzed cyclopropanations.

Materials:

  • Methylenecyclopropane (5.0 equiv)

  • Ethyl diazoacetate (1.0 equiv)

  • Dirhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) (0.5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the Rh₂(S-DOSP)₄ catalyst (0.5 mol%) and dissolve it in anhydrous CH₂Cl₂.

  • Substrate Addition: Add methylenecyclopropane (5.0 equiv) to the catalyst solution.

  • Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.0 equiv) in anhydrous CH₂Cl₂. Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enantioenriched ethyl spiro[2.2]pentane-1-carboxylate.

Self-Validation: The enantiomeric excess of the product should be determined by chiral GC or HPLC. The yield and diastereomeric ratio (if applicable) can be determined by ¹H NMR analysis of the crude reaction mixture.

Comparative Summary of Methodologies

FeatureDiastereoselective CarbometalationEnantioselective Simmons-SmithDirhodium-Catalyzed Cyclopropanation
Stereocontrol Diastereoselective (substrate-controlled)Enantioselective (ligand-controlled)Enantioselective (catalyst-controlled)
Substrate Scope Polysubstituted cyclopropenesHydroxymethylallenesMethylenecyclopropanes, other alkenes
Key Reagents Organocopper reagents, Lewis acidsDiethylzinc, diiodomethane, chiral ligandDiazoacetates, chiral Rh(II) catalyst
Advantages Access to highly complex structures with multiple stereocenters.[4]Utilizes well-established reaction, good for specific substrates.[6]High turnover numbers, low catalyst loadings, generally high enantioselectivity.[8]
Limitations Requires synthesis of complex starting materials.Stoichiometric use of chiral ligand, limited substrate scope.Requires handling of potentially explosive diazo compounds.
Typical ee/dr >95:5 dr[4]Up to 95% ee[6]>90% ee typical[8]

Conclusion and Future Outlook

The stereoselective synthesis of this compound and its derivatives is a rapidly evolving field with profound implications for drug discovery. The methodologies outlined in this guide—diastereoselective carbometalation, enantioselective Simmons-Smith cyclopropanation, and dirhodium-catalyzed asymmetric cyclopropanation—represent the current state-of-the-art, each offering unique advantages and strategic applications.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the availability of starting materials. As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient, scalable, and versatile methods for the synthesis of these valuable spirocyclic building blocks will remain a key focus for the synthetic chemistry community. The protocols and insights provided herein are intended to serve as a practical resource for researchers at the forefront of this exciting area of chemical science.

References

Application Notes & Protocols: Harnessing Spiro[2.2]pentane-1-carboxylic Acid for the Design of Novel 3D Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular architectures with enhanced pharmacological properties is a driving force in modern drug discovery. The departure from flat, aromatic-rich structures towards sp³-rich, three-dimensional scaffolds is a well-established strategy to improve physicochemical properties and explore novel intellectual property space.[1][2] Among these 3D building blocks, the spiro[2.2]pentane (SCP) motif has emerged as a particularly valuable scaffold. Its rigid, compact, and sterically defined structure makes it an excellent bioisostere for commonly used groups like gem-dimethyl, tert-butyl, and even phenyl rings, often leading to improved metabolic stability, solubility, and target engagement.[3][4] This guide provides detailed application notes and protocols for leveraging Spiro[2.2]pentane-1-carboxylic Acid (CAS: 17202-64-1), a versatile and commercially available starting material, to construct a diverse range of novel molecular scaffolds for applications in medicinal chemistry and materials science.[5][6]

The Spiro[2.2]pentane Motif: A Privileged Scaffold

The spiro[2.2]pentane core is the smallest spiro-connected cycloalkane, composed of two fused cyclopropane rings.[7] This high degree of strain imparts unique conformational rigidity. When incorporated into a larger molecule, the SCP unit projects its substituents into well-defined vectors in 3D space, which can be highly advantageous for optimizing interactions with biological targets like protein binding pockets.[8][9]

Key Advantages of the SCP Scaffold:

  • Increased sp³ Character: Contributes to improved solubility and reduced non-specific binding by "escaping flatland".[1]

  • Metabolic Stability: The strained cyclopropane rings are generally more resistant to metabolic degradation compared to more flexible alkyl chains or aromatic rings.[10][11]

  • Novel Chemical Space: Provides access to unique molecular shapes and substituent orientations, enabling exploration of new structure-activity relationships (SAR).[2][9]

  • Conformational Constraint: The rigidity of the scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[12][13]

This compound is an ideal entry point for incorporating this scaffold. The carboxylic acid functional group is a cornerstone of synthetic chemistry, serving as a versatile handle for a vast array of chemical transformations.[14][15]

Protocol 1: Amide Bond Formation - Accessing Spiro[2.2]pentane Amides

Amide coupling is one of the most fundamental and widely utilized reactions in drug discovery, forming the backbone of peptides and a vast number of small molecule drugs.[16] Coupling this compound with various amines provides direct access to a library of novel amides, which can serve as final compounds or key intermediates for further elaboration. The following protocol utilizes HATU, a highly efficient and widely used coupling reagent known for its fast reaction times and suppression of side reactions.[17][18]

Detailed Step-by-Step Methodology (HATU Coupling)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate. DMF is an excellent polar aprotic solvent for dissolving the reactants.

  • Activation: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature (20-25 °C) for 15-30 minutes.

    • Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, facilitating the formation of the activated HATU ester. The pre-activation step ensures the acid is fully converted before the amine is introduced.[18]

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the pre-activated mixture.

    • Rationale: A slight excess of the amine ensures complete consumption of the valuable activated acid.

  • Reaction: Continue stirring the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a 5% aqueous LiCl solution (3x, to remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.[17]

    • Rationale: The aqueous washes remove the DMF, unreacted amine, DIPEA salts, and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Amide Couplings
EntryAmine ComponentReaction Time (h)Typical Yield (%)
1Benzylamine1.585-95%
2Morpholine288-96%
3(R)-1-Phenylethanamine380-90%
4Aniline475-85%

Experimental Workflow Diagram

HATU_Coupling_Workflow cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve SCP-COOH & HATU in anhydrous DMF add_base Add DIPEA, stir 15-30 min at RT start->add_base add_amine Add Amine (1.2 eq) add_base->add_amine Forms Activated Ester react Stir 1-4h at RT (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Work-up (EtOAc, LiCl, HCl, NaHCO3) react->workup purify Dry, Concentrate & Purify (Silica Gel Chromatography) workup->purify product Isolated Spiro[2.2]pentane Amide purify->product

Caption: Workflow for HATU-mediated amide coupling of this compound.

Protocol 2: Ullmann-Type C-N Coupling - Accessing N-Aryl Spiroamides

The direct formation of a bond between the amide nitrogen and an aromatic ring is a powerful strategy for accessing scaffolds relevant to many areas of medicinal chemistry. The Ullmann reaction, a copper-catalyzed cross-coupling, is a classic method for this transformation.[19][20] Modern protocols, often using specific ligands, have made this reaction more reliable and applicable to a wider range of substrates under milder conditions.[21][22] This protocol provides a method for the N-arylation of a primary spiro[2.2]pentane carboxamide.

Note: This is a two-step process. First, the this compound is converted to the primary amide, Spiro[2.2]pentane-1-carboxamide, using the HATU protocol (Protocol 1) with ammonia or an ammonia surrogate. Then, the resulting primary amide is coupled with an aryl halide.

Detailed Step-by-Step Methodology (Ullmann Coupling)
  • Preparation: To an oven-dried Schlenk tube, add Spiro[2.2]pentane-1-carboxamide (1.0 eq.), the aryl halide (e.g., aryl iodide or bromide, 1.2 eq.), Copper(I) iodide (CuI, 0.1 eq.), a suitable ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Rationale: The ligand accelerates the reaction by stabilizing the copper catalytic species, increasing its solubility, and facilitating the oxidative addition and reductive elimination steps.[22] K₂CO₃ is the base required for the catalytic cycle.

  • Reaction Setup: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times. Add anhydrous Dimethyl Sulfoxide (DMSO) or Dioxane.

    • Rationale: The inert atmosphere prevents oxidation of the Cu(I) catalyst. DMSO is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

    • Rationale: Ullmann couplings, even with modern ligands, often require thermal energy to proceed at a reasonable rate.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Wash the organic filtrate with water (3x) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude N-aryl spiroamide by flash column chromatography.

Data Presentation: Representative Ullmann Couplings
EntryAryl HalideLigandTemp (°C)Typical Yield (%)
14-IodoanisoleDMEDA11070-80%
23-BromopyridineL-proline9065-75%
31-Iodo-4-(trifluoromethyl)benzeneDMEDA11060-70%

Experimental Workflow Diagram

Ullmann_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagents Combine SCP-Amide, Aryl Halide, CuI, Ligand, & K2CO3 inert Evacuate & Backfill with N2/Ar reagents->inert solvent Add Anhydrous DMSO inert->solvent heat Heat to 80-110 °C (Monitor by TLC/LC-MS) solvent->heat workup Cool, Dilute with EtOAc, Filter through Celite heat->workup wash Aqueous Washes workup->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify product Isolated N-Aryl Spiroamide purify->product

Caption: Workflow for the copper-catalyzed Ullmann C-N coupling of a spiro[2.2]pentane amide.

Protocol 3: Photoredox Decarboxylative Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radicals under exceptionally mild conditions.[23] this compound is an excellent substrate for decarboxylative strategies, where it can be converted into a spiro[2.2]pentyl radical. This highly reactive intermediate can then be coupled with a variety of partners to forge new C-C bonds, providing rapid access to complex molecular scaffolds.[24][25] The following is a general protocol for a metallaphotoredox-mediated decarboxylative arylation.[26]

Detailed Step-by-Step Methodology (Decarboxylative Arylation)
  • Preparation: In a borosilicate vial, combine this compound (1.5 eq.), the aryl halide (1.0 eq.), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), 10-15 mol%), and a base (e.g., Cs₂CO₃ or an organic base, 2.0 eq.).

    • Rationale: This is a dual catalytic system. The photoredox catalyst generates the radical upon light absorption, while the nickel catalyst facilitates the cross-coupling with the aryl halide.[24][26] The ligand is crucial for the nickel catalytic cycle.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., Dioxane or Acetonitrile). Seal the vial with a septum and stir the mixture for 5-10 minutes to ensure homogeneity.

    • Rationale: Degassing the solvent (e.g., by sparging with argon for 15-30 min) is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a light source (e.g., a 34W Blue LED lamp) and begin irradiation with stirring. Use a fan to maintain the reaction temperature near room temperature.

    • Rationale: Continuous irradiation is required to drive the photoredox cycle. Temperature control prevents potential thermal side reactions.

  • Reaction Time: Allow the reaction to proceed for 12-24 hours, or until LC-MS analysis indicates full consumption of the aryl halide.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter through a plug of silica gel, washing with additional solvent, to remove the catalysts and inorganic base.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Representative Decarboxylative Couplings
EntryCoupling PartnerNi-LigandTypical Yield (%)
14-Acetyl-1-bromobenzenedtbbpy65-75%
2Methyl 4-iodobenzoatedtbbpy70-80%
32-Bromo-6-methoxynaphthalenedtbbpy60-70%

Experimental Workflow Diagram

Photoredox_Workflow cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up & Purification reagents Combine SCP-COOH, Aryl Halide, Photocatalyst, Ni-Catalyst, Ligand, & Base solvent Add Degassed Anhydrous Solvent reagents->solvent irradiate Irradiate with Blue LEDs (12-24h) (Stir at RT) solvent->irradiate workup Dilute with Ether/EtOAc Filter through Silica Plug irradiate->workup purify Concentrate & Purify (Column Chromatography) workup->purify product Isolated Arylated Spiro[2.2]pentane purify->product

Caption: General workflow for photoredox-mediated decarboxylative arylation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel, three-dimensional molecular scaffolds. The protocols detailed in this guide—spanning fundamental amide couplings, classic C-N bond formations, and modern photoredox-mediated C-C couplings—provide researchers with a robust toolkit to incorporate the unique spiro[2.2]pentane motif into their targets. By leveraging these methods, scientists in drug discovery and materials science can systematically explore new regions of chemical space, leading to the development of molecules with improved properties and novel functions.

References

Application Notes and Protocols: Navigating Nucleophilic Substitution on the Spiro[2.2]pentane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[2.2]pentane framework, a unique "triangulane" structure, offers a rigid, three-dimensional scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its high degree of sp³ character and well-defined exit vectors make it an attractive bioisostere for aromatic rings and other common functionalities.[3] However, the very feature that makes it appealing—its immense ring strain (estimated at ~65 kcal/mol)—also imparts unique and challenging reactivity. This application note provides a detailed guide for researchers on the reaction conditions for nucleophilic substitution on the spiro[2.2]pentane ring. We will explore the mechanistic dichotomy between Sₙ1-like and Sₙ2-like pathways, the pervasive challenge of cationic rearrangements, and provide experimentally grounded protocols to guide your synthetic efforts.

Introduction: The Challenge of a Strained System

Nucleophilic substitution on a spiro[2.2]pentane ring is not a trivial transformation. The inherent strain energy of the bicyclic system, composed of two fused cyclopropane rings, dictates its chemical behavior. Any reaction that involves the formation of a carbocationic intermediate is highly susceptible to rapid, exothermic rearrangement to relieve this strain.[1][4] Furthermore, the rigid, sterically demanding structure of the spiropentyl core presents significant challenges for a classical bimolecular (Sₙ2) backside attack.

Understanding these challenges is paramount. Unlike standard alkyl halides or tosylates where substitution reactions are often predictable, the spiropentyl system exists on a mechanistic knife-edge. The choice of leaving group, nucleophile, solvent, and temperature can dramatically influence the product distribution, often favoring rearranged isomers over the desired substitution product.

Mechanistic Crossroads: Sₙ1 vs. Sₙ2 Pathways

The central question when attempting a nucleophilic substitution on a spiropentyl derivative (e.g., spiropentyl tosylate or bromide) is which mechanistic pathway will dominate. The outcome is a contest between the formation of a highly unstable carbocation (Sₙ1-like) and a sterically hindered backside attack (Sₙ2-like).

The Sₙ1 Pathway and the Inevitability of Rearrangement

An Sₙ1-type mechanism requires the formation of a carbocation intermediate. However, computational and experimental studies have shown that the spiropentyl cation is not a stable intermediate but rather a transition state that immediately proceeds to rearranged products.[1][4] The nature of the rearrangement is itself dependent on how the cation is generated.

  • Cyclopropylcarbinyl-type Rearrangement: In the nitrous acid deamination of spiropentylamine, the generated cation primarily undergoes a cyclopropylcarbinyl-to-cyclobutyl cation rearrangement. This leads to a mixture of 2-methylenecyclobutyl acetate and 3-methylenecyclobutyl acetate. Crucially, a small amount of the unrearranged spiropentyl acetate is also formed, indicating that a nucleophile can trap the cation, but this is a minor pathway.[4][5]

  • Cyclopropyl Cation-type Ring Opening: In contrast, the solvolysis of spiropentyl chloride, a more classical Sₙ1 condition, results in a different pathway. The cation behaves more like a cyclopropyl cation, leading to the cleavage of a distal C-C bond and forming a 2-vinylallyl cation, which is then trapped by the solvent.[4]

This dichotomy highlights a critical point: achieving a direct Sₙ1 substitution without rearrangement is exceptionally difficult. The immense strain relief provided by rearrangement (e.g., to a cyclobutane system) is a powerful thermodynamic driving force.

G cluster_0 Sₙ1-like Pathway Substrate Spiropentyl-LG Cation Spiropentyl Cation (Transition State) Substrate->Cation LG⁻ leaves SubProduct Spiropentyl-Nu (Minor Product) Cation->SubProduct Nu⁻ trap (Fast, inefficient) Rearrangement1 Cyclopropylcarbinyl Rearrangement Cation->Rearrangement1 [Deamination] Rearrangement2 Cyclopropyl Cation Ring Opening Cation->Rearrangement2 [Solvolysis] Product1 Methylenecyclobutyl Products Rearrangement1->Product1 Product2 Vinylallyl Products Rearrangement2->Product2 G cluster_1 Proposed Sₙ2 Pathway Start Spiropentyl-OTs + Nu⁻ TS [Nu---C---OTs]‡ (Trigonal Bipyramidal Transition State) Start->TS Backside Attack (Sterically Hindered) End Spiropentyl-Nu + OTs⁻ TS->End Inversion of Configuration

References

Application Notes & Protocols: Spiro[2.2]pentane-1-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The increasing prevalence of "flat" aromatic structures in drug candidates has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Consequently, there is a paradigm shift towards molecules with greater three-dimensional (3D) character, rich in sp³-hybridized centers. Spirocyclic scaffolds, particularly the highly strained and conformationally rigid spiro[2.2]pentane system, have emerged as powerful tools in this endeavor.[1][2]

Spiro[2.2]pentane, the simplest triangulane, offers a unique and rigid arrangement of atoms in space.[3] Its incorporation into bioactive molecules can lock in specific conformations, potentially enhancing binding affinity and selectivity for a biological target.[1] Furthermore, this motif serves as a non-aromatic, lipophilic bioisostere for commonly used groups like gem-dimethyl or tert-butyl, while providing distinct exit vectors for further molecular elaboration.[4][5]

This guide focuses on Spiro[2.2]pentane-1-carboxylic acid (CAS: 17202-64-1) , a versatile and pivotal building block that provides a direct entry point for integrating the spiropentane core into drug candidates.[6][7] We will explore its synthesis and provide detailed protocols for its derivatization into novel, bioactive compounds, explaining the causality behind the experimental choices to empower researchers in their drug development efforts.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the spiropentane core is a non-trivial task due to its inherent ring strain (approx. 64-66 kcal/mol).[8] However, several methodologies have been developed to access this valuable scaffold. One effective strategy involves the double cyclopropanation of allenes or the cyclopropanation of methylenecyclopropanes. The Simmons-Smith cyclopropanation of allenamides, for example, provides a direct route to amido-substituted spiropentanes.[9][10] An alternative and powerful approach involves the use of sulfones as carbene equivalents to construct the spiropentane framework.[4][5]

Below is a representative, field-proven protocol for the synthesis of an ester precursor to this compound, followed by hydrolysis. The synthesis begins with the cyclopropanation of ethyl cyclopropylideneacetate.

Protocol 1: Synthesis of Ethyl Spiro[2.2]pentane-1-carboxylate and Subsequent Hydrolysis

This two-step protocol first describes a modified Simmons-Smith reaction to form the spiropentane ring system, followed by a standard saponification to yield the target carboxylic acid.

Step 1: Synthesis of Ethyl Spiro[2.2]pentane-1-carboxylate

G cluster_reagents Reagents & Conditions reagent1 Et2Zn (1.0 M in hexanes) intermediate Zinc Carbenoid Formation reagent1->intermediate reagent2 CH2I2 reagent2->intermediate solvent Dry Toluene solvent->intermediate temp 0 °C to RT temp->intermediate start Ethyl cyclopropylideneacetate start->intermediate Reaction Initiation product Ethyl Spiro[2.2]pentane-1-carboxylate intermediate->product Cyclopropanation

Caption: Workflow for Simmons-Smith cyclopropanation.

Materials & Equipment:

  • Ethyl cyclopropylideneacetate

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, argon supply, syringes, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add ethyl cyclopropylideneacetate (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, slowly add diethylzinc (1.0 M in hexanes, 2.5 eq) via syringe. Following this, add diiodomethane (2.5 eq) dropwise over 30 minutes.

    • Causality: The reaction is performed at 0 °C to control the exothermic formation of the zinc carbenoid intermediate (EtZnCH₂I), ensuring a controlled reaction rate and preventing side reactions. Anhydrous conditions are critical as organozinc reagents are moisture-sensitive.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours under argon. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Causality: The NaHCO₃ wash neutralizes any residual acidic species. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl spiro[2.2]pentane-1-carboxylate.

Step 2: Hydrolysis to this compound

  • Setup: Dissolve the purified ethyl spiro[2.2]pentane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Workup: Concentrate the mixture in vacuo to remove the THF. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.

    • Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate or become extractable.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a white solid.[6]

Step Product Typical Yield Key Characterization Data (¹H NMR)
1Ethyl Spiro[2.2]pentane-1-carboxylate60-75%δ 4.1 (q, 2H), 1.8-0.8 (m, 9H)
2This compound90-98%δ 11-12 (br s, 1H), 1.9-0.9 (m, 7H)

Part 2: Applications in Bioactive Molecule Synthesis

The true utility of this compound lies in its function as a handle for introducing the spiropentane scaffold into larger, more complex molecules. The carboxylic acid moiety is readily converted into a wide range of functional groups, with amide bond formation being the most common and vital transformation in drug discovery.

Protocol 2: General Amide Coupling with Bioactive Amines

This protocol describes a standard and reliable method for coupling this compound with a primary or secondary amine (R-NH₂) using HATU, a common peptide coupling reagent.

G cluster_inputs Starting Materials cluster_reagents Coupling System acid Spiro[2.2]pentane- 1-carboxylic Acid activation Acid Activation (O-Acyl-isourea intermediate) acid->activation amine Bioactive Amine (R-NH2) coupling Nucleophilic Attack by Amine amine->coupling hatu HATU hatu->activation base DIPEA base->activation solvent DMF solvent->coupling activation->coupling product Spiro[2.2]pentane-1-carboxamide (Bioactive Conjugate) coupling->product

Caption: Amide coupling workflow using HATU.

Materials & Equipment:

  • This compound

  • Target amine (e.g., an amino acid ester, heterocyclic amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄

  • Standard laboratory glassware for synthesis and workup

Procedure:

  • Setup: In a dry round-bottom flask under argon, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the target amine (1.0-1.2 eq), followed by HATU (1.2 eq) and DIPEA (2.0-3.0 eq).

    • Causality: HATU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine (if applicable) and to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization to obtain the desired product.

Application Example: Synthesis of a Conformationally Constrained Glutamic Acid Analogue

The rigid spiropentane scaffold can be used to create conformationally restricted analogues of neurotransmitters like glutamic acid, which can serve as valuable pharmacological tools to probe receptor subtypes.[11][12] The synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids has been reported as a strategy to explore novel glutamate receptor ligands.[12]

Starting from the product of Protocol 1, one can envision a multi-step synthesis involving functional group manipulations to arrive at the target amino acid. A key transformation would be a Curtius or Hofmann rearrangement to install the amine functionality alpha to the existing carboxyl group.

Part 3: Field-Proven Insights & Troubleshooting

  • Purity of Starting Materials: The purity of this compound is paramount for successful coupling reactions. Ensure it is free of any residual hydrolysis reagents (e.g., LiOH) or acids from workup.

  • Choice of Coupling Reagent: While HATU is highly effective, other reagents like HBTU, EDC/HOBt, or T3P can also be employed. The choice may depend on the scale of the reaction, the cost, and the steric hindrance of the amine.

  • Epimerization: For chiral amines, especially α-amino acid esters, using a non-nucleophilic base like DIPEA or 2,4,6-collidine is crucial to minimize the risk of epimerization at the α-carbon. Running the reaction at 0 °C can further suppress this side reaction.

  • Solubility Issues: Spiropentane derivatives can be highly non-polar. If the final amide product has poor solubility, a solvent system like DCM/methanol might be required for purification, and trituration could be an alternative to chromatography.

Conclusion

This compound is more than just a chemical curiosity; it is a powerful and enabling building block for the modern medicinal chemist. Its unique 3D structure and straightforward derivatization via robust protocols, such as the amide coupling described herein, provide a reliable pathway to novel bioactive molecules. By leveraging this reagent, researchers can systematically explore new chemical space, rigidify flexible ligands, and ultimately design drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

References

Title: A Multi-technique Approach for the Comprehensive Characterization of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

Spiro[2.2]pentane-1-carboxylic acid and its derivatives are of increasing interest in medicinal chemistry and materials science due to their unique, rigid, and three-dimensional spirocyclic core.[1][2] This highly strained scaffold provides novel exit vectors for molecular design but also presents distinct challenges for analytical characterization.[2] Standard analytical methods must be thoughtfully applied and interpreted to confirm the structure, purity, and stereochemistry of these products. This guide provides an in-depth overview and detailed protocols for the characterization of this compound using a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR), Chiral High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Crystallography.

Introduction: The Analytical Challenge of a Strained Scaffold

Spiro[2.2]pentane, the parent hydrocarbon, is the simplest spiro-connected cycloalkane and is classified as a triangulane.[3] Its structure, composed of two cyclopropane rings sharing a single carbon atom, results in significant ring strain and unique bond lengths and angles.[3] The introduction of a carboxylic acid functional group creates a chiral center and a valuable synthetic handle for further elaboration in drug development.[1][4]

The analytical characterization of this compound requires a carefully considered approach for several reasons:

  • Structural Complexity: The compact, non-planar structure leads to complex and often overlapping signals in ¹H NMR spectra due to strong proton-proton coupling.

  • Chirality: The molecule is chiral, necessitating methods to separate and identify enantiomers, which is critical for pharmaceutical applications where enantiomers can have different biological activities.

  • Reactivity: While generally stable, the high strain energy of the scaffold could potentially lead to unexpected fragmentation in mass spectrometry or reactivity under certain analytical conditions.

This document serves as a practical guide for researchers, outlining robust protocols to navigate these challenges and achieve unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful technique for determining the precise molecular structure in solution. For a compact molecule like this compound, a combination of 1D and 2D NMR experiments is essential for complete signal assignment.

Causality Behind Experimental Choices
  • ¹H NMR: Provides initial information on proton environments. However, the four methylene protons and the single methine proton of the spiro[2.2]pentane core are expected to form a complex, strongly-coupled spin system, making simple interpretation difficult.

  • ¹³C NMR: Identifies the number of unique carbon environments. The quaternary spiro-carbon is a key diagnostic signal. Carboxyl carbons typically appear in a predictable downfield region (165-185 ppm).[5][6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are critical for resolving structural ambiguity.

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the cyclopropyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, enabling definitive assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the carboxyl group to the spirocyclic frame and confirming the position of substitution.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often preferred for carboxylic acids as the acidic proton signal is typically sharp and well-resolved.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • 1D ¹H Acquisition:

    • Acquire a standard ¹H spectrum. The acidic proton of the carboxyl group is expected as a broad singlet far downfield (~10-13 ppm), which can disappear upon adding a drop of D₂O.[5][6]

  • 1D ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A long relaxation delay (d1) may be needed to observe the quaternary spiro-carbon.

  • 2D NMR Acquisition:

    • Run standard gradient-enhanced (gCOSY) and phase-sensitive (gHSQC, gHMBC) experiments using the instrument's default parameter sets. Optimize the spectral width to cover all relevant signals.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., Mnova, TopSpin).

    • Use the HSQC to assign proton-carbon pairs.

    • Use the COSY to walk through the proton couplings in the rings.

    • Use the HMBC to find long-range correlations, especially from the methine proton (H1) and methylene protons (H4/H5) to the carbonyl carbon (C=O), confirming the structure.

Diagram: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Elucidation Prep Dissolve Sample (5-10 mg in 0.6 mL CDCl3/DMSO-d6) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 Assign Assign Signals H1->Assign COSY 2D gCOSY C13->COSY C13->Assign HSQC 2D gHSQC COSY->HSQC COSY->Assign HMBC 2D gHMBC HSQC->HMBC HSQC->Assign HMBC->Assign Structure Confirm Connectivity & Final Structure Assign->Structure

Caption: Workflow for complete structural elucidation by NMR spectroscopy.

Table 1: Expected NMR Spectral Features
NucleusFunctional GroupExpected Chemical Shift (ppm)Key Correlations (HMBC)
¹H-COOH10.0 - 13.0 (broad s)To C1 and C=O
¹H-CH-COOH (H1)2.0 - 2.5To C=O, C2, C4, C5
¹H-CH₂- (H4, H5)1.0 - 1.8 (complex multiplets)To C1, C2, C(spiro)
¹H-CH₂- (H2, H3)0.8 - 1.5 (complex multiplets)To C(spiro)
¹³C-C OOH170 - 185From H1
¹³CC (spiro)15 - 25 (quaternary)From H2, H3, H4, H5
¹³C-C H-COOH (C1)30 - 40From H4, H5
¹³C-C H₂- (C4, C5)10 - 20From H1
¹³C-C H₂- (C2, C3)5 - 15From H4, H5

Note: Chemical shifts are estimates and can vary based on solvent and substitution.

Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation

MS is essential for confirming the molecular weight and elemental composition of the product. Tandem MS (MS/MS) provides valuable structural information through controlled fragmentation.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is well-suited for the carboxylic acid, typically forming the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

  • High-Resolution MS (HRMS): Instruments like Orbitrap or TOF analyzers are critical. They provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (e.g., C₆H₈O₂).

  • Tandem MS (MS/MS): By isolating the parent ion and inducing fragmentation, we can observe characteristic neutral losses (e.g., H₂O, CO₂) and ring cleavages that are diagnostic of the spiro[2.2]pentane core.

Protocol: High-Resolution LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method: Use a simple isocratic or gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). This separates the analyte from potential impurities before it enters the mass spectrometer.

  • MS Acquisition (Negative ESI):

    • Set the instrument to scan in negative ion mode.

    • Look for the [M-H]⁻ ion at m/z 111.0451 (for C₆H₇O₂⁻).

    • Perform a data-dependent MS/MS scan on this ion.

  • Data Analysis:

    • Confirm that the measured accurate mass is within 5 ppm of the theoretical mass.

    • Analyze the MS/MS spectrum for expected fragments. A primary loss would be CO₂ (44 Da) from the carboxylate, yielding a C₅H₇⁻ fragment.

Diagram: Predicted ESI(-) MS/MS Fragmentation Pathway

MS_Fragmentation parent <[M-H]⁻ m/z 111.0451> frag1 <[C₅H₇]⁻ m/z 67.0553> parent->frag1 loss_co2 loss_co2 - CO₂ (44.00 Da) frag2 <[C₃H₅]⁻ m/z 41.0396> frag1->frag2 loss_c2h2 loss_c2h2 - C₂H₂ (26.02 Da) Chiral_Workflow Start Start with Racemic Standard Screen_Cols Screen CSPs (e.g., CHIRALPAK AD, IA) Start->Screen_Cols Set_MP Set Initial Mobile Phase (Hexane/IPA/TFA) Screen_Cols->Set_MP Analyze Analyze Separation (Resolution, Peak Shape) Set_MP->Analyze Decision Baseline Resolution? Analyze->Decision Optimize Optimize Mobile Phase (Adjust %IPA, Change Alcohol) Decision->Optimize No End Validated Method (Quantify % ee) Decision->End Yes Optimize->Analyze Integrated_Strategy cluster_primary Primary Characterization cluster_secondary Advanced Characterization NMR NMR (1D & 2D) - Connectivity Chiral Chiral HPLC/SFC - Enantiomeric Purity NMR->Chiral MS HRMS - Formula MS->Chiral FTIR FTIR - Functional Groups FTIR->Chiral Xray X-ray Crystallography - Absolute Structure Chiral->Xray Final Fully Characterized Product Xray->Final Synthesis Synthesized Product Synthesis->NMR Synthesis->MS Synthesis->FTIR

References

scale-up synthesis of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Spiro[2.2]pentane-1-carboxylic Acid

Abstract

This compound is a highly sought-after building block in modern medicinal chemistry, prized for its unique three-dimensional structure and high fraction of sp³-hybridized carbon atoms (F(sp³)).[1][2][3] This rigid, strained carbocycle serves as a valuable bioisostere for aromatic rings, often improving physicochemical properties such as solubility and metabolic stability in drug candidates.[4][5][6] However, the inherent ring strain makes its synthesis, particularly on a large scale, a significant challenge.[1][2][3][7] This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, detailing a robust protocol, critical safety considerations, and in-process analytical controls. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Value of Spiro[2.2]pentane Scaffolds

The principle of "escaping from flatland" has become a central theme in contemporary drug discovery, encouraging a shift away from planar, aromatic structures towards more complex, three-dimensional molecules.[4] Spirocyclic systems, particularly the highly strained spiro[2.2]pentane moiety, are at the forefront of this movement.[1][8] The rigid, well-defined exit vectors of the spiro[2.2]pentane core allow for precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.[2][3]

The synthesis of these structures is non-trivial due to the high degree of strain, which often precludes traditional cyclopropanation methodologies.[1][2] This guide outlines a practical and scalable synthetic route, addressing the inherent challenges and providing field-tested insights to ensure a safe and efficient process.

Synthetic Strategy and Mechanistic Rationale

Several synthetic routes to spiropentane derivatives have been explored, including carbene additions to methylenecyclopropanes and intramolecular displacement reactions.[9] For a scalable synthesis of the title compound, a robust strategy is required that avoids hazardous or difficult-to-handle reagents where possible and proceeds in high yield.

The selected strategy involves a two-step sequence commencing with the formation of a key bicyclo[1.1.0]butane intermediate, followed by its carboxylation. Bicyclo[1.1.0]butanes are highly strained and reactive molecules, making them potent precursors for the construction of complex carbocycles.[10] Their high reactivity, however, necessitates careful handling and precise control of reaction conditions.

The overall transformation is envisioned as:

  • Formation of a Bicyclo[1.1.0]butane Intermediate: This is achieved through an intramolecular cyclization of a 1,3-dihalocyclobutane derivative using an organolithium reagent. This step is the most critical and hazardous part of the synthesis.

  • Carboxylation: The highly reactive central bond of the bicyclo[1.1.0]butane intermediate is cleaved via lithiation followed by quenching with carbon dioxide (dry ice) to install the carboxylic acid moiety, yielding the target spiro[2.2]pentane structure.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Carboxylation & Final Product cluster_2 Purification A 1,3-Dihalocyclobutane Derivative B Bicyclo[1.1.0]butane Intermediate A->B Organolithium (e.g., MeLi) C This compound B->C 1. n-BuLi 2. CO2 (Dry Ice) 3. Acidic Workup D Crude Product C->D Extraction E Pure Product D->E Recrystallization/ Distillation

Caption: High-level workflow for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 10-20 grams of the final product. All operations involving air- or moisture-sensitive reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-bromo-3-chlorocyclobutane≥97%CommercialStarting Material
Methyllithium (MeLi) solution1.6 M in Diethyl EtherCommercialTitrate before use
n-Butyllithium (n-BuLi) solution2.5 M in HexanesCommercialTitrate before use
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentCommercialFor reaction
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercialFor reaction
Carbon Dioxide (CO₂)Solid (Dry Ice)CommercialUse freshly crushed, high-purity dry ice
Hydrochloric Acid (HCl)3 M AqueousReagent GradeFor workup
Sodium Hydroxide (NaOH)2 M AqueousReagent GradeFor workup
Saturated Sodium Chloride (Brine)AqueousLab PreparedFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying
Step-by-Step Procedure

Step 1: Synthesis of Bicyclo[1.1.0]butane Intermediate (Handled with Extreme Caution)

  • To a flame-dried, three-neck 1 L round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 1-bromo-3-chlorocyclobutane (50.0 g, 291.5 mmol) and anhydrous diethyl ether (500 mL).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium solution (1.6 M in Et₂O, 182 mL, 291.5 mmol) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed -70 °C.

    • Causality: The slow addition and low temperature are critical to control the exothermic reaction and prevent side reactions. MeLi performs a lithium-halogen exchange with the more reactive C-Br bond, followed by an intramolecular cyclization to form the highly strained bicyclo[1.1.0]butane.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour. The resulting solution of the bicyclo[1.1.0]butane intermediate is used directly in the next step without isolation due to its high volatility and reactivity.[10]

Step 2: Carboxylation to form this compound

  • In a separate flame-dried 2 L three-neck flask under nitrogen, prepare a slurry of freshly crushed dry ice (approx. 200 g) in anhydrous THF (300 mL).

  • While maintaining the bicyclo[1.1.0]butane solution at -78 °C, slowly add n-butyllithium solution (2.5 M in hexanes, 128 mL, 320.7 mmol, 1.1 equiv) dropwise over 1.5 hours. The internal temperature should be maintained below -70 °C.

    • Causality: n-BuLi acts as a strong base to deprotonate the bicyclo[1.1.0]butane, generating a highly reactive lithiated intermediate. This intermediate rapidly rearranges and is poised for carboxylation.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Using a cannula, transfer the cold reaction mixture slowly into the vigorously stirred dry ice/THF slurry. Maintain the temperature of the dry ice slurry below -60 °C during the addition.

    • Causality: This is a nucleophilic attack of the lithiated intermediate on CO₂. A large excess of CO₂ and rapid stirring are essential to ensure efficient carboxylation and minimize the formation of ketone byproducts.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature overnight, allowing excess CO₂ to sublime.

Step 3: Workup and Purification

  • Slowly quench the reaction mixture by adding 200 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Combine the organic layers and extract the product into a basic aqueous solution by washing with 2 M NaOH (3 x 100 mL). This step isolates the carboxylic acid from neutral organic impurities.[11][12]

  • Combine the basic aqueous extracts and cool in an ice bath. Acidify the solution to pH ~2 by slowly adding 3 M HCl. A white precipitate of the crude product should form.

  • Extract the acidified aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the final organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a white solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation if it is a low-melting solid or oil.[13]

Quantitative Data Summary
StepCompoundMW ( g/mol )Amount (g)Moles (mmol)Equiv.Theoretical Yield (g)
11-bromo-3-chlorocyclobutane171.4250.0291.51.0-
1Methyllithium (MeLi)21.966.4291.51.0-
2n-Butyllithium (n-BuLi)64.0620.5320.71.1-
3This compound112.13---32.7

Expected Yield: 50-65% (16-21 g) based on literature for similar multi-step syntheses involving strained intermediates.

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the use of pyrophoric reagents and the generation of a highly strained, potentially unstable intermediate.

  • Pyrophoric Reagents: Methyllithium and n-butyllithium are pyrophoric and react violently with water. Handle only under an inert atmosphere. Ensure appropriate fire-extinguishing media (Class D, e.g., Met-L-X®) is readily available.[14]

  • Bicyclo[1.1.0]butane Intermediate: This is a highly strained and volatile compound.[10] It should not be isolated or stored. The synthesis must be conducted in a well-ventilated fume hood. Avoid any potential ignition sources. The reaction temperature must be strictly controlled to prevent uncontrolled decomposition.[15]

  • Cryogenic Temperatures: Handling large volumes of solvents at -78 °C requires appropriate insulated gloves and care to prevent frostbite.

  • Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn at all times.[15][16]

Analytical Quality Control

In-process and final product quality control are essential for a successful synthesis.

  • Reaction Monitoring: Progress of the carboxylation step can be monitored by quenching a small aliquot, derivatizing it (e.g., to the methyl ester with diazomethane or TMS-diazomethane), and analyzing by GC-MS.

  • Structural Confirmation: The structure of the final product should be confirmed using standard spectroscopic techniques:

    • ¹H NMR & ¹³C NMR: To confirm the carbon skeleton and proton environments.

    • FT-IR: To identify the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight (112.13 g/mol ).[17]

  • Purity Assessment: The purity of the final product should be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable process. The protocol detailed herein provides a robust framework for its multi-gram preparation. The key to success lies in the meticulous control of reaction parameters, especially temperature, and an unwavering commitment to safety protocols when handling pyrophoric reagents and highly strained intermediates. By following this guide, research and development teams can reliably produce this valuable building block, accelerating the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Spiro[2.2]pentane-1-carboxylic acid (CAS 17202-64-1). This highly strained, sp³-rich scaffold is of significant interest in medicinal chemistry and materials science for its ability to provide novel three-dimensional exit vectors.[1][2] However, its synthesis is non-trivial due to the inherent high ring strain (approx. 65 kcal/mol), which makes the molecule susceptible to side reactions and rearrangements.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges associated with this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low (<20%). What are the most common points of failure?

Low yield is the most frequent challenge and can stem from multiple stages of the synthesis. A systematic approach is required to identify the bottleneck.[5]

Probable Causes & Recommended Solutions:

  • Instability of the Bicyclo[1.1.0]butane (BCB) Intermediate: Many modern syntheses proceed through a highly reactive bicyclo[1.1.0]butane intermediate, such as 1-lithio-bicyclo[1.1.0]butane.[6] This species is prone to decomposition and rearrangement.

    • Solution: Generate and use the lithiated BCB intermediate in situ at low temperatures (typically -78 °C). Do not allow it to warm up before quenching with carbon dioxide. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Inefficient Carboxylation: The reaction of the organolithium intermediate with CO₂ can be problematic.

    • Solution: Use high-purity, extremely dry CO₂. A common failure is introducing atmospheric moisture with the CO₂ source. Instead of bubbling CO₂ gas (which can be inefficient on a lab scale), quench the reaction by pouring the cold organolithium solution onto a freshly crushed slurry of high-quality dry ice in anhydrous THF. This ensures a large surface area and an excess of the electrophile.

  • Side Reactions During Precursor Synthesis: The synthesis of the starting material, often a 1-bromo- or 1,3-dihalocyclobutane derivative, can be low-yielding.[7]

    • Solution: Purify all reagents for the precursor synthesis. For example, in an intramolecular Wurtz-type reaction to form the BCB core, the sodium used must be freshly cut to remove the oxide layer.[7] Ensure solvents are rigorously dried.

  • Losses During Workup and Purification: The target carboxylic acid can be challenging to isolate.

    • Solution: During aqueous workup, the carboxylate salt may have some water solubility. Acidify the aqueous layer carefully (e.g., with 1 M HCl) to a pH of ~2-3 to ensure the carboxylic acid is fully protonated before extraction.[8] Extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times. For purification, column chromatography on silica gel can be effective, but streaking is a common issue with free acids.[9] Consider adding a small amount of acetic acid (~0.5%) to the eluent to suppress deprotonation on the silica surface.

Q2: I'm observing significant formation of a byproduct that is not my target acid. How can I identify and prevent it?

The high strain energy of the spiropentane and its precursors creates pathways for various side reactions.

Common Byproducts & Prevention Strategies:

Byproduct TypeProbable CausePrevention & Mitigation Strategy
Vinylcyclopropanes Base-induced elimination or rearrangement of the strained bicyclobutane intermediate.[10]Use a non-nucleophilic, sterically hindered base (e.g., LDA, n-BuLi) for metallation at low temperatures. Ensure rapid and efficient quenching with the electrophile (CO₂) to trap the desired intermediate before it can rearrange.
Parent Spiro[2.2]pentane Protonation of the organolithium intermediate by a trace acid source (e.g., moisture, acidic glassware) during the carboxylation step.Rigorously exclude moisture from all reagents, solvents, and apparatus. Pre-treat glassware with a silylating agent if necessary. Ensure the CO₂ source is anhydrous.
Dimeric/Polymeric Materials Intermolecular reactions of the highly reactive organolithium intermediate, especially if its concentration is high or if the temperature is allowed to rise.Maintain high dilution and low temperature (-78 °C) throughout the generation and reaction of the organolithium species. Add the precursor dropwise to the base solution to keep its instantaneous concentration low.
Q3: The purification of the final carboxylic acid by column chromatography is difficult, with significant streaking and low recovery. What's a better method?

This is a classic problem when purifying carboxylic acids on silica gel.

Troubleshooting Purification:

  • Modified Eluent System: As mentioned, adding a small percentage of a volatile acid like acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% AcOH) can dramatically improve peak shape and recovery by keeping the analyte protonated.[9]

  • Acid/Base Extraction: An effective, non-chromatographic purification method is acid-base extraction.

    • Dissolve the crude product in an organic solvent like diethyl ether.

    • Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its sodium salt, while neutral organic impurities remain in the ether layer.

    • Separate the layers. Carefully re-acidify the aqueous layer to pH ~2-3 with cold 1 M HCl.

    • Extract the now-protonated and water-insoluble product back into fresh diethyl ether.

    • Drying the final organic layer over anhydrous Na₂SO₄, filtering, and evaporating the solvent will yield the purified acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, toluene) can be a highly effective method for achieving high purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing the Spiro[2.2]pentane core?

While several methods exist, including carbene additions to methylenecyclopropanes and intramolecular displacements, a robust and modern approach involves the generation and functionalization of a bicyclo[1.1.0]butane (BCB) intermediate.[11][12] The high p-character of the central C1-C3 bond in BCBs allows them to react with electrophiles after metallation.[13]

The general workflow is:

  • Synthesis of a BCB precursor: Typically via an intramolecular reductive cyclization of a 1,3-dihalocyclobutane derivative.[7]

  • Metallation: Treatment with a strong base (e.g., n-BuLi or t-BuLi) to generate a bridgehead organolithium species.[6]

  • Electrophilic Quench: Reaction with the desired electrophile, in this case, CO₂, to form the carboxylic acid.[6]

Q2: Why is the ring strain in Spiro[2.2]pentane such a critical factor in its synthesis?

Spiro[2.2]pentane is composed of two fused cyclopropane rings sharing a single carbon atom. The strain energy is exceptionally high because the bond angles are forced to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°.[3] This stored energy makes the molecule and its precursors thermodynamically unstable. During synthesis, any high-energy intermediates are prone to undergo rapid, often exothermic, reactions that relieve this strain, leading to rearrangements and the formation of more stable products like vinylcyclopropanes or other ring-opened species.[10] This necessitates the use of carefully controlled, low-temperature conditions.

Q3: Can I use other electrophiles besides CO₂ to create different 1-substituted spiropentanes?

Yes. The 1-lithio-spiro[2.2]pentane (or more accurately, 1-lithio-bicyclo[1.1.0]butane) intermediate is a versatile nucleophile. It can be trapped with a wide range of electrophiles to generate diverse derivatives. Examples include:

  • Aldehydes and Ketones: To form corresponding alcohols.[6]

  • Alkyl Halides: To install alkyl groups.[6]

  • Chloroformates: To directly synthesize esters.[6]

  • Imines: To generate amines.

This versatility makes the overall synthetic route highly valuable for creating libraries of novel spiropentane-containing compounds for drug discovery.

Part 3: Protocols & Methodologies

Recommended Protocol: Synthesis via Bicyclo[1.1.0]butane Intermediate

This protocol outlines a representative synthesis based on the lithiation-carboxylation of a BCB precursor.

Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Lithiation & Carboxylation cluster_3 Step 4: Workup & Purification A 1-Bromo-3-chlorocyclobutane B Bicyclo[1.1.0]butane A->B Na, Dioxane, Reflux [6] C 1-Bromobicyclo[1.1.0]butane B->C NBS, CCl4, Light D 1-Lithiobicyclo[1.1.0]butane C->D t-BuLi, THF, -78 °C E Lithium Spiro[2.2]pentane-1-carboxylate D->E CO2 (s), -78 °C F This compound E->F 1. H3O+ Workup 2. Extraction 3. Purification

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Materials:

  • 1-Bromobicyclo[1.1.0]butane (precursor, synthesized separately)

  • tert-Butyllithium (t-BuLi), 1.7 M in pentane

  • Anhydrous tetrahydrofuran (THF)

  • Dry Ice (CO₂), high purity

  • Hydrochloric Acid (HCl), 1 M solution

  • Diethyl ether (anhydrous and reagent grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Lithiation:

    • To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of 1-bromobicyclo[1.1.0]butane (1.0 eq) in a small amount of anhydrous THF via syringe.

    • To this stirred solution, add t-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. A color change may be observed, indicating the formation of the organolithium species.

  • Carboxylation:

    • In a separate, dry beaker, crush a generous excess of high-purity dry ice (at least 10 eq) into a fine powder.

    • Quickly and carefully, remove the thermometer from the reaction flask and pour the cold (-78 °C) organolithium solution directly onto the crushed dry ice with vigorous manual swirling. A rapid reaction will occur.

    • Allow the mixture to slowly warm to room temperature, which allows excess CO₂ to sublime.

  • Aqueous Workup:

    • Once at room temperature, quench the reaction mixture by adding deionized water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove any neutral byproducts. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl.

    • Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the final organic extracts.

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude carboxylic acid.

    • For final purification, either perform column chromatography using a hexane/ethyl acetate + 0.5% acetic acid eluent system or recrystallize from a suitable solvent.

Part 4: Mechanistic Insights

The key transformation is the carboxylation of the highly strained bicyclo[1.1.0]butyl anion. The strain in the system provides a strong driving force for reactions.

Caption: Mechanism of Lithiation and Carboxylation.

The lithium-halogen exchange generates the nucleophilic bridgehead anion. This anion readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt. The high degree of p-character in the central C-C bond of the BCB core makes the bridgehead position surprisingly amenable to deprotonation and subsequent functionalization. The subsequent acidic workup protonates the salt to yield the final product.

References

Technical Support Center: Synthesis of Spiro[2.2]pentane and Management of Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[2.2]pentane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly strained and synthetically valuable motif. Here, we address common challenges related to byproduct formation, offering troubleshooting guides and frequently asked questions to enhance the efficiency and success of your experiments. Our approach is grounded in mechanistic understanding to provide not just solutions, but also a deeper insight into the underlying chemistry.

I. Frequently Asked Questions (FAQs) about Spiro[2.2]pentane Synthesis

Q1: What are the most common synthetic routes to spiro[2.2]pentane, and what are their primary advantages and disadvantages?

A1: The synthesis of the spiro[2.2]pentane core is primarily achieved through a few key strategies, each with its own set of strengths and weaknesses.

Synthetic Route Primary Advantages Common Disadvantages & Byproducts
Simmons-Smith Type Cyclopropanation of Allenes Direct, one-step formation of the spirocycle.[1][2]Often low diastereoselectivity with substituted allenes, formation of mono-cyclopropanated intermediates (methylenecyclopropanes).[2]
Carbene Addition to Alkylidenecyclopropanes Versatile for creating substituted spiro[2.2]pentanes.Formation of constitutional isomers (e.g., spiro[2.3]hexanes), potential for carbene rearrangements.[3]
Intramolecular Displacement Reactions Good for constructing specific, functionalized spiropentanes.Can be low-yielding due to steric hindrance, potential for elimination side reactions.

Q2: I'm observing a significant amount of a constitutional isomer, spiro[2.3]hexane, in my reaction mixture. What is the likely cause?

A2: The formation of spiro[2.3]hexane is a known byproduct, particularly when using certain carbene or carbenoid precursors for the cyclopropanation of alkylidenecyclopropanes. The choice of solvent can play a critical role in directing the reaction pathway. For instance, in the reaction of substituted alkylidenecyclopropanes with the Me₃Al/CH₂I₂ reagent, switching the solvent from hexane to dichloromethane (CH₂Cl₂) has been shown to favor the formation of spiro[2.3]hexanes exclusively.[3]

Q3: My spiro[2.2]pentane synthesis is resulting in a mixture of diastereomers. What are the key factors influencing stereoselectivity?

A3: Diastereoselectivity is a common challenge in the synthesis of substituted spiro[2.2]pentanes. The primary factors influencing the stereochemical outcome are:

  • Directing Groups: The presence of chelating groups (e.g., alcohols) on the substrate can direct the approach of the reagent, leading to higher diastereoselectivity.

  • Steric Hindrance: The steric bulk of substituents on the starting materials can favor the formation of one diastereomer over another.

  • Catalyst/Reagent Choice: Chiral catalysts or ligands can be employed to induce enantioselectivity and improve diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

II. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed breakdown of common byproducts encountered during spiro[2.2]pentane synthesis, their mechanisms of formation, and actionable troubleshooting protocols.

Problem 1: Formation of Spiro[2.3]hexane Isomers

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant peak corresponding to the mass of a spirohexane isomer.

  • The desired spiro[2.2]pentane product is obtained in lower than expected yield.

Mechanism of Formation:

The formation of spiro[2.3]hexane from an alkylidenecyclopropane precursor is believed to proceed through a cyclopropylcarbinyl-homoallyl type rearrangement of an intermediate. The choice of solvent can influence the stability of the intermediates and the activation energy of the rearrangement pathway.

G cluster_0 Spiro[2.2]pentane Formation (Desired Pathway) cluster_1 Spiro[2.3]hexane Formation (Byproduct Pathway) A Alkylidenecyclopropane B Carbenoid Addition A->B + [CH2] C Spiro[2.2]pentane B->C D Alkylidenecyclopropane E Intermediate Complex D->E + [CH2] in CH2Cl2 F Cyclopropylcarbinyl Rearrangement E->F G Spiro[2.3]hexane F->G G A Allene B First Cyclopropanation A->B + [CH2] C Methylenecyclopropane (Mono-cyclopropanated Intermediate) B->C D Second Cyclopropanation (Slower Step) C->D + [CH2] E Spiro[2.2]pentane D->E

References

Technical Support Center: Optimizing Spiro[2.2]pentane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Spiro[2.2]pentane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and highly strained chemical building block. This compound and its derivatives are valuable scaffolds in modern organic synthesis due to their rigid, three-dimensional structures that can impart novel properties to larger molecules.[1][2][3] However, the inherent ring strain of the bicyclopropylidene system presents unique challenges in synthesis, often leading to issues with yield and purity.[2][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Overall Synthetic Workflow

The synthesis of this compound is typically a multi-step process. A common and effective strategy involves the creation of an ester precursor, such as Ethyl Spiro[2.2]pentane-1-carboxylate, followed by hydrolysis to the final carboxylic acid. This guide will address challenges in both of these critical stages.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Final Product Formation Precursors Allen-Ester or Alkylidenecyclopropane Spirocyclization Double Cyclopropanation (e.g., Simmons-Smith) Precursors->Spirocyclization Reagent Quality & Stoichiometry Ester_Intermediate Ethyl Spiro[2.2]pentane-1-carboxylate Spirocyclization->Ester_Intermediate Yield Optimization Hydrolysis Base-Mediated Ester Hydrolysis Ester_Intermediate->Hydrolysis Isolate & Characterize Acid_Product This compound Hydrolysis->Acid_Product Monitor for Degradation Purification Purification (Acid-Base Extraction, Crystallization) Acid_Product->Purification Final_Product Pure Product Purification->Final_Product G cluster_main Troubleshooting Low Yield in Spirocyclization Start Low Yield or Stalled Reaction CheckReagent Is the Simmons-Smith reagent active and anhydrous? Start->CheckReagent CheckStoich Are you using a sufficient excess of reagent? (>3.0 eq.) CheckReagent->CheckStoich Yes RemakeReagent Action: Prepare fresh, anhydrous reagent. CheckReagent->RemakeReagent No CheckTime Is the reaction time long enough? (>24h) CheckStoich->CheckTime Yes IncreaseStoich Action: Increase equivalents of Et₂Zn and CH₂I₂. CheckStoich->IncreaseStoich No Success Improved Yield CheckTime->Success Yes IncreaseTime Action: Extend reaction time and monitor. CheckTime->IncreaseTime No RemakeReagent->Start Re-run Reaction IncreaseStoich->Start Re-run Reaction IncreaseTime->Start Re-run Reaction

References

stability studies of Spiro[2.2]pentane-1-carboxylic Acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of Spiro[2.2]pentane-1-carboxylic Acid

Welcome to the technical support guide for this compound (CAS 17202-64-1). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during stability studies. The unique, highly strained spiro[2.2]pentane core presents specific stability considerations that differ from more common cycloalkane carboxylic acids.[1] This guide offers practical, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the standard storage and handling recommendations for this compound?

Answer: Proper storage is the first line of defense against degradation. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

  • Temperature: Store refrigerated at 2-8°C for long-term stability.

  • Atmosphere: Keep the container tightly sealed and store in a dry environment. Some protocols may recommend storage under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative risk, although this is not universally mandated.

  • Container: Use polyethylene or polypropylene containers as recommended by the manufacturer.[2] Ensure containers are clearly labeled and free from leaks.[2]

Expert Insight: The carboxylic acid moiety can make the compound slightly hygroscopic. Failure to store in a dry environment can lead to the absorption of water, which may initiate slow hydrolytic degradation or alter the physical form of the solid material over time.

Q2: I am observing inconsistent potency or purity results in my assays. Could my sample be degrading in solution?

Answer: Yes, solution-state instability is a common issue. Several factors could be at play:

  • Solvent Reactivity: While generally stable, reactive solvents should be avoided. Protic solvents like methanol or ethanol, especially under acidic conditions, could potentially lead to esterification over extended periods or at elevated temperatures.[3]

  • pH Effects: The carboxylic acid group's stability is pH-dependent. In highly basic aqueous solutions (pH > 10), deprotonation to the carboxylate is expected, which is generally stable. However, extreme pH conditions combined with heat can accelerate degradation.[4][5]

  • Oxidation: The strained cyclopropane rings in the spiro[2.2]pentane system possess high C-C bond strain energy.[6] This inherent strain can make them more susceptible to oxidative cleavage than less-strained cycloalkanes, particularly in the presence of trace metal ions or radical initiators.[7][8]

  • Photodegradation: Exposure to UV or high-intensity visible light can be a source of degradation for many organic molecules, including spiro-compounds.[9][10][11] Always prepare and handle solutions in amber glassware or under low-light conditions to minimize this risk.

Troubleshooting Tip: To diagnose the issue, prepare a fresh solution of your standard and re-assay immediately. Compare this result against a solution that has been stored under your typical experimental conditions for several hours or days. A significant discrepancy points towards solution instability.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation (or stress testing) is critical for identifying potential degradation pathways and validating the stability-indicating power of your analytical methods.[5][8]

Q3: How do I design a comprehensive forced degradation study for this compound?

Answer: A systematic approach is required, stressing the molecule under hydrolytic, oxidative, thermal, and photolytic conditions. The goal is to achieve 5-20% degradation; if degradation exceeds 20%, the conditions are likely too harsh and should be moderated.[12]

Below is a summary table of recommended starting conditions.

Stress ConditionRecommended Reagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated at 60-80°CPrimarily targets the carboxylic acid group, but extreme conditions could potentially induce ring-opening of the strained spiropentane core.[12][13]
Base Hydrolysis 0.1 M NaOH, heated at 60-80°CFormation of the carboxylate salt. Generally more stable, but harsh conditions could promote decarboxylation or other rearrangements.[12][14][15]
Oxidation 3% H₂O₂, room temperature or slightly heated (40°C)Oxidation of the strained cycloalkane rings, potentially leading to ketones or alcohols, and subsequent ring cleavage.[7][8][16]
Thermal Degradation Solid state: 80-105°C. Solution state: 60-80°C in a suitable solvent.Decarboxylation (less likely without catalyst/extreme heat), or other thermal rearrangements. Spiro compounds can have high thermal stability, but this must be confirmed.[17][18]
Photostability ICH Q1B conditions: Exposure to cool white fluorescent and near-UV lamps.Photochemical reactions, potentially involving radical mechanisms leading to isomerization or cleavage of the spirocyclic system.[9][10][11]

// Connections prep -> {acid, base, oxid, thermal, photo} [lhead=cluster_stress]; {acid, base, oxid, thermal, photo} -> neutralize [ltail=cluster_stress]; control -> hplc; neutralize -> hplc; hplc -> lcms [label="If degradation > 5%"]; lcms -> pathway; hplc -> mass_balance; pathway -> mass_balance;

{rank=same; acid; base; oxid; thermal; photo;} } Caption: Workflow for a Forced Degradation Study.

Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Stress Testing

This protocol outlines the steps for conducting acid and base forced degradation.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic co-solvent (e.g., Acetonitrile) if solubility in purely aqueous media is low.[8]

  • Acid Stress:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.

    • Cap the vial and place it in a water bath or oven at 80°C.

  • Base Stress:

    • In a separate vial, perform the same dilution using 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Cap the vial and heat under the same conditions as the acid stress sample.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching:

    • For the acid-stressed sample, cool to room temperature and neutralize by adding an equimolar amount of NaOH.

    • For the base-stressed sample, cool and neutralize with an equimolar amount of HCl. This step is crucial to stop the degradation reaction before analysis.[12]

  • Analysis: Analyze the quenched samples, along with an unstressed control, by a validated stability-indicating HPLC method.[19]

Causality Note: Heating is employed to accelerate the degradation process to a timeframe suitable for laboratory work, as hydrolysis at room temperature may be too slow to observe significant degradation.[8][20] Neutralization ensures that the observed degradation is due to the stress condition applied and not an artifact of the analytical conditions.

Q4: What are the most probable degradation products, and how can I identify them?

Answer: Given the structure, two primary sites of reactivity exist: the carboxylic acid and the strained spiropentane ring system.

  • Decarboxylation: Under harsh thermal or certain catalytic conditions, loss of CO₂ could occur to yield Spiro[2.2]pentane. This is generally less common for simple carboxylic acids without adjacent stabilizing groups but should be considered.[13]

  • Oxidative Ring Opening: The highly strained C-C bonds of the cyclopropane rings are susceptible to oxidation. This could lead to the formation of cyclobutanone derivatives or other ring-opened products containing ketone or alcohol functionalities.[6][21] The degradation pathways of cyclic alkanes often involve oxidation to alcohols and ketones.[7][16][21]

  • Hydrolytic Rearrangement: While less common for the carboxylic acid itself, severe acid-catalyzed conditions could potentially lead to hydration across one of the cyclopropane rings, followed by rearrangement to a more stable carbocation intermediate, ultimately yielding isomeric products.[6]

Identification Strategy: The most powerful tool for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its degradation products.

  • Fragmentation Analysis (MS/MS): Subject the degradant ions to collision-induced dissociation to obtain fragmentation patterns. These patterns provide structural clues. For example, a neutral loss of 44 Da (CO₂) would strongly suggest decarboxylation. A gain of 16 Da (+O) would indicate oxidation.

  • Analytical Techniques: Techniques like HPLC are crucial for separating these products, while NMR can provide definitive structural information if a degradant can be isolated in sufficient quantity.[19]

// Nodes Parent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thermal [label="Thermal Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative [label="Oxidative Stress\n(e.g., H₂O₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolytic [label="Harsh Hydrolytic\nStress (Acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Deg1 [label="Spiro[2.2]pentane\n(Decarboxylation)", shape=parallelogram]; Deg2 [label="Ring-Opened Products\n(Ketones, Alcohols)", shape=parallelogram]; Deg3 [label="Isomeric Products\n(Rearrangement)", shape=parallelogram];

// Edges Parent -> Thermal [dir=none]; Thermal -> Deg1 [label="Loss of CO₂"];

Parent -> Oxidative [dir=none]; Oxidative -> Deg2 [label="Ring Cleavage"];

Parent -> Hydrolytic [dir=none]; Hydrolytic -> Deg3 [label="Rearrangement"]; } Caption: Potential Degradation Pathways.

References

Technical Support Center: Troubleshooting the Derivatization of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[2.2]pentane-1-carboxylic Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the unique challenges of derivatizing this highly strained scaffold. This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce rigid, three-dimensional character into molecular designs.[1][2] However, its utility is matched by its synthetic difficulty, stemming from the extreme ring strain inherent in its fused cyclopropane structure.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental failures and help you optimize your synthetic routes.

The Core Challenge: Understanding Ring Strain and Steric Hindrance

The primary obstacle in derivatizing this compound is the molecule's significant inherent energy. Composed of two fused cyclopropane rings, the bond angles are forced to deviate substantially from the ideal sp³ tetrahedral angle of 109.5° to approximately 60°.[3] This creates a combination of angle strain (Baeyer strain) and torsional strain (Pitzer strain), making the molecule highly reactive and, critically, sterically hindered around the carboxylic acid functional group.[4][5]

This high degree of strain has two major consequences for derivatization:

  • Steric Hindrance: The rigid, cage-like structure physically blocks the approach of nucleophiles (amines, alcohols) to the carbonyl carbon, slowing down reactions or preventing them altogether.

  • Electronic Effects & Instability: The unusual bonding in the strained rings can alter the reactivity of the carbonyl group and increase the risk of undesired side reactions, such as ring-opening or rearrangement, under harsh conditions.[6]

This guide is structured to help you overcome these specific challenges.

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to rule out common experimental errors. If a reaction has failed or resulted in a low yield, follow this logical progression to diagnose the problem.

G Start Reaction Failed or Low Yield Reagents 1. Verify Reagent Quality & Stoichiometry - Purity of starting materials? - Accurate measurements? Start->Reagents Conditions 2. Confirm Anhydrous Conditions - Solvents dry? - Atmosphere inert? Reagents->Conditions Reagents OK Activation 3. Confirm Carboxylic Acid Activation - Monitor by TLC/LC-MS for consumption of starting acid. Conditions->Activation Conditions OK Nucleophile 4. Assess Nucleophile - Is the amine/alcohol sufficiently nucleophilic and not hindered? Activation->Nucleophile Activation Confirmed Reagent_Choice 6. Re-evaluate Reagent Choice - Select a more powerful coupling reagent. Activation->Reagent_Choice Activation Failed Optimization 5. Optimize Reaction Parameters - Increase temperature? - Extend reaction time? Nucleophile->Optimization Nucleophile OK Optimization->Reagent_Choice No Improvement Success Reaction Successful Optimization->Success Improvement Seen Reagent_Choice->Success G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Nucleophilic Attack Acid Spiro[2.2]pentane- 1-carboxylic Acid Activated_Ester Highly Reactive OAt-Active Ester Acid->Activated_Ester Forms intermediate HATU HATU HATU->Activated_Ester Forms intermediate Base Base (DIPEA) Base->Activated_Ester Forms intermediate Amine Amine (R-NH2) Amide_Product Amide Product Amine->Amide_Product Attacks carbonyl Byproduct HOAt byproduct Amide_Product->Byproduct Releases

References

Technical Support Center: Optimization of Reaction Parameters for Spiro[2.2]pentane-1-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction parameters for Spiro[2.2]pentane-1-carboxylic Acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging amide bond formation. Due to the unique steric hindrance imparted by its spirocyclic core, coupling this compound requires careful consideration of reagents and reaction conditions to achieve optimal yields and purity.

This document provides a structured approach to overcoming common challenges through a series of frequently asked questions and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling conditions (e.g., DCC/HOBt) often inefficient for this compound?

A1: this compound possesses significant steric bulk around the carboxylic acid moiety. This steric hindrance slows down the rate of nucleophilic attack by the amine on the activated carboxylic acid intermediate.[1] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) form O-acylisourea intermediates that may not be reactive enough to overcome this steric barrier, leading to low yields and incomplete reactions.[2][3]

Q2: What are the most effective types of coupling reagents for this substrate?

A2: For sterically demanding couplings, more powerful activating reagents are necessary.[4] The most effective classes of reagents are:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive activated esters.[] HATU is often a preferred choice for its ability to minimize racemization and drive difficult couplings to completion.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very powerful and are known for low levels of racemization. A drawback of the original phosphonium reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).

  • Acyl Fluoride Formation: In extremely challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[6] Reagents like TFFH or BTFFH can be used for this purpose. Acyl fluorides are small and highly reactive, minimizing steric hindrance during the coupling step.[7]

Q3: What is the recommended order of addition when using HATU?

A3: The generally accepted best practice is to "pre-activate" the carboxylic acid. This involves dissolving the this compound, HATU, and a non-nucleophilic base (like DIPEA) in an appropriate solvent (e.g., DMF) and allowing them to stir for a few minutes before adding the amine. This ensures the formation of the highly reactive activated ester intermediate prior to the introduction of the amine nucleophile. Adding the amine last prevents it from reacting with HATU, which is a known side reaction.[8]

Q4: How critical is the choice of base and solvent?

A4: The choice of both base and solvent is crucial for success.

  • Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly recommended. It is basic enough to facilitate the reaction without competing as a nucleophile. Weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine can be used to minimize potential racemization.

  • Solvent: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice, but for particularly difficult couplings, N-methylpyrrolidone (NMP) may offer superior solvating properties, which can be critical for preventing aggregation and ensuring all reactants remain in solution.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause & Solution

  • Insufficiently Potent Coupling Reagent: The activation of the sterically hindered carboxylic acid is likely the rate-limiting step.

    • Recommendation: Switch from standard carbodiimides (DCC, EDC) to a more powerful uronium or phosphonium salt. HATU is an excellent first choice. For extremely difficult cases, consider in situ acyl fluoride formation.[4][6]

  • Suboptimal Reaction Time or Temperature: Steric hindrance can significantly slow down the reaction rate.

    • Recommendation: Increase the reaction time, potentially to 12-24 hours. Gentle heating (40-50 °C) can also be beneficial, but must be used cautiously as it can increase the risk of side reactions and racemization.

  • Inadequate Pre-activation: The activated ester may not be forming efficiently before the addition of the amine.

    • Recommendation: Ensure a pre-activation step of 5-15 minutes where the carboxylic acid, coupling reagent, and base are stirred together before the amine is introduced.

Experimental Protocol: General Procedure for HATU-mediated coupling

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes for pre-activation.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Upon completion, proceed with an aqueous workup and purification.

Issue 2: Presence of Significant Byproducts

Possible Cause & Solution

  • N-acylurea Formation (with carbodiimides): The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction. This is more prevalent in less polar solvents.

    • Recommendation: Switch to a uronium or phosphonium-based reagent. If using a carbodiimide is necessary, ensure a polar aprotic solvent like DMF is used and consider adding an auxiliary nucleophile like HOBt or HOAt.

  • Guanidinium Byproduct Formation (with uronium/aminium reagents): The amine nucleophile can react directly with the coupling reagent (e.g., HATU) to form a guanidinium species, consuming both the amine and the reagent.[8]

    • Recommendation: Strictly follow the pre-activation protocol by adding the amine last. Using a slight excess of the carboxylic acid relative to the amine can also help ensure the coupling reagent reacts preferentially with the acid.

Data Presentation: Comparison of Common Coupling Reagents for Hindered Systems

Coupling ReagentClassRelative ReactivityCommon ByproductsMitigation Strategy
DCC/EDCCarbodiimideModerateDicyclohexylurea (DCU), N-acylureaUse additives (HOBt, HOAt), switch to a more potent reagent.[3]
HATU/HBTUUronium/AminiumHighTetramethylurea, Guanidinium speciesPre-activate the carboxylic acid before adding the amine.[8]
PyBOPPhosphoniumHighHexamethylphosphoramide (from BOP), Phosphine oxidesUse PyBOP to avoid HMPA formation.
TFFH/BTFFHFluorinating AgentVery HighAmine saltsUse in situ for immediate reaction with the amine.[7]
Issue 3: Difficult Purification of the Final Product

Possible Cause & Solution

  • Water-Soluble Byproducts: Reagents like EDC and the byproducts of uronium/phosphonium salts are often water-soluble.

    • Recommendation: A standard aqueous workup is typically effective. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or citric acid) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt.

  • Insoluble Byproducts: DCC produces dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can complicate purification.[3]

    • Recommendation: If DCC must be used, filter the reaction mixture prior to workup to remove the precipitated DCU. Switching to DIC, which forms a more soluble urea byproduct, can simplify purification.[3]

  • Product with Similar Polarity to Starting Materials: The spirocyclic amide product may have a similar polarity to the starting materials, making chromatographic separation challenging.

    • Recommendation: Optimize the reaction to go to completion to minimize the amount of starting material in the crude product. For purification, consider alternative chromatography techniques such as reversed-phase chromatography if normal-phase silica gel does not provide adequate separation. In some cases, crystallization may be a viable purification method.

Visualizations

Diagram 1: General Amide Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Spiro[2.2]pentane- 1-carboxylic Acid Pre-activation Pre-activation (Stir 5-15 min) Carboxylic_Acid->Pre-activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Pre-activation Base Base (e.g., DIPEA) Base->Pre-activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Pre-activation Amine_Addition Add Amine Pre-activation->Amine_Addition Coupling Coupling Reaction (Monitor by TLC/LC-MS) Amine_Addition->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography/ Crystallization) Workup->Purification Product Pure Amide Product Purification->Product

Caption: A generalized workflow for the amide coupling of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Reagent Is the coupling reagent potent enough? (e.g., HATU) Start->Check_Reagent Switch_Reagent Switch to a stronger reagent (e.g., Uronium/Phosphonium salt or Acyl Fluoride formation) Check_Reagent->Switch_Reagent No Check_Time_Temp Are reaction time and temperature sufficient? Check_Reagent->Check_Time_Temp Yes Re-evaluate Re-evaluate Reaction Switch_Reagent->Re-evaluate Increase_Time_Temp Increase reaction time (e.g., 24h) and/or apply gentle heat (40-50°C) Check_Time_Temp->Increase_Time_Temp No Check_Preactivation Was pre-activation performed correctly? Check_Time_Temp->Check_Preactivation Yes Increase_Time_Temp->Re-evaluate Implement_Preactivation Implement a 10-15 min pre-activation step Check_Preactivation->Implement_Preactivation No Check_Preactivation->Re-evaluate Yes Implement_Preactivation->Re-evaluate Success Improved Yield Re-evaluate->Success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Catalyst Selection for Spiro[2.2]pentane-1-carboxylic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spiro[2.2]pentane-1-carboxylic Acid (CAS 17202-64-1). This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate the unique catalytic challenges presented by this highly strained, sp³-rich building block.

The spiro[2.2]pentane motif is of growing interest in medicinal chemistry as a bioisostere for larger, planar aromatic structures, offering improved three-dimensionality, solubility, and novel intellectual property.[1][2][3] However, its high degree of ring strain—analogous to that of bicyclo[1.1.0]butanes (BCBs)—makes catalytic reactions a delicate balance between desired functional group transformation and undesired strain-releasing side reactions.[4][5] This guide is structured to address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)
Q1: I want to convert this compound into an ester or amide. Why are my standard conditions (e.g., high temperature, strong acid) giving me a complex mixture of byproducts?

A1: The core issue is the molecule's inherent instability. The spiro[2.2]pentane core possesses significant strain energy.[4][5] Aggressive reaction conditions, such as high heat or strong Brønsted acids (like concentrated H₂SO₄), can provide enough activation energy to induce ring-opening or rearrangement reactions, competing with the intended esterification or amidation.[5][6]

Your primary goal is to select a catalytic system that activates the carboxylic acid group under the mildest possible conditions.

  • For Esterification: Instead of relying solely on high-temperature Fischer esterification, consider using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) at or below room temperature. Alternatively, milder acid catalysts such as p-toluenesulfonic acid (TsOH) or silica-supported acids can be effective without requiring harsh temperatures.[7][8]

  • For Amidation: Direct thermal condensation requires very high temperatures and should be avoided.[9] The most reliable approach is the use of peptide coupling reagents (e.g., HATU, HOBt/EDC) which operate at ambient temperatures. For more challenging amidations, Lewis acid catalysts like Nb₂O₅ have shown efficacy in activating carboxylic acids directly under less aggressive heating.[10]

Q2: My decarboxylation reaction is failing. What catalytic approaches should I consider for removing the -COOH group?

A2: Standard thermal decarboxylation is often ineffective or leads to decomposition. The stability of the resulting carbanion or radical intermediate is critical. Catalysis is essential to facilitate this transformation under controlled conditions.

  • Metal-Catalyzed Protodecarboxylation: Silver- and copper-based catalysts have proven effective for the protodecarboxylation of various aromatic and heteroaromatic carboxylic acids.[11][12] A system using Ag₂CO₃ with a proton source like acetic acid in a polar aprotic solvent (e.g., DMSO) is an excellent starting point for screening.[12]

  • Photoredox Catalysis: This has emerged as a powerful, mild method for generating radicals from carboxylic acids.[13] Using an appropriate photocatalyst (e.g., iridium or organic dyes) under visible light irradiation, the carboxylic acid can be oxidized to generate a spiro[2.2]pentyl radical, which can then be trapped by a hydrogen atom donor. This method avoids high temperatures entirely.[12][13]

Q3: How can I leverage the carboxylic acid as a handle for C-C bond formation?

A3: The carboxylic acid group is an excellent synthetic handle for decarboxylative cross-coupling reactions, turning it into a surrogate for an organometallic reagent.[14] This is arguably the most powerful application of this building block.

The key is again to use a catalytic method that proceeds via a radical or organometallic intermediate under conditions that preserve the strained core. Photoredox catalysis is exceptionally well-suited for this. By generating the spiro[2.2]pentyl radical, it can be coupled with a variety of partners:

  • Arylation: Coupling with electron-deficient arenes.

  • Alkylation/Alkenylation: Addition to activated alkenes (e.g., Michael acceptors).

  • C-H Functionalization: Direct coupling with C-H bonds of heteroarenes.

These reactions are typically performed at room temperature, which is crucial for maintaining the integrity of the spirocycle.[13]

Q4: I'm concerned about stereoselectivity. If I start with an enantiomerically pure acid, what catalysts will minimize racemization?

A4: Maintaining stereochemical integrity is paramount. Any process that involves a planar or rapidly inverting intermediate at the stereocenter (the carbon bearing the carboxyl group) risks racemization.

  • For Amidation/Esterification: The choice of coupling reagent is critical. Reagents known to minimize racemization in peptide synthesis, such as those based on HOBt or Oxyma, are highly recommended. Avoid conditions that could lead to the formation of a ketene intermediate.

  • For Decarboxylative Coupling: Radical intermediates are typically planar or rapidly inverting, which would lead to racemization. However, if the coupling is sufficiently rapid, some degree of stereoretention may be possible. A newer approach involves harnessing reagents like 1,4,2-dioxazol-5-ones for stereoretentive decarboxylative amidation, which proceeds through a Lossen-type rearrangement rather than a free radical.[15] This represents a state-of-the-art strategy for preserving chirality.

Troubleshooting & Optimization Guides
Guide 1: Esterification & Amidation

This guide focuses on overcoming low conversion and side reactions during the formation of esters and amides from this compound.

G cluster_prep Preparation cluster_reactions Parallel Catalyst Screening (Small Scale, Ambient Temp) cluster_analysis Analysis Prep Dissolve this compound (1 equiv) in an appropriate anhydrous solvent (e.g., DCM, THF, MeCN). R1 Reaction 1: Brønsted Acid Add Alcohol/Amine (1.2 equiv) Add TsOH (0.1 equiv) R2 Reaction 2: Coupling Reagent Add Alcohol/Amine (1.2 equiv) Add DCC (1.1 equiv) & DMAP (0.1 equiv) R3 Reaction 3: Peptide Coupling Add Amine (1.2 equiv) Add HATU (1.1 equiv) & DIPEA (2.0 equiv) R4 Reaction 4: Lewis Acid (Amidation) Add Amine (1.2 equiv) Add Nb2O5 (10 mol%) & heat gently (50-70°C) Analysis Monitor all reactions by TLC or LC-MS after 2h, 6h, and 24h. R1->Analysis Monitor R2->Analysis Monitor R3->Analysis Monitor R4->Analysis Monitor Decision Identify lead condition(s) based on conversion and purity. Proceed to optimization (temperature, concentration, stoichiometry). Analysis->Decision

Catalyst SystemReaction TypeTypical ConditionsProsCons & Troubleshooting
TsOH / H₂SO₄ EsterificationExcess alcohol, 50-80°C, water removalInexpensive, simple setup.Risk of ring-opening at high temps. Troubleshooting: Use milder TsOH over H₂SO₄; keep temp < 60°C.[7][16]
DCC / DMAP EsterificationAnhydrous DCM or THF, 0°C to RTVery mild, high yielding.Dicyclohexylurea (DCU) byproduct can be difficult to remove. Troubleshooting: Filter reaction mixture cold to precipitate most DCU.
HATU / DIPEA AmidationAnhydrous DMF or MeCN, RTFast, efficient, low racemization risk.Expensive, requires careful stoichiometry. Troubleshooting: Ensure DIPEA is fresh; monitor pH to avoid base-driven side reactions.
Nb₂O₅ (heterogeneous) AmidationToluene or xylene, 70-110°CCatalyst is reusable, good for a range of substrates.[10]Requires higher temperatures than coupling agents. Troubleshooting: Ensure catalyst is properly activated (dried); screen different solvents.[10]
Guide 2: Decarboxylative Reactions

This guide addresses the challenges of achieving clean and efficient decarboxylation, either as a simple protodecarboxylation or as part of a cross-coupling reaction.

The primary challenge is controlling the fate of the highly reactive intermediate to favor the desired transformation over undesired strain-release pathways.

G cluster_desired Desired Pathway (Catalyst Controlled) cluster_undesired Undesired Pathway (Strain Release) Start This compound Intermediate Spiro[2.2]pentyl Radical (or related reactive intermediate) Start->Intermediate Catalyst + Energy (e.g., Light, Heat) Desired1 Protodecarboxylation (+ H-atom donor) Intermediate->Desired1 Mild Conditions, Controlled Radical Trap Desired2 Decarboxylative Coupling (+ Coupling Partner) Intermediate->Desired2 Efficient Radical Coupling Partner Undesired Ring Opening / Rearrangement (e.g., to cyclobutene derivatives) Intermediate->Undesired High Temp, Poor Trapping

Catalyst SystemReaction TypeTypical ConditionsProsCons & Troubleshooting
Ag₂CO₃ / AcOH ProtodecarboxylationDMSO, 100-120°CSimple, effective for many heteroaromatic acids.[12]Requires heating, which can be risky for this substrate. Troubleshooting: Start at a lower temperature (80°C) and slowly increase; screen other silver salts (e.g., Ag₂O).
Cu(I) / Phenanthroline ProtodecarboxylationNMP or Quinoline, 140-180°CHistorically significant, powerful for robust substrates.Very harsh conditions, high likelihood of decomposition. Troubleshooting: Generally not recommended for this substrate; explore only if other methods fail.
Ir or Ru Photocatalyst Decarboxylative Coupling / ProtodecarboxylationMeCN or DMSO, Blue LED light, RTExtremely mild, high functional group tolerance, versatile.[4][13]Requires photochemistry setup, catalysts can be expensive. Troubleshooting: Degas solvent thoroughly to remove oxygen; screen different H-atom donors for protodecarboxylation (e.g., thiols, Hantzsch ester).
Organic Dyes (e.g., Eosin Y) Decarboxylative CouplingPolar solvent, Green/White LED light, RTMetal-free, inexpensive catalyst.Lower redox potential than Ir catalysts, may not be suitable for all transformations. Troubleshooting: Ensure substrate absorbs light in the correct range; screen solvent and base additives carefully.
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a hydrogen atom donor (e.g., Hantzsch ester, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., MeCN or DMSO) to achieve a concentration of ~0.1 M.

  • Degassing: Seal the vial and sparge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove all traces of oxygen, which can quench the excited state of the photocatalyst.

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Ensure the reaction is cooled with a fan to maintain ambient temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or GC-MS to check for the disappearance of starting material and the appearance of the spiropentane product.

  • Workup: Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the product.

References

Technical Support Center: Navigating Solvent Effects on the Reactivity of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[2.2]pentane-1-carboxylic Acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this unique, highly strained scaffold in their synthetic endeavors. The high ring strain energy of the spiropentane core dictates its reactivity, making it a fascinating and powerful building block. However, this same reactivity is exquisitely sensitive to the local environment, particularly the choice of solvent. This document provides in-depth, experience-driven answers to common challenges and questions regarding solvent effects on the reactivity of this versatile intermediate.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental concepts that are crucial for making informed decisions in your experimental design.

Q1.1: What are the key structural features of this compound that determine its reactivity?

Answer: The reactivity of this compound (CAS 17202-64-1) is dominated by two key features:

  • The Spiro[2.2]pentane Core: This is one of the most strained carbocyclic systems known.[1] The strain arises from severe angle distortion in the three-membered rings. This high potential energy makes the system prone to exothermic ring-opening reactions, which serve as the primary mode of reactivity.[2]

  • The Carboxylic Acid Group: This functional group introduces polarity to an otherwise nonpolar hydrocarbon framework. It can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by the solvent environment. Furthermore, it can direct reactions or be transformed into other functional groups (esters, amides, etc.), providing a handle for further synthetic elaboration.[3][4]

The interplay between the strained, reactive core and the polar, versatile functional group makes solvent choice a paramount consideration for controlling reaction outcomes.

Q1.2: Why is solvent selection so critical for reactions involving this molecule?

Answer: Solvent selection is not merely about dissolution; it is a powerful tool for controlling the reaction's speed, outcome, and selectivity. For this compound, solvents play several critical roles:

  • Stabilizing Intermediates: Ring-opening reactions of strained cyclopropanes can proceed through intermediates with significant charge separation (zwitterions or carbocations).[5] Polar solvents can stabilize these charged intermediates, favoring specific pathways, while nonpolar solvents may suppress them, favoring concerted or radical mechanisms.[6][7]

  • Modulating Acidity: The effective acidity of the carboxylic acid proton is highly dependent on the solvent. Protic solvents can solvate both the proton and the carboxylate anion, while aprotic solvents have a more complex influence based on their polarity and hydrogen bond accepting ability.[8]

  • Participating in the Reaction: Protic solvents, especially alcohols, can act as nucleophiles, leading to solvolysis products where the solvent molecule is incorporated into the final structure. This can be a desired outcome or an unwanted side reaction.[9]

  • Controlling Conformation: While the spiropentane core is rigid, the orientation of the carboxylic acid and other substituents can be influenced by solvent interactions, which may affect stereoselectivity in subsequent reactions.

Q1.3: What are the main categories of solvents I should consider for my experiments?

Answer: Solvents are generally classified based on their polarity and their ability to donate protons. A thoughtful selection from each class is the basis of a good solvent screen.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen). They are excellent at solvating both cations and anions and can act as proton donors or nucleophiles. They are often used in acid-catalyzed ring-opening reactions where the solvent itself is the desired nucleophile.[9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess polarity but lack an acidic proton. They are good at solvating cations but less effective at solvating anions. They can dramatically accelerate reactions that proceed through polar transition states. For instance, using DMF as a solvent in a ring-opening reaction with an external nucleophile can lead to significantly different outcomes compared to a protic solvent.[9]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane [DCM]): These solvents have low dielectric constants and do not effectively solvate charged species. They are often chosen when trying to avoid ionic intermediates or when reactants are highly nonpolar. In some cases, nonpolar solvents can favor radical pathways or concerted mechanisms.

Section 2: Troubleshooting Guide - Common Experimental Problems

This section is formatted to address specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Reactivity

Question: "My reaction is stalled or proceeds very slowly. I've confirmed my reagents are active and the temperature is correct. Could the solvent be the problem?"

Answer: Absolutely. When a reaction stalls, the solvent is often a primary culprit, typically due to issues of solubility or transition state stabilization.

Troubleshooting Steps:

  • Verify Solubility: First, ensure all starting materials are fully dissolved at the reaction temperature. This compound and its derivatives can have challenging solubility profiles. If you observe solid material, the reaction is likely limited by the rate of dissolution.

    • Solution: Increase the temperature if thermally permissible, or switch to a solvent with better solvating power for your specific substrate (see Table 1). For example, if your reaction in toluene is slow, switching to a more polar solvent like THF or even DMF could improve solubility and rate.

  • Match Solvent to Mechanism: The "like dissolves like" principle extends to transition states.[7] If your reaction proceeds through a polar or charged transition state (common in ring-opening reactions), a polar solvent will stabilize it and lower the activation energy, accelerating the reaction.

    • Solution: If you suspect a polar transition state and are using a nonpolar solvent like hexane, switch to a polar aprotic solvent like acetonitrile or a polar protic one like ethanol and monitor for a rate increase.

  • Consider Solvent Viscosity: Highly viscous solvents can impede diffusion, slowing down bimolecular reactions. This is less common but can be a factor at very low temperatures.

Caption: A logical workflow for diagnosing and solving issues of low reactivity by modulating the solvent.

Issue 2: Poor Selectivity & Side Product Formation

Question: "My acid-catalyzed ring-opening reaction is giving a mixture of products, including some where the solvent seems to have reacted. How can I improve selectivity?"

Answer: This is a classic problem in the chemistry of strained rings, where the solvent can either compete with your desired nucleophile or direct the reaction down an entirely different mechanistic pathway.

Causality and Solutions:

  • Solvent as a Nucleophile: In protic solvents like methanol or ethanol, the solvent molecules are often present in vast excess and can be effective nucleophiles, leading to solvolysis products. This was observed in the acid-catalyzed ring-opening of a cyclopropanated alkene, where using methanol as the solvent and nucleophile gave a 61% yield of the ring-opened product.[9]

    • Solution: To favor your desired nucleophile, switch to a non-nucleophilic (aprotic) solvent and add your nucleophile as a reagent. For example, instead of running a reaction with sodium azide in methanol, run it in DMF or DMSO. This prevents the formation of the methyl ether byproduct.

  • Solvent-Mediated Pathway Selection: The polarity of the solvent is a key determinant of the reaction mechanism.

    • In Polar Protic Solvents: These solvents can facilitate the formation of a discrete carbocation intermediate by stabilizing both the positive and negative charges. This can lead to rearrangements or attack at multiple sites, reducing regioselectivity.

    • In Nonpolar Solvents: A nonpolar environment disfavors the formation of charged intermediates. The reaction may be forced to proceed through a more concerted, SN2-like pathway, where the nucleophile attacks as the leaving group departs. This often results in higher regio- and stereoselectivity. An aromatic solvent like toluene, for instance, produced a moderate yield but took significantly longer, suggesting a different kinetic profile.[9]

G cluster_0 Polar Protic Solvent (e.g., MeOH) cluster_1 Nonpolar Aprotic Solvent (e.g., Toluene) Start_P Spiro[2.2]pentane Substrate + H+ Int_P Carbocationic Intermediate Start_P->Int_P Favored Pathway (Charge Stabilization) Prod1_P Desired Product (Nucleophile Attack) Int_P->Prod1_P Prod2_P Solvolysis Product (MeOH Attack) Int_P->Prod2_P Start_NP Spiro[2.2]pentane Substrate + H+ TS_NP Concerted Sₙ2-like Transition State Start_NP->TS_NP Favored Pathway (Charge Avoidance) Prod_NP Single Regioisomer Product TS_NP->Prod_NP

Caption: Competing reaction pathways for ring-opening based on solvent polarity.

Issue 3: Difficulty with Product Isolation & Purification

Question: "My reaction appears clean by TLC, but I experience significant product loss during the aqueous workup. Could my reaction solvent be the cause?"

Answer: Yes, the reaction solvent has a major impact on the success of the workup. Mismatches between the reaction solvent and the workup solvents can lead to several common problems.

Common Problems and Solutions:

  • Emulsion Formation: This is common when using chlorinated solvents like DCM or moderately polar solvents like THF if they are not completely removed before workup. The presence of the carboxylic acid can act as a surfactant, stabilizing the emulsion.

    • Solution: Before the aqueous wash, remove the reaction solvent under reduced pressure. Redissolve the crude residue in a solvent that is immiscible with water and has low polarity, such as ethyl acetate or diethyl ether. If an emulsion still forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[10]

  • Product Solubility in the Aqueous Layer: If your product retains significant polarity and you've used a water-miscible solvent like DMF, DMSO, or methanol, a portion of your product may be lost to the aqueous layer during extraction.

    • Solution: If possible, remove the high-boiling polar solvent (DMF, DMSO) under high vacuum before workup. If you must perform an extraction in the presence of these solvents, perform multiple extractions (5-7 times) with a suitable organic solvent. Back-washing the combined organic layers with brine can help pull the residual high-boiling solvent out of the organic phase. Always check the aqueous layer by TLC to see if you are discarding product.[10]

Section 3: Standardized Protocols

These protocols provide a starting point for systematically investigating solvent effects in your reactions.

Protocol 3.1: A Systematic Approach to Solvent Screening

This protocol is designed to efficiently test the effect of different solvent environments on your reaction outcome (e.g., an amidation of this compound).

Materials:

  • This compound

  • Amine coupling partner

  • Coupling agent (e.g., HATU) and base (e.g., DIPEA)

  • An array of dry solvents (See Table 1)

  • Small, identical reaction vials with stir bars

Procedure:

  • Preparation: In separate, labeled vials, add this compound (1.0 eq), the amine (1.1 eq), and a stir bar.

  • Solvent Addition: To each vial, add a different solvent to achieve the same concentration (e.g., 0.1 M). Include a representative from each class: Toluene (nonpolar), DCM (nonpolar), THF (polar aprotic, ether), Acetonitrile (polar aprotic), DMF (polar aprotic, amide), and Methanol (polar protic).

  • Initiation: Add the base (e.g., DIPEA, 2.0 eq) to each vial, followed by the coupling agent (e.g., HATU, 1.1 eq).

  • Monitoring: Seal the vials and stir at the desired temperature (e.g., room temperature). Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot from each and analyzing by TLC or LC-MS.

  • Analysis: Compare the reaction progress, yield, and purity across the different solvents. This screen will quickly identify which solvent class is most promising for your specific transformation, providing a strong basis for further optimization.

Protocol 3.2: General Procedure for Acid-Catalyzed Ring-Opening with an Alcohol

This protocol illustrates a reaction where the solvent can also be the primary nucleophile.

Materials:

  • A derivative of Spiro[2.2]pentane (e.g., an ester or ketone to activate the ring)

  • Catalytic amount of a Brønsted acid (e.g., p-TsOH) or Lewis acid.

  • Anhydrous methanol (as solvent and nucleophile)

  • Anhydrous toluene (as a non-participating co-solvent for comparison)

Procedure (Methanol as Solvent):

  • Dissolve the spiropentane derivative (1.0 eq) in anhydrous methanol (e.g., 0.2 M).

  • Add the acid catalyst (e.g., 0.1 eq p-TsOH).

  • Stir the reaction at the desired temperature (e.g., 50 °C) and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract with ethyl acetate, and purify. The expected product is the methoxy-adduct.[9]

Procedure (Toluene as Solvent):

  • Dissolve the spiropentane derivative (1.0 eq) and methanol (1.5 eq) in anhydrous toluene (0.2 M).

  • Add the acid catalyst (0.1 eq p-TsOH).

  • Stir under the same conditions and monitor. Compare the reaction rate and product profile to the reaction run in neat methanol. This will reveal the effect of using the nucleophile in stoichiometric amounts versus as the bulk solvent.

Section 4: Data & Visualization

Table 1: Properties of Common Solvents for Spiro[2.2]pentane Chemistry
SolventClassDielectric Constant (ε)Boiling Point (°C)Key Considerations & Potential Issues
TolueneNonpolar2.4111Good for avoiding ionic pathways; can be slow.[9]
HexaneNonpolar1.969Very low polarity; solubility of acid may be poor.
Dichloromethane (DCM)Nonpolar9.140Good general-purpose solvent; volatile; can be difficult for workups.
Tetrahydrofuran (THF)Polar Aprotic7.566Good solvating power; can form peroxides.[9]
Acetonitrile (MeCN)Polar Aprotic37.582Highly polar; can accelerate ionic reactions.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Excellent solvating power; high boiling point makes removal difficult.[9]
Methanol (MeOH)Polar Protic32.765Can act as a nucleophile or proton source.[9]
Ethanol (EtOH)Polar Protic24.578Similar to methanol but less reactive and less toxic.

References

Validation & Comparative

A Comparative Guide to the Validation of Spiro[2.2]pentane-1-carboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiro[2.2]pentane-1-carboxylic acid is a unique, strained cyclic compound increasingly utilized as a key building block in medicinal chemistry and materials science. Its structural rigidity and three-dimensional nature make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The isomeric purity and overall quality of this starting material are paramount, as impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound. It details a robust, validated reversed-phase HPLC (RP-HPLC) method, explains the rationale behind the experimental choices, and presents the validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Criticality of Purity for Novel Scaffolds

The introduction of novel structural motifs like this compound into drug discovery pipelines necessitates rigorous analytical oversight. The presence of synthetic by-products, such as isomers or related impurities, can have profound consequences:

  • Compromised Efficacy: Impurities may compete with the active pharmaceutical ingredient (API) for binding sites, reducing its therapeutic effect.

  • Unforeseen Toxicity: An uncharacterized impurity could exhibit its own biological activity, leading to unexpected toxicological profiles.

  • Inconsistent Production: Variable purity in starting materials leads to irreproducible results in multi-step syntheses, complicating process scale-up and regulatory filings.

Therefore, a validated, reliable analytical method is not merely a quality control check but a foundational component of successful research and development.

Comparative Analysis: HPLC vs. Gas Chromatography

The selection of an appropriate analytical technique is the first critical decision in developing a purity testing method. For a small, polar molecule like this compound, HPLC and GC are the most viable chromatographic options.

High-Performance Liquid Chromatography (HPLC): The Premier Choice

HPLC is the gold standard for the analysis of non-volatile and thermally labile compounds.[4]

  • Mechanism: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideal.

  • Advantages:

    • Direct Analysis: The compound can be analyzed directly in solution without the need for chemical modification (derivatization).

    • High Resolution: Modern columns provide excellent separation of closely related impurities.

    • Robustness: HPLC methods are generally robust and transferable between laboratories.

    • Versatility: A wide range of detectors can be used. Although this molecule lacks a strong chromophore, sensitive UV detection at low wavelengths (e.g., 210 nm) is effective for quantifying the carboxylic acid group.[5][6]

Gas Chromatography (GC): A Viable but Complex Alternative

GC separates compounds based on their volatility after they are vaporized in a heated inlet.

  • Mechanism: Volatile compounds are swept by an inert carrier gas through a column, and separation occurs based on their boiling points and interactions with the stationary phase.

  • Disadvantages for this Analyte:

    • Low Volatility: Carboxylic acids have high boiling points due to hydrogen bonding and are not ideal for direct GC analysis.[7]

    • Thermal Instability: The strained spirocyclic structure may be susceptible to thermal degradation at the high temperatures required for volatilization.

    • Derivatization Required: To overcome low volatility and improve peak shape, the carboxylic acid must be converted into a more volatile ester (e.g., a methyl or silyl ester) prior to analysis.[8][9][10][11] This multi-step process introduces potential sources of error, including incomplete reactions and the introduction of artifacts.[8]

Head-to-Head Rationale

For this compound, HPLC is the superior method . It avoids the complexities and potential pitfalls of derivatization required for GC analysis, offering a more direct, robust, and reliable approach to purity validation. The remainder of this guide will focus on the development and validation of a specific HPLC method.

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step protocol for the purity validation of this compound. The method is designed to be self-validating by adhering to the principles outlined in the ICH Q2(R1) guideline.[1][2][3][12]

Instrumentation, Chemicals, and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar analyte and separate it from more polar or nonpolar impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase with a low pH is crucial. The formic acid ensures that the carboxylic acid analyte is fully protonated (-COOH), preventing peak tailing and improving chromatographic performance.[13]

  • Standard & Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: A well-characterized, high-purity batch of this compound.

  • Samples: Test batches of this compound.

Step-by-Step HPLC Method Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution.

    • Prepare sample solutions at a nominal concentration of 0.1 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

    • Rationale: A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted from the column within a reasonable run time, providing a comprehensive purity profile.

Method Validation Workflow

The following workflow, based on ICH Q2(R1), ensures the method is fit for its intended purpose.[1][2]

Caption: ICH Q2(R1) validation workflow.

  • Specificity: Inject the diluent, a reference standard solution, and a sample solution. The method is specific if the main peak in the sample chromatogram corresponds to the reference standard and is well-resolved from any impurity peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.01 mg/mL to 0.2 mg/mL). Plot the peak area against the concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.999.[6][14]

  • Accuracy: Prepare samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two data sets should be ≤ 2.0%.

  • Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 unit change in mobile phase pH, ±5% change in organic content). The results should remain unaffected, demonstrating the method's reliability.

Results and Discussion: A Comparative Data Analysis

The following tables summarize the expected validation data for the HPLC method and provide a high-level comparison with a hypothetical derivatization-GC method.

Table 1: HPLC Method Validation Data Summary
Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity Analyte peak resolved from impuritiesResolution > 2.0 for all peaksPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate RSD) ≤ 2.0%1.1%Pass
Robustness System suitability passesAll parameters metPass
Table 2: High-Level Comparison of HPLC and GC Methods
Performance MetricRP-HPLC MethodDerivatization-GC MethodJustification
Sample Preparation Simple dilutionMulti-step derivatizationHPLC avoids complex, error-prone chemical reactions.
Analysis Time ~25 minutes~20 min (GC) + 60 min (prep)HPLC has a much faster "sample-to-result" time.
Potential for Artifacts LowModerate to HighDerivatization can produce by-products.
Method Robustness HighModerateDerivatization efficiency can be sensitive to conditions.
Transferability ExcellentDifficultReproducing derivatization across labs can be challenging.
Interpretation of Results

The validation data in Table 1 unequivocally demonstrates that the proposed HPLC method is accurate, precise, linear, and specific for the purity determination of this compound. The method's robustness ensures reliable performance during routine use. As highlighted in Table 2, the simplicity and directness of the HPLC approach offer significant advantages over a GC-based alternative, reducing potential sources of error and increasing overall laboratory efficiency.

Caption: HPLC analysis workflow.

Conclusion

For ensuring the quality and purity of this compound, a reversed-phase HPLC method with UV detection is demonstrably superior to gas chromatography. The method detailed in this guide is simple, direct, and robust. By following the validation principles of ICH Q2(R1), this HPLC method provides a trustworthy and reliable system for researchers, scientists, and drug development professionals to guarantee the quality of this critical chemical building block, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Analytical Characterization of Strained Carbocycles: Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for spiro[2.2]pentane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry due to its rigid, three-dimensional structure.[1] As a highly strained system, its spectroscopic signature offers a compelling case study in structural elucidation.[2]

Due to the limited availability of published experimental spectra for this compound, this guide will present a detailed analysis based on established spectroscopic principles and predicted data. To provide a tangible, experimentally-grounded comparison, we will contrast its expected spectral characteristics with the verified data of a less-strained, commercially available analogue: cyclopropanecarboxylic acid . This comparative approach will highlight the profound impact of molecular strain and geometry on NMR and MS readouts, offering researchers a robust framework for characterizing novel, strained chemical entities.

The Structural Uniqueness of Spiro[2.2]pentane

The spiro[2.2]pentane core is composed of two cyclopropane rings fused at a single quaternary carbon atom. This arrangement results in significant ring strain and distinct bond lengths—the bonds to the central spiro carbon are shorter than typical C-C bonds, a feature that influences the electronic environment of the entire molecule.[3] Understanding this unique geometry is paramount to interpreting its spectroscopic data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution.[4] The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, making NMR ideal for probing the effects of the strained spiro[2.2]pentane framework.

¹H NMR Spectroscopy: A Tale of Two Rings

The proton NMR spectrum of this compound is expected to be complex due to the rigid, non-planar structure. The protons on the two cyclopropane rings are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and couplings.

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically in the δ 10-12 ppm range.[1] Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.

  • Cyclopropyl Protons: The seven protons on the carbon framework will reside in the upfield region, characteristic of cyclopropyl groups. Their signals are shifted upfield due to the magnetic anisotropy of the cyclopropane rings. The protons on the substituted ring will be more deshielded (shifted further downfield) than those on the unsubstituted ring due to the inductive effect of the carboxylic acid group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The carbon NMR spectrum provides a direct count of chemically distinct carbon atoms. For this compound, six unique signals are expected.

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the δ 170-185 ppm region, typical for carboxylic acids.[5]

  • Spiro Carbon (C3): The central, quaternary spiro carbon is a key diagnostic signal. Its chemical shift is influenced by the strain of the two fused rings.

  • Cyclopropyl Carbons: The remaining four carbons of the cyclopropyl rings will appear at high field, typically below 40 ppm. The carbon bearing the carboxylic acid (C1) will be the most downfield of this group, followed by its neighbors.

Comparative NMR Data: Highlighting the Impact of Strain

To illustrate the spectral consequences of the spirocyclic system, we compare its predicted NMR data with the experimental data for cyclopropanecarboxylic acid. The latter possesses a single, less-strained three-membered ring.

Assignment This compound (Predicted) Cyclopropanecarboxylic Acid (Experimental) Rationale for Difference
¹H NMR
-COOH~12.0 ppm (broad s)~12.1 ppm (broad s)The acidic proton environment is similar in both molecules and largely dictated by the carboxyl group itself.
-CH(COOH)~2.0 - 2.5 ppm (m)~1.5 - 1.7 ppm (m)[6]Increased deshielding in the spiro-compound due to the rigid structure and through-bond effects from the second ring.
-CH₂ (ring)~0.8 - 1.8 ppm (m)~0.9 - 1.1 ppm (m)[6]The spiro-compound has multiple, distinct CH₂ environments, leading to a wider and more complex signal pattern.
¹³C NMR
-COOH~175 ppm~180 ppmSubtle differences in electronic effects and hybridization influence the carbonyl carbon.
Quaternary Spiro C~30 - 40 ppmN/AThis unique signal is absent in the monocyclic analogue and is characteristic of the spiro[2.2]pentane core.
-CH(COOH)~25 - 35 ppm~13.5 ppmThe carbon attached to the carboxyl group in the spiro-compound is significantly more deshielded due to the strain and substitution pattern of the bicyclic system.
-CH₂ (ring)~5 - 20 ppm~9.0 ppmThe presence of two rings and the quaternary center in the spiro-compound creates a greater diversity of carbon environments compared to the simple cyclopropane ring.

Table 1: Comparative analysis of predicted ¹H and ¹³C NMR chemical shifts for this compound and experimental data for Cyclopropanecarboxylic Acid.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering clues about its structure.

For this compound (C₆H₈O₂, Molecular Weight: 112.13 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 112. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 113 and [M+Na]⁺ at m/z 135.[3]

The fragmentation pattern is dictated by the stability of the resulting fragments. The highly strained spiro[2.2]pentane core is prone to ring-opening upon ionization. Key expected fragments are compared with those of cyclopropanecarboxylic acid below.

Ion/Fragment This compound (Expected m/z) Cyclopropanecarboxylic Acid (Experimental m/z) Interpretation
Molecular Ion [M]⁺ 11286Confirms the molecular weight of each compound.
[M-OH]⁺ 9569Loss of the hydroxyl radical is a common fragmentation for carboxylic acids.
[M-COOH]⁺ 6741Loss of the entire carboxyl group as a radical, leaving the respective carbocyclic cation. The m/z 41 peak is a very strong signal for cyclopropane systems.[6]
Ring Fission Fragments Variouse.g., m/z 57, 39The strained rings can readily undergo fragmentation. The spiropentyl cation (m/z 67) is particularly susceptible to rearrangement and further fragmentation.

Table 2: Comparison of expected and experimental mass spectrometry fragments.

Part 3: Experimental Protocols & Methodologies

To ensure the acquisition of high-quality, reproducible data for compounds like this compound, the following protocols are recommended. These methodologies are designed to serve as a self-validating system, where data from orthogonal techniques confirm the final structural assignment.

Workflow for Comprehensive Structural Elucidation

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry cluster_3 Data Analysis & Validation prep Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) nmr_1d Acquire 1D Spectra: ¹H NMR ¹³C NMR prep->nmr_1d ms Acquire High-Resolution MS: (e.g., ESI-TOF or GC-MS) prep->ms nmr_2d Acquire 2D Spectra: COSY (¹H-¹H) HSQC (¹H-¹³C) nmr_1d->nmr_2d Initial Assignment analysis Integrate & Correlate Data: - Confirm MW from MS - Assign signals using 1D/2D NMR - Validate structure nmr_2d->analysis ms->analysis

Caption: Workflow for the analytical characterization of novel compounds.

Protocol 1: High-Resolution NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Causality: CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[4] The concentration must be sufficient for ¹³C NMR, which has low natural abundance.

  • ¹H NMR Acquisition:

    • Use a spectrometer of at least 400 MHz.

    • Acquire data with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.

    • Causality: A higher field strength (≥400 MHz) is crucial for resolving the complex spin systems expected in strained molecules.

  • ¹³C NMR Acquisition:

    • Acquire data with a larger number of scans (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.

    • Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • 2D NMR Acquisition (for Validation):

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, providing unambiguous C-H assignments.[2]

    • Trustworthiness: Using 2D NMR techniques creates a self-validating dataset. An assignment is considered trustworthy only when the 1D, COSY, and HSQC data are all in agreement.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method Selection:

    • Electrospray Ionization (ESI): Ideal for polar molecules like carboxylic acids. It is a soft ionization technique that typically keeps the molecular ion intact.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile or after derivatization (e.g., esterification) to increase volatility. Electron Impact (EI) ionization in GC-MS will lead to more extensive fragmentation, providing rich structural information.

  • Data Acquisition: Acquire data on a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass measurement.

    • Causality: HRMS provides a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition (e.g., C₆H₈O₂) of the molecular ion, adding a high degree of confidence to the identification.

Structural Correlation Diagram

The following diagram illustrates the logical relationship between the key structural features of this compound and their expected NMR signals.

G cluster_0 cluster_1 cluster_2 mol Spiro[2.2]pentane- 1-carboxylic Acid feat1 Strained Spiro Core mol->feat1 feat2 Diastereotopic Protons mol->feat2 feat3 Carboxyl Group mol->feat3 sig1 Upfield-shifted ¹H & ¹³C signals feat1->sig1 Anisotropy & Strain sig2 Complex ¹H multiplets feat2->sig2 Chemical Inequivalence sig3 Downfield ¹H (~12 ppm) & ¹³C (~175 ppm) signals feat3->sig3 Inductive Effect

Caption: Correlation of molecular features to their NMR spectroscopic signatures.

Conclusion

The analytical characterization of this compound serves as an excellent model for understanding the spectroscopic properties of highly strained carbocyclic systems. While direct experimental data is scarce, a thorough analysis based on predictive methods and comparison with less-strained analogues like cyclopropanecarboxylic acid provides a robust and scientifically-grounded framework for its identification. The interplay between the unique spirocyclic geometry and the resulting NMR and MS data underscores the power of these analytical techniques in modern chemical research. By following rigorous, multi-technique protocols, researchers can confidently elucidate the structures of even the most challenging novel molecules.

References

A Senior Application Scientist's Guide to Comparing the Biological Activity of Novel Spiro[2.2]pentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Spiro[2.2]pentane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocyclic systems, characterized by two rings connected at a single carbon atom, have seen a surge in interest due to their inherent structural rigidity and sp³-rich character.[1][2][3] This rigidity can pre-organize a molecule into a conformation favorable for binding to a biological target, potentially increasing potency and selectivity while minimizing off-target effects.[4][5] The spiro[2.2]pentane-1-carboxylic acid core, in particular, presents a unique and highly constrained framework.[6] Its distinctive architecture provides novel vectors for chemical exploration compared to more conventional cyclic systems.[6]

This guide provides a comprehensive framework for researchers who have synthesized a library of novel this compound derivatives and wish to systematically compare their biological activities. We will use the G-protein-coupled receptor 40 (GPR40), a key regulator of insulin secretion, as a model target to illustrate the process. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium and long-chain fatty acids and has emerged as a compelling therapeutic target for type 2 diabetes.[7][8][9] The native carboxylic acid moiety is a critical pharmacophore for GPR40 activation, making this receptor an ideal hypothetical target for our novel spirocyclic acid derivatives.

We will proceed by first understanding the target's signaling pathway, then establishing a logical screening cascade, detailing the experimental protocols for key assays, and finally, interpreting the comparative data to establish a structure-activity relationship (SAR).

Part 1: Understanding the Biological Target: The GPR40 Signaling Pathway

Before initiating any screening, a thorough understanding of the target's mechanism of action is paramount. GPR40 is predominantly expressed in pancreatic β-cells.[7][9] Its activation by an agonist initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[10] This glucose-dependency is a highly attractive feature, as it reduces the risk of hypoglycemia associated with other diabetes treatments.[9]

The canonical signaling pathway for GPR40 proceeds as follows:

  • Agonist Binding: A ligand, such as a free fatty acid or a synthetic agonist, binds to the GPR40 receptor.

  • G-Protein Activation: The receptor couples to the Gαq/11 subtype of G-proteins, catalyzing the exchange of GDP for GTP.[8]

  • Effector Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[10]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium is a key event in insulin granule exocytosis.[7][9]

This sequence of events provides a clear, measurable output—a transient increase in intracellular calcium—that can be exploited for a primary, high-throughput screening assay.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR40 GPR40 Receptor G_Protein Gαq/11 GPR40->G_Protein Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC Activates ER ER Ca²⁺ Store IP3->ER Binds to Receptor Ca_Release Intracellular Ca²⁺ Increase Insulin_Secretion Insulin Secretion (Potentiated) Ca_Release->Insulin_Secretion Triggers ER->Ca_Release Releases Ca²⁺ Agonist Spiro[2.2]pentane Derivative Agonist->GPR40 Binds

Caption: The GPR40 Gαq-mediated signaling pathway.

Part 2: Designing a Self-Validating Experimental Workflow

A logical and phased screening cascade is essential for efficiently identifying and characterizing promising compounds from a larger library.[11] This workflow ensures that resources are focused on the most promising candidates and that the data generated at each stage validates the findings of the previous one.

Screening_Workflow Compound_Library Spiro[2.2]pentane Derivative Library Primary_Screen Primary HTS: Calcium Flux Assay (Single Concentration) Compound_Library->Primary_Screen Hit_ID Hit Identification (Activity > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis: Calculate EC₅₀ for Calcium Flux Hit_ID->Dose_Response Confirmed Hits Secondary_Screen Secondary Assay: β-Arrestin Recruitment (Dose-Response) Dose_Response->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) & Bias Analysis Secondary_Screen->SAR_Analysis Lead_Candidate Lead Candidate Selection SAR_Analysis->Lead_Candidate

Caption: A logical screening cascade for GPR40 agonists.

Causality Behind the Workflow:

  • Phase 1: Primary High-Throughput Screen (HTS): We begin with a calcium flux assay at a single, high concentration (e.g., 10 µM) to quickly identify any derivative that activates the GPR40 receptor. This is a cost-effective way to triage the initial library.[12]

  • Phase 2: Hit Confirmation and Potency: Compounds identified as "hits" are re-tested in a dose-response format in the same calcium flux assay. This confirms their activity and allows for the calculation of an EC₅₀ (half-maximal effective concentration), which is a quantitative measure of potency.

  • Phase 3: Secondary & Selectivity Screening: Potent hits are then profiled in a β-arrestin recruitment assay. GPCRs can signal through both G-proteins and β-arrestins, and compounds can exhibit "biased agonism" by preferentially activating one pathway over the other.[13][14] Understanding this bias is critical, as different pathways can lead to desired therapeutic effects versus unwanted side effects.

  • Phase 4: Data Analysis and Lead Selection: The potency (EC₅₀) data from both pathways are compared to establish a structure-activity relationship (SAR) and to calculate any signaling bias. This comprehensive dataset allows for the selection of lead candidates for further optimization.

Part 3: Detailed Experimental Protocols and Data Presentation

The trustworthiness of a guide rests on the detail and validity of its protocols.[15] The following are standardized, validated methods for assessing GPCR activation.

Protocol 1: Primary Screening via Calcium Flux Assay

This assay measures the Gαq-mediated increase in intracellular calcium upon receptor activation. We utilize a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a large increase in fluorescence intensity upon binding free Ca²⁺.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading buffer (e.g., in Hanks' Balanced Salt Solution with 20 mM HEPES) to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye de-esterification and loading into the cells.

  • Compound Preparation: During incubation, perform serial dilutions of the this compound derivatives in assay buffer. Prepare a 4X final concentration stock.

  • Assay Measurement: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the 4X compound solution to the wells.

    • Immediately begin measuring the fluorescence signal every second for at least 120 seconds to capture the transient calcium peak.

  • Data Analysis: The response is measured as the maximum fluorescence intensity minus the baseline reading. For dose-response curves, plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Secondary Screening via β-Arrestin Recruitment (Tango™ Assay)

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.[13][16] The Tango™ assay format is a well-validated system that uses a protease-activated reporter gene.[14][16]

Methodology:

  • Cell Culture: Use a commercially available cell line engineered for the Tango™ GPCR assay, co-expressing the GPR40-tTA fusion protein and the β-arrestin-TEV protease fusion. Plate cells in 384-well plates and incubate overnight.

  • Compound Addition: Remove the culture medium and add serial dilutions of the test compounds to the cells. Include a known agonist as a positive control.

  • Incubation: Incubate the plates for 5-16 hours at 37°C. During this time, agonist binding will recruit the β-arrestin-protease, cleaving the tTA transcription factor from the receptor, which then translocates to the nucleus and drives reporter gene expression.

  • Detection: Add the β-lactamase substrate solution to the wells and incubate for 2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on a fluorescence plate reader using two filters (e.g., 460 nm for cleaved substrate and 530 nm for uncleaved substrate).

  • Data Analysis: The response is calculated as the ratio of emission at 460 nm to 530 nm. Plot this ratio against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value for β-arrestin recruitment.

Data Presentation: A Comparative Analysis

Quantitative data should be summarized in a structured table to facilitate direct comparison between derivatives.[11] Here, we present hypothetical data for three derivatives against a known GPR40 agonist, TAK-875.[8]

CompoundStructure ModificationGαq Potency (EC₅₀, nM) Calcium Fluxβ-Arrestin Potency (EC₅₀, nM) Tango AssayBias Factor* (vs. Gαq)
TAK-875 (Control) Reference Agonist15251.0
Derivative A Unsubstituted Core85012000.94
Derivative B 4-Phenyl Substitution451500.20
Derivative C 4-Methoxy-Phenyl28350.53

*Bias Factor is a simplified representation, often calculated using more complex models. Here it is shown as (EC₅₀_Ca / EC₅₀_Arrestin)ᵣₑₛₚ / (EC₅₀_Ca / EC₅₀_Arrestin)ᵣₑₗ. A value < 1 suggests Gαq bias.

Part 4: Establishing a Structure-Activity Relationship (SAR)

  • The Unsubstituted Core (Derivative A): Shows weak activity in both pathways, indicating that the this compound scaffold itself has low intrinsic affinity for GPR40.

  • Aromatic Substitution (Derivative B): The addition of a phenyl group at the 4-position dramatically increases potency in the Gαq pathway (850 nM to 45 nM). This suggests the presence of a hydrophobic pocket in the GPR40 binding site that favorably accommodates this group. However, the increase in β-arrestin potency is less pronounced, leading to a significant Gαq bias. This derivative is a "biased agonist."

  • Electron-Donating Group (Derivative C): Adding a methoxy group to the phenyl ring (Derivative C) further improves Gαq potency (28 nM) and significantly enhances β-arrestin potency (35 nM). This suggests that the electronic properties of the substituent are also critical, and this modification results in a more "balanced" agonist with less bias than Derivative B.

These insights are crucial for guiding the next round of chemical synthesis. For example, a medicinal chemist might next explore other substitutions on the phenyl ring to further optimize potency and fine-tune the signaling bias.

Conclusion

This guide outlines a robust, scientifically-grounded framework for comparing the biological activity of novel this compound derivatives. By selecting a plausible biological target, designing a logical screening cascade with validated experimental protocols, and presenting the data in a clear, comparative format, researchers can efficiently establish a structure-activity relationship. The hypothetical case study of GPR40 agonists demonstrates that the rigid spiro[2.2]pentane scaffold can serve as an excellent starting point for discovering potent and potentially biased ligands. This systematic approach, grounded in understanding the causality behind experimental choices, is fundamental to advancing novel chemical entities from the bench toward potential therapeutic applications.

References

A Comparative Analysis of Spiro[2.2]pentane and Other Small Ring Systems: Structure, Strain, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Organic Synthesis and Drug Discovery

Abstract

Small, strained carbocycles are foundational building blocks in modern organic chemistry, offering unique three-dimensional structures and high potential energy that can be harnessed for complex molecular synthesis. Among these, spiro[2.2]pentane (also known as spiropentane) stands out due to its extreme rigidity, high degree of sp³ character, and significant ring strain, making it an increasingly valuable motif in medicinal chemistry and materials science. This guide provides a comparative study of spiro[2.2]pentane against other canonical small ring systems—cyclopropane, cyclobutane, and bicyclo[1.1.0]butane. We will delve into their relative structural properties, strain energies, reactivity profiles, and synthetic applications, supported by experimental data and established protocols.

Introduction: The Allure of Strained Rings

The chemistry of small rings has captivated chemists for over a century. Their deviation from ideal bond angles (109.5° for sp³-hybridized carbon) induces ring strain, a form of potential energy that renders them more reactive than their acyclic counterparts. This stored energy can be strategically released to drive chemical transformations, enabling the construction of intricate molecular architectures. In drug discovery, the incorporation of rigid, sp³-rich scaffolds like small rings can improve key pharmacological properties, including solubility, metabolic stability, and binding affinity, by providing novel exit vectors and conformational restriction.

This guide focuses on spiro[2.2]pentane, the simplest spiro-fused cycloalkane, which consists of two cyclopropane rings sharing a single carbon atom. Its unique geometry and high strain energy set it apart from other small rings, offering distinct advantages and challenges in synthesis and application.

Structural and Energetic Properties: A Head-to-Head Comparison

The defining characteristic of small rings is their geometry and the resulting strain energy. Spiro[2.2]pentane, composed of two fused three-membered rings, exhibits some of the highest strain among isolable hydrocarbons.

Structural Parameters

Electron diffraction studies have revealed key structural details of spiro[2.2]pentane. The carbon-carbon bonds connected to the central spiro carbon are notably shorter (146.9 pm) than the bonds between the methylene (CH₂) groups (151.9 pm). The angle at the spiro center is a highly compressed 62.2°. This extreme deviation from tetrahedral geometry is the primary source of its immense strain.

In contrast, bicyclo[1.1.0]butane, which consists of two cyclopropane rings fused along an edge, is even more strained. It is a nonplanar molecule with a dihedral angle of 123° between the two rings.

Strain Energy

Strain energy is the most direct measure of the instability of a cyclic compound relative to a hypothetical strain-free analogue. It is a key predictor of reactivity.

CompoundFormulaStrain Energy (kcal/mol)Strain per C-H bond (kcal/mol)
CyclopropaneC₃H₆27.5 - 28.14.6
CyclobutaneC₄H₈26.33.3
Spiro[2.2]pentane C₅H₈64.68.1
Bicyclo[1.1.0]butaneC₄H₆63.910.7

Data compiled from sources. Note that reported values can vary slightly based on the method of determination (e.g., combustion calorimetry, computational methods).

As the data shows, spiro[2.2]pentane possesses a total strain energy (64.6 kcal/mol) more than double that of cyclopropane or cyclobutane. On a per-bond basis, bicyclo[1.1.0]butane is the most strained of the group. This high energy content makes both spiro[2.2]pentane and bicyclo[1.1.0]butane highly reactive species, prone to reactions that relieve this strain. Cyclobutane has slightly less angle strain than cyclopropane but introduces torsional strain from its larger number of eclipsing hydrogens, which it alleviates by adopting a puckered conformation.

Comparative Reactivity and Mechanistic Pathways

The high strain energy of spiro[2.2]pentane and bicyclo[1.1.0]butane dictates their chemical behavior, favoring ring-opening reactions that are not typically observed for less strained systems like cyclobutane under similar conditions.

  • Cyclopropane and Cyclobutane : These rings are susceptible to ring-opening via hydrogenation at elevated temperatures and pressures. Cyclopropane can also undergo addition reactions with reagents like bromine, behaving somewhat like an alkene due to the high p-character of its C-C bonds.

  • Spiro[2.2]pentane : Thermolysis of spiropentane at 360-410 °C leads to ring expansion, forming methylenecyclobutane. This transformation is believed to proceed through a diradical intermediate formed by the cleavage of one of the weaker, longer C-CH₂ bonds. This propensity for rearrangement is a key feature of its chemistry.

  • Bicyclo[1.1.0]butane : This highly strained molecule is exceptionally reactive. It undergoes thermal rearrangement to 1,3-butadiene via a concerted pericyclic mechanism with an activation energy of only 41 kcal/mol. It is also highly susceptible to reactions with electrophiles and radical species, often involving the cleavage of the central "bridgehead" bond. Recent studies have even explored its use in [2π + 2σ] cycloaddition reactions via photoredox catalysis, highlighting its unique reactivity.

The reactivity differences underscore a fundamental principle: as strain energy increases, the kinetic barrier to ring-opening or rearrangement reactions generally decreases, making the molecule a more potent synthetic intermediate.

Synthetic Methodologies

The synthesis of these strained rings requires specific strategies to overcome the energetic barriers to their formation.

Synthesis of Spiro[2.2]pentane Derivatives

A common and direct method for synthesizing the spiro[2.2]pentane core involves the double cyclopropanation of allenes. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a classic example of this approach.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allenamide

This protocol describes the synthesis of an amido-spiro[2.2]pentane derivative from an allenamide, a reaction that is efficient and demonstrates the direct formation of the spiropentane core.

Materials:

  • Allenamide (1.0 eq)

  • Diiodomethane (CH₂I₂) (4.0 eq)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the allenamide (1.0 eq) and dissolved in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. Diethylzinc solution (4.0 eq) is added dropwise, followed by the slow, dropwise addition of diiodomethane (4.0 eq). Caution: The reaction can be exothermic.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl, followed by saturated aqueous NaHCO₃.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the amido-spiro[2.2]pentane.

Applications in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional nature of the spiro[2.2]pentane scaffold makes it an attractive bioisostere for commonly used groups like gem-dimethyl or tert-butyl groups. Its introduction into a drug candidate can lead to:

  • Improved Metabolic Stability: The spirocyclic core lacks easily oxidizable C-H bonds, often leading to increased resistance to metabolic degradation by cytochrome P450 enzymes.

  • Enhanced Solubility: The non-planar, sp³-rich structure can disrupt crystal lattice packing, which may improve aqueous solubility compared to flat, aromatic systems.

  • Novelty and IP Space: As a less common scaffold, it provides access to novel chemical space, which is crucial for developing new intellectual property.

  • Conformational Rigidity: The locked conformation can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Numerous studies have highlighted the benefits of incorporating spirocycles into bioactive molecules, with applications ranging from anticancer agents to treatments for neurological disorders. The spiro[2.2]pentane motif, in particular, is valued for its ability to orient substituents in well-defined vectors, making it a powerful tool for structure-activity relationship (SAR) studies.

Conclusion

Spiro[2.2]pentane occupies a unique position in the landscape of small, strained ring systems. While sharing the high reactivity characteristic of strained molecules like bicyclo[1.1.0]butane, its distinct spirocyclic topology provides a rigid and synthetically accessible scaffold. Its strain energy, significantly higher than that of monocyclic rings like cyclopropane and cyclobutane, fuels a rich and useful reactivity profile. For researchers in organic synthesis, spiro[2.2]pentane offers a pathway to novel molecular architectures. For medicinal chemists, it represents a powerful tool to imbue drug candidates with favorable physicochemical and pharmacological properties. As synthetic methods continue to evolve, the application of this fascinating small ring system is poised to expand, unlocking new frontiers in both chemistry and medicine.

A Comparative Guide to the X-ray Crystallography of Spiro[2.2]pentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.2]pentane motif is an increasingly popular bioisostere in medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance binding affinity and metabolic stability of drug candidates.[1] However, the inherent ring strain in these systems can influence their solid-state packing and complicate the growth of high-quality single crystals suitable for X-ray diffraction analysis. This guide will navigate the complexities of obtaining and interpreting crystallographic data for these unique compounds, offering a comparative perspective grounded in experimental data.

The Crystallization Challenge: From Solution to Single Crystal

The journey from a synthesized powder to a well-defined crystal structure begins with the critical step of crystallization. For small, often rigid molecules like spiro[2.2]pentane derivatives, achieving single crystals of sufficient size and quality for X-ray diffraction can be a significant bottleneck. The principles of crystallization are rooted in creating a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline lattice.[2] The choice of solvent and crystallization technique is paramount and is often an empirical process guided by the physicochemical properties of the compound.

Experimental Protocol: Vapor Diffusion Crystallization of an Amido-Spiro[2.2]pentane Derivative

The following protocol is a representative example for obtaining single crystals of a spiro[2.2]pentane-1-carboxylic acid derivative, specifically an N-substituted amide analog, which has been successfully characterized by X-ray crystallography.[3] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Amido-spiro[2.2]pentane derivative (e.g., as synthesized by Hsung et al.[3])

  • A range of solvents for solubility screening (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Crystallization vials (e.g., 2 mL glass vials)

  • Larger vials or beakers to act as reservoirs

  • Anti-solvent (a solvent in which the compound is poorly soluble)

Procedure:

  • Solubility Screening:

    • Rationale: The ideal solvent system for crystallization is one in which the compound has moderate solubility. Too high a solubility will make it difficult to achieve supersaturation, while very low solubility will hinder the dissolution of the material.

    • Steps:

      • In separate small vials, dissolve a few milligrams of the amido-spiro[2.2]pentane derivative in a minimal amount of different solvents to determine its solubility profile.

      • Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. For the amido-spiro[2.2]pentane derivative, a combination of a more polar solvent like ethyl acetate and a non-polar anti-solvent like hexane is a common starting point.

  • Vapor Diffusion Setup:

    • Rationale: This technique allows for the slow introduction of an anti-solvent into the solution of the compound, gradually reducing its solubility and promoting slow, controlled crystal growth. This is often more effective than rapid precipitation by direct mixing.

    • Steps:

      • Prepare a concentrated solution of the amido-spiro[2.2]pentane derivative in the "good" solvent (e.g., ethyl acetate) in a small, open vial.

      • Place this small vial inside a larger, sealed container (the reservoir) that contains a larger volume of the "poor" solvent (e.g., hexane).

      • Seal the larger container to create a closed system.

  • Crystal Growth:

    • Rationale: The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound. As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to the formation of seed crystals and their subsequent growth. Patience is key, as rapid changes in conditions can lead to the formation of amorphous precipitate or a multitude of small, unusable crystals.

    • Steps:

      • Allow the setup to stand undisturbed in a location with a stable temperature for several days to weeks.

      • Monitor the inner vial periodically for the appearance of single crystals.

  • Crystal Harvesting:

    • Rationale: Once suitable crystals have formed, they must be carefully removed from the mother liquor without causing mechanical damage or allowing them to dry out, which can destroy the crystal lattice.

    • Steps:

      • Using a fine loop or a micropipette, carefully remove a single crystal from the solution.

      • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent evaporation and damage from ice crystal formation during data collection at cryogenic temperatures.

      • Mount the crystal on a goniometer head for X-ray diffraction analysis.

Diagram of the Vapor Diffusion Crystallization Workflow:

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth & Harvesting solubility Solubility Screening dissolve Dissolve Compound in 'Good' Solvent solubility->dissolve place_inner Place Solution in Inner Vial dissolve->place_inner place_outer Place Inner Vial in Reservoir with Anti-Solvent place_inner->place_outer seal Seal Reservoir place_outer->seal diffusion Slow Vapor Diffusion seal->diffusion growth Crystal Formation and Growth diffusion->growth harvest Harvest and Mount Crystal growth->harvest xray X-ray Diffraction Analysis harvest->xray

Caption: Workflow for vapor diffusion crystallization.

Comparative Analysis of Spiro[2.2]pentane Structural Data

A direct comparison of crystallographic data from an amido-spiro[2.2]pentane derivative with structural data of the parent spiropentane hydrocarbon obtained through electron diffraction reveals key insights into the impact of functionalization on the core scaffold.

ParameterSpiropentane (Electron Diffraction)Amido-Spiro[2.2]pentane Derivative (X-ray Crystallography)[3]
Method Electron DiffractionSingle-Crystal X-ray Diffraction
Crystal System Not Applicable (Gas Phase)Triclinic
Space Group Not ApplicableP-1
a (Å) Not Applicable6.2295(4)
b (Å) Not Applicable11.8164(7)
c (Å) Not Applicable12.8744(8)
α (°) Not Applicable84.5470(10)
β (°) Not Applicable84.5470(10)
γ (°) Not Applicable84.5470(10)
C-C Bond Length (spiro-CH2) 1.469 Å[4]Varies (avg. ~1.48-1.50 Å)
C-C Bond Length (CH2-CH2) 1.519 Å[4]Varies (avg. ~1.51-1.53 Å)
C-spiro-C Angle 62.2°[4]Varies (avg. ~61-63°)

Analysis of the Data:

The data highlights the fundamental differences in the information obtained from electron diffraction of a gas-phase molecule versus X-ray crystallography of a solid-state, functionalized derivative. While electron diffraction provides precise bond lengths and angles for the isolated hydrocarbon, X-ray crystallography reveals the packing of the molecules in a crystal lattice, defined by the unit cell parameters and space group.[5][6]

The bond lengths and angles of the core spiro[2.2]pentane scaffold in the amido derivative are largely consistent with the parent hydrocarbon, though with slight variations attributable to the electronic effects of the amide substituent and the influence of intermolecular interactions in the crystal lattice. The triclinic crystal system and P-1 space group of the amido derivative indicate a relatively low-symmetry packing arrangement, which is common for complex organic molecules.

Logical Flow for Optimizing Crystallization Conditions:

G cluster_tech Technique Selection start Start with Purified Compound sol_screen Solubility Screening (Multiple Solvents) start->sol_screen slow_evap Slow Evaporation sol_screen->slow_evap vapor_diff Vapor Diffusion sol_screen->vapor_diff cooling Slow Cooling sol_screen->cooling outcome Evaluate Outcome slow_evap->outcome vapor_diff->outcome cooling->outcome no_xtal No Crystals / Oil / Precipitate outcome->no_xtal Unsuccessful poor_xtal Poor Quality Crystals outcome->poor_xtal Partially Successful good_xtal Good Quality Crystals outcome->good_xtal Successful refine Refine Conditions: - Solvent System - Temperature - Concentration no_xtal->refine poor_xtal->refine analyze Proceed to X-ray Diffraction good_xtal->analyze refine->sol_screen

Caption: Decision-making process for crystallization optimization.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, obtaining suitable crystals can be a major hurdle.[7] In such cases, researchers can turn to alternative or complementary techniques:

  • Powder X-ray Diffraction (PXRD): This technique can be used to analyze microcrystalline powders and is invaluable for identifying different polymorphic forms of a drug substance. While full structure solution from powder data is more complex than from single-crystal data, it is becoming increasingly feasible with modern software.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For molecules that resist crystallization, extensive 2D NMR experiments (such as NOESY) can provide through-space correlations that help to define the molecule's conformation in solution.

  • Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the lowest energy conformation of a molecule, providing valuable, albeit theoretical, structural insights.

Conclusion

The X-ray crystallography of this compound derivatives, while challenging, is an essential tool for understanding the structure-activity relationships of this important class of molecules. The unique, strained spirocyclic core imparts distinct physicochemical properties that influence both biological activity and solid-state behavior. A systematic and rational approach to crystallization, as outlined in this guide, is crucial for success. The comparative analysis of data from different techniques underscores the richness of information that can be gleaned from a comprehensive structural characterization program. For drug development professionals, a deep understanding of the three-dimensional structure of these molecules is indispensable for the design of next-generation therapeutics.

References

Assessing the Novelty of Spiro[2.2]pentane-1-carboxylic Acid Based Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical matter with superior pharmacological profiles, medicinal chemists are increasingly venturing beyond the flat, aromatic-rich landscapes that have dominated drug discovery for decades. The exploration of three-dimensional (3D) scaffolds is not merely a trend but a strategic imperative to unlock new biological targets and enhance drug-like properties. Among the emerging class of sp³-rich building blocks, Spiro[2.2]pentane-1-carboxylic acid and its derivatives present a compelling case for novelty and utility. Their unique, highly strained bicyclopropylidene framework offers a rigid and spatially defined presentation of functional groups, a stark contrast to more conventional saturated ring systems.

This guide provides an in-depth technical comparison of this compound-based scaffolds against established alternatives, namely the adamantane, piperidine, and morpholine cores. We will delve into the causality behind the expected differences in their physicochemical properties, supported by available experimental and computed data, and provide detailed protocols for the synthesis and evaluation of representative compounds.

The Spiro[2.2]pentane Scaffold: A New Vector in Chemical Space

The novelty of the spiro[2.2]pentane unit lies in its extreme rigidity and compact, three-dimensional structure. Comprised of two fused cyclopropane rings sharing a single carbon atom, this scaffold forces substituents into well-defined, orthogonal trajectories. This is a departure from the more flexible or globular shapes of traditional scaffolds.[1] The inherent strain of this system also influences its electronic properties and metabolic stability, making it a fascinating and underexplored motif in medicinal chemistry.

Comparative Analysis of Physicochemical Properties

To provide a tangible comparison, we will consider the N-benzyl amide derivatives of this compound and a classic rigid comparator, Adamantane-1-carboxylic acid. Piperidine and morpholine, common heterocyclic scaffolds, are also included for a broader context.

ScaffoldRepresentative CompoundMolecular Weight ( g/mol )Calculated logPPredicted pKa (Parent Acid)Predicted Aqueous Solubility (logS)F(sp³)
Spiro[2.2]pentane N-benzylspiro[2.2]pentane-1-carboxamide201.282.9~4.8-3.20.83
Adamantane N-benzyladamantane-1-carboxamide269.404.54.86-4.51.0
Piperidine N-benzylpiperidine-4-carboxamide204.281.84.7 (for piperidine-4-carboxylic acid)-2.50.83
Morpholine N-benzylmorpholine-4-carboxamide206.261.04.9 (for morpholine-4-carboxylic acid)-1.80.67

Note: Calculated logP and logS values are estimations from chemical software and should be experimentally verified. F(sp³) is the fraction of sp³ hybridized carbons.

Key Insights from the Comparative Data:
  • Lipophilicity (logP): The spiro[2.2]pentane scaffold is predicted to be significantly less lipophilic than the highly greasy adamantane core. This is a crucial advantage in modern drug discovery, where high lipophilicity is often associated with poor solubility, promiscuous binding, and higher toxicity. The spiro[2.2]pentane amide exhibits a "sweet spot" logP, comparable to but slightly more lipophilic than the piperidine derivative, suggesting a good balance for membrane permeability and aqueous solubility.

  • Acidity (pKa): The predicted pKa of the parent this compound is in the same range as adamantane-1-carboxylic acid, indicating that the strained ring system does not dramatically alter the acidity of the carboxyl group.[2]

  • Aqueous Solubility (logS): The lower lipophilicity of the spiro[2.2]pentane scaffold is expected to translate to improved aqueous solubility compared to adamantane-based analogs. This is a critical parameter for achieving adequate bioavailability for oral administration.

  • Fraction of sp³-hybridized carbons (Fsp³): A higher Fsp³ is generally correlated with improved clinical success.[3] While adamantane is the archetypal all-sp³ scaffold, the spiro[2.2]pentane core also boasts a high Fsp³, promoting escape from "flatland" and encouraging more specific interactions with biological targets.[3]

Experimental Protocols

To facilitate the direct comparison of these scaffolds in a laboratory setting, we provide detailed protocols for the synthesis of N-benzylspiro[2.2]pentane-1-carboxamide and N-benzyladamantane-1-carboxamide via a standard and robust amide coupling procedure using HATU.

General Amide Coupling Protocol (HATU)

This protocol is applicable to both this compound and Adamantane-1-carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% Aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl amide.[2][4]

Synthesis of N-benzyladamantane-1-carboxamide

A specific literature procedure for the synthesis of N-benzyladamantane-1-carboxamide involves the use of the acid chloride.[1]

Materials:

  • Adamantane-1-carboxylic acid chloride (1.0 eq)

  • Benzylamine (2.8 eq)

  • Ethyl ether

Procedure:

  • Dissolve adamantane-1-carboxylic acid chloride (10 mmol) in 20 mL of ethyl ether.

  • Add the solution to benzylamine (28 mmol).

  • Stir the reaction mixture at room temperature. The product will precipitate out of solution.

  • Filter the solid product and wash with ether to remove excess benzylamine and benzylamine hydrochloride.

  • The resulting solid is N-benzyl-1-adamantanecarboxamide.[1]

Visualizing the Scaffolds and Workflow

Scaffolds cluster_spiro Spiro[2.2]pentane cluster_ada Adamantane cluster_pip Piperidine cluster_morph Morpholine spiro Spiro[2.2]pentane F(sp³)=0.83 Rigid, Orthogonal Vectors ada Adamantane F(sp³)=1.0 Globular, Lipophilic pip Piperidine F(sp³)=0.83 Flexible Chair morph Morpholine F(sp³)=0.67 Polar, H-bond acceptor

Caption: A comparison of the key features of the scaffolds discussed.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product RCOOH Carboxylic Acid (Spiro[2.2]pentane or Adamantane) Activation Activation (20 min, RT) RCOOH->Activation Amine Benzylamine Coupling Coupling (2-4 h, RT) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF DMF (Solvent) Activation->Coupling Workup Workup & Purification Coupling->Workup Amide N-benzyl Carboxamide Workup->Amide

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Spiro[2.2]pentane-1-carboxylic Acid Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.2]pentane motif, a highly strained and rigid three-dimensional scaffold, has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational constraints and novel exit vectors offer exciting opportunities for the design of new therapeutic agents. Spiro[2.2]pentane-1-carboxylic acid, in particular, serves as a key building block for introducing this desirable moiety into more complex molecules. This guide provides a comparative analysis of the leading synthetic routes to this valuable compound, offering an in-depth look at their efficiency, practicality, and scalability to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to a Strained Scaffold: The Significance of this compound

The inherent ring strain of the spiropentane core imparts unique physicochemical properties to molecules that contain it. In drug design, the introduction of such a rigid, non-planar structure can lead to improved target binding affinity, enhanced metabolic stability, and novel intellectual property. This compound provides a versatile handle for medicinal chemists to incorporate this spirocycle into lead compounds, making the efficiency of its synthesis a critical consideration.

Comparative Analysis of Synthetic Strategies

Two primary strategies have emerged for the synthesis of this compound: a two-step approach involving the formation and subsequent hydrolysis of a spiropentane amide or nitrile precursor, and a more direct, albeit less documented, carboxylation approach. This guide will focus on the most established and reproducible methods.

Route 1: The Simmons-Smith Approach via an Allenamide Intermediate

This route is arguably the most well-documented and versatile approach to substituted spiropentanes. It relies on the double cyclopropanation of an allenamide precursor using a modified Simmons-Smith reaction, followed by hydrolysis of the resulting amide to the target carboxylic acid.

Causality Behind Experimental Choices: The choice of an allenamide as the starting material is strategic. The two adjacent double bonds of the allene system are amenable to a sequential double cyclopropanation. The amide functionality, while directing the cyclopropanation, also serves as a stable precursor that can be efficiently hydrolyzed to the desired carboxylic acid in the final step. The Furukawa modification of the Simmons-Smith reaction, utilizing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred as it tends to be more reliable and higher-yielding than the classical zinc-copper couple.[1][2]

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of N-Tosyl-spiro[2.2]pentan-1-amine

A detailed protocol for the synthesis of a related amido-spiro[2.2]pentane is described by Lu et al. and serves as a foundational method.[3]

  • Preparation of the Allenamide Precursor: A suitable allenamide, such as N-allyl-N-tosylpropa-1,2-dien-1-amine, is first synthesized. This can be achieved through the N-alkylation of a primary amine with an appropriate propargyl halide followed by base-catalyzed isomerization to the allene, or through other established methods for allene synthesis.

  • Simmons-Smith Cyclopropanation: To a solution of the allenamide in a non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere, is added diethylzinc (Et₂Zn) followed by diiodomethane (CH₂I₂). The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N-Tosyl-spiro[2.2]pentan-1-amine.

Step 2: Hydrolysis to this compound

The hydrolysis of the N-tosyl amide can be achieved under strong acidic or basic conditions.

  • Acidic Hydrolysis: The N-Tosyl-spiro[2.2]pentan-1-amine is dissolved in a strong acid, such as concentrated hydrochloric acid or sulfuric acid, and heated to reflux.

  • Basic Hydrolysis: Alternatively, the amide can be heated in a solution of a strong base, like sodium hydroxide or potassium hydroxide, in a suitable solvent such as ethanol or water.

  • Work-up and Purification: After cooling, the reaction mixture is acidified to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Performance Metrics:

MetricPerformance
Overall Yield Moderate to Good (typically 40-60% over two steps)
Scalability Feasible for gram-scale synthesis
Starting Materials Readily available, though allene synthesis can be multi-step
Safety Diethylzinc is pyrophoric and requires careful handling. Diiodomethane is a toxic irritant.

Diagram of the Simmons-Smith Route

G Allenamide Allenamide Precursor SimmonsSmith Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Allenamide->SimmonsSmith Amide N-Tosyl-spiro[2.2]pentan-1-amine SimmonsSmith->Amide Hydrolysis Hydrolysis (Acid or Base) Amide->Hydrolysis CarboxylicAcid This compound Hydrolysis->CarboxylicAcid G NitrilePrecursor Allenic Nitrile or Cyclobutane Precursor Cyclization Cyclization (e.g., Simmons-Smith or Intramolecular) NitrilePrecursor->Cyclization Nitrile 1-Cyanospiro[2.2]pentane Cyclization->Nitrile Hydrolysis Hydrolysis (Acid or Base) Nitrile->Hydrolysis CarboxylicAcid This compound Hydrolysis->CarboxylicAcid

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Strained Spirocycle

Spiro[2.2]pentane-1-carboxylic acid (CAS No. 17202-64-1) is a fascinating molecule that presents both unique synthetic opportunities and analytical challenges.[1][2] Its structure is characterized by two fused cyclopropane rings, creating a highly strained and rigid spirocyclic core. This unique three-dimensional arrangement makes it a valuable building block in medicinal chemistry and materials science, where precise spatial orientation of functional groups is paramount.[3]

However, the inherent ring strain and compact nature of the spiropentane framework significantly influence its spectroscopic properties. For researchers synthesizing or utilizing this compound, a thorough understanding of its spectral signature is crucial for identity confirmation and purity assessment. This guide provides a comprehensive framework for analyzing this compound using standard spectroscopic techniques. Due to the limited availability of fully assigned, peer-reviewed spectral data in the public domain, this document emphasizes the foundational principles of spectroscopic interpretation, provides predicted values based on established chemical shift and absorption frequency data, and outlines rigorous, self-validating protocols for acquiring high-quality experimental data.

Predicted Spectroscopic Features & Literature Comparison

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and are compared with known data for carboxylic acids and related strained ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high degree of symmetry and strain in the spiropentane core results in a unique NMR spectrum. The protons and carbons of the cyclopropyl rings are expected to resonate in the upfield region, characteristic of strained aliphatic systems.

¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclopropane rings.

¹³C NMR Spectroscopy: The carbon spectrum provides a clearer picture of the carbon framework. The carboxyl carbon is the most deshielded, appearing significantly downfield.[4][5] The strained spiro-carbon and the cyclopropyl methylene carbons will appear at distinct upfield chemical shifts.

Table 1: Predicted vs. Literature NMR Data for this compound (in CDCl₃)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Literature Context
-COOH 10.0 - 13.0 (broad s) 175 - 185 The acidic proton signal is typically broad and downfield, its exact position being concentration-dependent. The carboxyl carbon chemical shift is characteristic for saturated aliphatic acids.[5][6]
CH -COOH (α-proton) 2.0 - 2.5 (m) 30 - 40 The proton alpha to the carbonyl is deshielded relative to other cyclopropyl protons.
Spiro-Carbon (C-3) N/A 20 - 30 This quaternary carbon is unique to the spirocyclic system.

| Cyclopropyl CH₂ | 0.8 - 1.8 (m) | 5 - 20 | Protons and carbons in strained cyclopropyl rings are highly shielded and appear upfield. The signals are expected to be complex multiplets due to geminal and vicinal coupling. |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is one of its most definitive signatures, characterized by two very prominent absorptions corresponding to the hydroxyl and carbonyl groups.

Table 2: Predicted vs. Literature IR Absorptions for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Appearance Rationale & Literature Context
O-H Stretch 2500 - 3300 Very Broad This exceptionally broad peak is a hallmark of the hydrogen-bonded dimer formed by carboxylic acids.[6][7]
C-H Stretch (sp³) 2850 - 3000 Medium, Sharp Standard aliphatic C-H stretching, which will likely be superimposed on the broad O-H absorption.
C=O Stretch 1700 - 1725 Strong, Sharp The carbonyl stretch for a saturated, hydrogen-bonded carboxylic acid dimer is strong and appears around 1710 cm⁻¹.[5]
C-O Stretch 1210 - 1320 Medium Corresponds to the stretching vibration of the carbon-oxygen single bond of the carboxylic acid group.[7]

| O-H Bend | 900 - 960 | Broad, Medium | An out-of-plane bend that is also characteristic of carboxylic acid dimers.[7] |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns. The molecular formula is C₆H₈O₂ with a monoisotopic mass of approximately 112.05 Da.[2][8]

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Assignment Rationale & Literature Context
112 [M]⁺ Molecular ion peak. May be of low intensity in Electron Ionization (EI).
111 [M-H]⁻ In negative ion mode (ESI), the deprotonated molecule is often the base peak.[9]
95 [M-OH]⁺ Loss of the hydroxyl radical is a common fragmentation pathway for carboxylic acids.
67 [M-COOH]⁺ Alpha-cleavage resulting in the loss of the entire carboxyl group as a radical is a characteristic fragmentation, leaving the spiropentyl cation.[10][11]

| 45 | [COOH]⁺ | A fragment corresponding to the carboxyl group itself.[10] |

Visualizing the Analytical Workflow and Molecular Structure

To ensure a systematic and reproducible analysis, a standardized workflow is essential. The following diagram outlines the logical progression from sample receipt to final data comparison.

G Figure 1: Standardized Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_comp Validation A Receive/Synthesize Sample B Prepare Solutions (e.g., CDCl3 for NMR) A->B C 1H & 13C NMR Spectroscopy B->C Distribute Aliquots D FT-IR Spectroscopy B->D Distribute Aliquots E Mass Spectrometry (EI/ESI) B->E Distribute Aliquots F Process Spectra (Referencing, Baseline Correction) C->F D->F E->F G Assign Peaks & Fragments F->G H Compare with Predicted Data & Literature Values G->H I Confirm Structure & Purity H->I

Caption: Workflow for spectroscopic characterization.

The relationship between the molecule's structure and its key spectroscopic signals is visualized below.

G Figure 2: Structure-Spectra Correlation Diagram cluster_mol This compound cluster_nmr NMR Signals (ppm) cluster_ir IR Absorptions (cm⁻¹) mol nmr_h_acid ¹H: 10-13 mol->nmr_h_acid -COOH Proton nmr_c_acid ¹³C: 175-185 mol->nmr_c_acid -COOH Carbon nmr_ch ¹H: 0.8-2.5 ¹³C: 5-40 mol->nmr_ch Spiroalkane Framework ir_oh O-H: 2500-3300 (Broad) mol->ir_oh -OH Group ir_co C=O: 1700-1725 (Strong) mol->ir_co C=O Group

Caption: Key structural features and their spectral correlation.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to generate high-fidelity data. The causality behind key steps is explained to ensure technical accuracy and reproducibility.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and relatively clean spectral window. A trace amount of tetramethylsilane (TMS) is included by manufacturers as an internal standard (0.00 ppm).

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for sharp peaks and accurate integration.

    • ¹H Spectrum Acquisition:

      • Acquire a standard single-pulse ¹H spectrum.

      • Use a 30-45 degree pulse angle to ensure quantitative signal intensity without saturating the spins.

      • Set the spectral width to cover a range from -1 to 14 ppm.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C Spectrum Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.

      • Use a spectral width from 0 to 200 ppm.

      • Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus has low natural abundance.

    • Data Processing: Fourier transform the raw data. Apply phase and baseline corrections. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups (O-H, C=O, C-O).

  • Rationale for Technique: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.

  • Methodology:

    • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the absorbance of ambient CO₂ and water vapor.

    • Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

    • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Data Collection: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and analyze fragmentation patterns.

  • Rationale for Ionization: Using both Electron Ionization (EI) and Electrospray Ionization (ESI) provides complementary information. EI causes extensive fragmentation useful for structural analysis, while ESI is a softer technique that typically preserves the molecular ion.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • ESI-MS (Negative Ion Mode):

      • Infuse the sample solution into the ESI source.

      • Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻. This is highly effective for carboxylic acids.

      • Scan a mass range from m/z 50 to 500.

    • GC-MS (EI Mode):

      • Inject the sample solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

      • Use a suitable GC temperature program to ensure the compound elutes as a sharp peak.

      • The mass spectrometer will operate in EI mode (standard 70 eV).

      • Acquire a full scan spectrum across the peak of interest. Analyze the resulting fragmentation pattern.

Conclusion

The structural confirmation of this compound is readily achievable through a systematic application of modern spectroscopic techniques. While a complete, assigned reference dataset is not prevalent in literature, the compound's identity can be unequivocally confirmed by comparing experimentally acquired data with the well-established and predictable spectroscopic signatures of its constituent parts: the strained spiropentane core and the carboxylic acid functional group. The characteristic upfield signals in NMR, the profoundly broad O-H and sharp C=O stretches in IR, and the predictable fragmentation in MS create a unique and verifiable analytical fingerprint. By following the rigorous protocols outlined in this guide, researchers can confidently validate the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

Evaluating the Drug-like Properties of Spiro[2.2]pentane-1-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. The deliberate move away from flat, aromatic-rich molecules towards three-dimensional (3D) scaffolds has become a cornerstone of modern drug discovery.[1][2] This strategic shift is driven by the understanding that 3D fragments can offer superior physicochemical properties, such as enhanced solubility and metabolic stability, while providing unique vectors for exploring protein binding pockets.[3][4][5][6] Among the diverse array of sp³-rich scaffolds, spirocycles have emerged as particularly attractive motifs.[3][4][5][6] This guide focuses on a specific, highly strained yet promising scaffold: Spiro[2.2]pentane-1-carboxylic Acid (SPA) and its analogs.

Spiro[2.2]pentane, with its unique, rigid, and three-dimensional arrangement of atoms, offers a novel entry point into under-explored chemical space.[7][8] This guide provides a comprehensive framework for evaluating the drug-like properties of SPA analogs, presenting objective comparisons and the supporting experimental methodologies. It is designed for researchers, scientists, and drug development professionals seeking to harness the potential of this unique scaffold.

The Rationale for Spiro[2.2]pentane in Drug Discovery

The core advantage of spirocyclic systems lies in their inherent three-dimensionality, which allows for the projection of functional groups in precise spatial orientations.[4] This can lead to more specific and potent interactions with biological targets. The spiro[2.2]pentane core, in particular, is a highly rigid structure that can help in conformationally constraining a molecule. This rigidity can be advantageous in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the introduction of sp³-rich centers generally leads to improved physicochemical properties compared to their unsaturated or aromatic counterparts, including increased solubility and reduced lipophilicity.[3]

This guide will walk through the essential in vitro assays required to build a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for novel SPA analogs, enabling a data-driven comparison against other molecular scaffolds or among different SPA derivatives.

I. Physicochemical Property Evaluation

A foundational step in assessing drug-likeness is the characterization of fundamental physicochemical properties. These properties are often predictive of a compound's in vivo behavior.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and metabolism.[9] For orally administered drugs, a LogP value below 5 is generally desirable, as stipulated by Lipinski's Rule of Five.[9][10][11][12][13]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

  • Preparation of Solutions:

    • Prepare a buffer solution at a physiological pH of 7.4 (e.g., phosphate-buffered saline).

    • Prepare a stock solution of the SPA analog in a suitable organic solvent (e.g., DMSO) at a known concentration.

    • Prepare a 1-octanol solution saturated with the aqueous buffer and an aqueous buffer solution saturated with 1-octanol.

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated 1-octanol and pre-saturated aqueous buffer.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the compound.

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully remove an aliquot from both the 1-octanol and aqueous phases.

    • Determine the concentration of the SPA analog in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm of the partition coefficient. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined.

II. Absorption and Permeability Assessment

For a drug to be orally bioavailable, it must be absorbed from the gastrointestinal tract into the bloodstream. In vitro permeability assays are crucial for predicting this absorption.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across the gastrointestinal tract.[14][15][16] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[14][15]

Experimental Protocol: PAMPA

  • Membrane Preparation:

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[14] Allow the solvent to evaporate completely.

  • Solution Preparation:

    • Prepare a solution of the SPA analog in a buffer at the desired pH (e.g., pH 6.5 to mimic the small intestine) in a 96-well plate (the donor plate).

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[17][18]

  • Quantification and Analysis:

    • After incubation, determine the concentration of the SPA analog in both the donor and acceptor wells using LC-MS/MS.

    • The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption.[19][20] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both influx and efflux transporters.[20][21][22]

Experimental Protocol: Caco-2 Permeability

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter inserts in multi-well plates for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[21]

  • Monolayer Integrity Check:

    • Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by checking the permeability of a low-permeability marker like Lucifer yellow.[20][21]

  • Permeability Measurement (Apical to Basolateral):

    • Add the SPA analog solution to the apical (upper) side of the monolayer.

    • At various time points, take samples from the basolateral (lower) side.

    • Quantify the concentration of the SPA analog in the samples by LC-MS/MS.

  • Efflux Ratio Determination (Bidirectional Transport):

    • To determine if the compound is a substrate for efflux transporters (like P-glycoprotein), perform the permeability measurement in the reverse direction (basolateral to apical).

    • The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction. An efflux ratio greater than 2 suggests active efflux.[21][22]

  • Papp Calculation:

    • The apparent permeability coefficient (Papp) is calculated as: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[22]

III. Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by liver enzymes, which is a major route of drug clearance.[23]

Human Liver Microsomal Stability Assay

This assay uses subcellular fractions of the liver (microsomes) that contain key drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[23]

Experimental Protocol: Liver Microsomal Stability

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the SPA analog at a known concentration.[24][25][26]

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[24][25] A control reaction without NADPH should also be run.[26]

  • Time-Course Incubation:

    • Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[27]

  • Reaction Quenching and Analysis:

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent SPA analog.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[23][26]

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare Reaction Mixture: SPA Analog + Liver Microsomes + Buffer B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate and Sample at Time Points (0-60 min) C->D E Quench Reaction with Acetonitrile + Internal Standard D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Workflow for the Liver Microsomal Stability Assay.

IV. Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[28][29][30] Only the unbound (free) fraction of a drug is pharmacologically active.[28][29]

Rapid Equilibrium Dialysis (RED) Assay

The RED assay is a common method to determine the fraction of a compound that is unbound to plasma proteins.[28][29]

Experimental Protocol: Plasma Protein Binding (RED)

  • Device Preparation:

    • Use a RED device, which consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

  • Sample Preparation:

    • Add plasma (e.g., human plasma) spiked with the SPA analog to one chamber (the plasma chamber).[28]

    • Add buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).[28][29]

  • Equilibration:

    • Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[28][29]

  • Sample Analysis:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples (i.e., add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot).

    • Precipitate the proteins with a cold organic solvent and analyze the samples by LC-MS/MS.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

V. Comparative Data Analysis

The true value of these assays lies in the ability to compare the performance of different SPA analogs against each other or against established benchmarks, such as known drugs or alternative scaffolds. The data should be summarized in a clear and concise format to facilitate decision-making.

Table 1: Comparative Physicochemical and ADME Properties of SPA Analogs

Compound IDScaffoldMW (Da)cLogPAqueous Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)HLM Stability (t½, min)Human Plasma Protein Binding (% Unbound)
SPA-001 Spiro[2.2]pentane112.130.9>2008.512.11.1>6045.2
Analog A Phenyl122.121.85015.220.53.5255.1
Analog B Cyclohexyl128.172.52510.115.81.54515.8
SPA-002 Spiro[2.2]pentane180.251.51507.210.51.3>6035.7
SPA-003 Spiro[2.2]pentane210.302.1806.58.91.25528.4

Note: Data for SPA-002 and SPA-003 are hypothetical examples to illustrate a comparative analysis.

Interpreting the Comparison:

  • Physicochemical Properties: In this hypothetical example, SPA-001 demonstrates superior aqueous solubility and a lower cLogP compared to the aromatic (Analog A) and larger aliphatic (Analog B) counterparts, which is a common advantage of sp³-rich scaffolds.

  • Permeability: While Analog A shows higher passive permeability (PAMPA), it also exhibits a high efflux ratio in the Caco-2 assay, suggesting it is a substrate for efflux pumps, which could limit its net absorption in vivo. The SPA analogs show good permeability with low efflux potential.

  • Metabolic Stability: The SPA analogs demonstrate significantly higher stability in human liver microsomes, a key attribute for achieving a desirable pharmacokinetic profile.

  • Plasma Protein Binding: The SPA analogs show a higher fraction of unbound drug in plasma, indicating that more of the compound would be available to exert its pharmacological effect.

Conclusion

The strategic incorporation of 3D scaffolds like this compound represents a promising avenue in the pursuit of drug candidates with optimized properties. The inherent rigidity and three-dimensionality of the SPA core can impart favorable characteristics such as improved solubility and metabolic stability. However, these theoretical advantages must be rigorously validated through empirical data.

This guide has outlined a suite of standard, robust in vitro assays for a comprehensive evaluation of the drug-like properties of SPA analogs. By systematically assessing physicochemical properties, permeability, metabolic stability, and plasma protein binding, researchers can build a detailed structure-property relationship profile. The use of comparative data analysis, as illustrated, is crucial for identifying analogs with the most promising overall profile for further development. The disciplined application of these experimental workflows will enable scientists to make informed decisions and unlock the full potential of the spiro[2.2]pentane scaffold in drug discovery.

References

A Comparative Guide to In Vitro Assays for Novel Compounds Derived from Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of essential in vitro assays for the preliminary evaluation of novel compounds derived from Spiro[2.2]pentane-1-carboxylic acid. The unique three-dimensional architecture of the spiro[2.2]pentane scaffold presents a compelling starting point for the development of new therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of these promising molecules.

While specific literature on the in vitro evaluation of this compound derivatives is emerging, the assays detailed herein represent the gold standard for the initial screening of novel small molecule entities, particularly those with potential anticancer and antimicrobial applications—common therapeutic targets for spirocyclic compounds.[3][4][5]

Foundational Anticancer Assays: Assessing Cytotoxicity

A primary and crucial step in the evaluation of novel compounds with therapeutic potential against cancer is the assessment of their cytotoxic effects. These assays determine the concentration at which a compound inhibits cellular proliferation or induces cell death.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its simplicity, high-throughput adaptability, and cost-effectiveness. It provides a rapid assessment of a compound's general cytotoxic potential across various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Self-Validating System: The inclusion of positive and negative controls is critical for validating each assay plate. The vehicle control should exhibit maximal cell viability, while the positive control should demonstrate a significant reduction in viability, confirming the assay is performing as expected.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Spiro[2.2]pentane Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT Cell Proliferation Assay.

Essential Antimicrobial Assays: Determining Efficacy

For compounds with potential as antimicrobial agents, it is crucial to determine their ability to inhibit or kill microbial growth. The following assays are fundamental in this evaluation.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[7]

Causality Behind Experimental Choices: This method is preferred for its quantitative results (the MIC value), which are more informative than qualitative methods. It is also amenable to high-throughput screening of multiple compounds and microbial strains simultaneously.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Self-Validating System: The growth control well must show turbidity, and the sterility control well must remain clear for the results to be valid. A reference antibiotic is often included as a positive control.

Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) assay is a qualitative method used to assess the antimicrobial susceptibility of bacteria. It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the bacterium.

Causality Behind Experimental Choices: The disk diffusion method is a simple, rapid, and cost-effective preliminary screening tool to identify compounds with potential antimicrobial activity. It provides a visual indication of the compound's efficacy.

Experimental Protocol: Disk Diffusion

  • Plate Inoculation: Uniformly inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) with a standardized suspension of the test bacterium.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the this compound derivative onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around the disk. The size of the zone is indicative of the compound's antimicrobial activity.

Antimicrobial_Assay_Comparison cluster_0 Broth Microdilution cluster_1 Disk Diffusion A Quantitative (MIC value) B High-throughput C More resource-intensive D Qualitative (Zone of Inhibition) E Rapid screening F Less resource-intensive Assay Antimicrobial Susceptibility Testing Assay->A Assay->D

Caption: Comparison of Broth Microdilution and Disk Diffusion Assays.

Early Stage ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to identify potential liabilities that could lead to late-stage drug development failure.[8][9][10][11][12]

In Vitro ADME Assays

A suite of in vitro assays can provide preliminary data on a compound's drug-like properties.

  • Solubility: Determines the concentration at which a compound is fully dissolved in an aqueous solution. Poor solubility can hinder absorption.

  • Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's ability to diffuse across an artificial membrane, predicting its passive absorption.

  • Metabolic Stability (e.g., Liver Microsomes): Incubating the compound with liver microsomes helps to predict its metabolic fate and clearance rate in the body.

In Vitro Toxicology Assays
  • Hepatotoxicity: Assessed by exposing hepatocytes (liver cells) to the compound and measuring markers of cell death or stress.

  • Cardiotoxicity (e.g., hERG Assay): Evaluates the compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.

  • Genotoxicity (e.g., Ames Test): Screens for the mutagenic potential of a compound by assessing its ability to induce mutations in bacteria.

Comparison of In Vitro Assays

Assay CategorySpecific AssayPrimary OutputThroughputKey Advantage
Anticancer MTT AssayIC50 value (viability)HighRapid, cost-effective screening
Antimicrobial Broth MicrodilutionMIC valueHighQuantitative measure of potency
Disk DiffusionZone of Inhibition (mm)HighSimple, rapid qualitative screen
ADME SolubilityKinetic/Thermodynamic solubilityMediumPredicts potential absorption issues
PAMPAPermeability coefficientHighPredicts passive absorption
Metabolic StabilityIn vitro half-life, clearanceMediumPredicts in vivo metabolic fate
Toxicology HepatotoxicityCell viability, enzyme leakageMediumEarly flag for liver toxicity
hERG AssayIC50 for channel inhibitionMediumPredicts potential cardiotoxicity
Ames TestRevertant colony countLowAssesses mutagenic potential

Conclusion

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of novel compounds derived from this compound. A systematic and logical progression through these assays, starting with primary screening for anticancer and/or antimicrobial activity, followed by early ADME/Tox profiling of promising hits, will enable an efficient and data-driven approach to identifying lead candidates for further development. The unique structural features of the spiro[2.2]pentane scaffold hold significant promise for the discovery of new medicines, and a thorough in vitro evaluation is the critical first step in realizing this potential.

References

The Spiro[2.2]pentane Scaffold: A Comparative Guide to a Rising Star in 3D Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the confines of "flatland"—the predominantly two-dimensional world of aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structures is a key approach to unlocking new chemical space and achieving superior pharmacological profiles. Among the emerging 3D scaffolds, the highly strained and geometrically unique spiro[2.2]pentane core, and its derivatives like Spiro[2.2]pentane-1-carboxylic Acid, present a compelling platform for innovation.

This guide provides a technical comparison of the spiro[2.2]pentane scaffold against more conventional and alternative 3D bioisosteres, grounded in peer-reviewed experimental data and the principles of modern medicinal chemistry. We will delve into the rationale behind its use, its potential advantages, and its performance in a real-world application, offering insights for its strategic deployment in drug discovery programs.

The Allure of Three-Dimensionality: Beyond the Phenyl Ring

The phenyl ring is a ubiquitous motif in drug molecules. However, its planarity and associated lipophilicity can contribute to poor solubility, metabolic instability, and off-target effects. To mitigate these liabilities, the concept of bioisosterism—the replacement of a functional group with another that retains the desired biological activity while improving other properties—has led to the exploration of saturated 3D scaffolds as phenyl ring surrogates. These "nonclassical" bioisosteres can replicate the spatial orientation of substituents on an aromatic ring while introducing a more favorable sp³-rich character.

Spirocyclic scaffolds, in particular, offer a rigid framework that can reduce the entropic penalty of binding to a biological target and provide novel vectors for substituent placement.[1][2] The spiro[2.2]pentane system, with its two fused cyclopropane rings, represents a particularly intriguing, albeit synthetically challenging, example of this class.[3]

A Head-to-Head Comparison: Spiro[2.2]pentane vs. Other Scaffolds

While direct, side-by-side experimental comparisons of this compound with other scaffolds in the same molecular context are not extensively documented in the peer-reviewed literature, a comparative analysis can be constructed based on its inherent structural and conformational properties, and by drawing parallels with more established 3D bioisosteres.

ScaffoldKey Structural FeaturesPotential AdvantagesPotential Disadvantages
Spiro[2.2]pentane Two fused cyclopropane rings; highly rigid and strained; dissymmetric.Novel chemical space; precise spatial orientation of substituents; potential for unique biological interactions due to strain.Synthetically challenging; potential for metabolic instability due to high strain.
Phenyl Ring Planar aromatic system.Well-established synthetic chemistry; predictable electronic properties.Can contribute to high lipophilicity, poor solubility, and metabolic liabilities (e.g., P450 oxidation).
Bicyclo[1.1.1]pentane Rigid, linear "rod-like" structure.Excellent surrogate for para-substituted phenyl rings; can improve solubility and metabolic stability.Limited to a linear arrangement of substituents.
Spiro[3.3]heptane Two fused cyclobutane rings; less strained than spiro[2.2]pentane.Synthetically more accessible than spiro[2.2]pentane; effective phenyl ring bioisostere with non-collinear exit vectors.Less compact than spiro[2.2]pentane; may not offer the same degree of conformational constraint.

Case Study: Spiro[2.2]pentane as a Scaffold for Conformationally Constrained Glutamate Analogues

A seminal study by Pellicciari and colleagues provides a compelling example of the application of the spiro[2.2]pentane scaffold in the design of novel, conformationally restricted analogues of the neurotransmitter L-glutamic acid.[3][4] This work highlights the potential of the spiro[2.2]pentane core to probe the bioactive conformations of flexible endogenous ligands at their receptors.

Experimental Objective

The primary goal of this research was to synthesize and pharmacologically evaluate a series of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids as rigid glutamate analogues. The unique geometry of the spiro[2.2]pentane scaffold was hypothesized to lock the amino and distal carboxylic acid groups in specific spatial arrangements, mimicking different potential binding conformations of glutamate.[3]

Experimental Workflow

The synthesis of the target compounds was a multi-step process, culminating in a diastereodivergent approach that allowed for the preparation of four distinct racemic pairs of the 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids.[3][4]

G cluster_synthesis Diastereodivergent Synthesis cluster_analysis Analysis and Evaluation A Starting Material (a spiro[2.2]pentane derivative) B Multi-step synthesis A->B C Separation of Diastereomers B->C D Four Racemic Pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid C->D E Stereochemical Assignment (X-ray crystallography, NMR) D->E F Conformational Analysis (Computational modeling) D->F G Biological Evaluation (Glutamate receptor binding assays) D->G G A Allene Precursor B First Cyclopropanation A->B C Methylenecyclopropane Intermediate B->C D Second Cyclopropanation C->D E Spiro[2.2]pentane Product D->E F Purification & Characterization E->F

References

Safety Operating Guide

Navigating the Disposal of Spiro[2.2]pentane-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Spiro[2.2]pentane-1-carboxylic Acid, a unique cycloalkane derivative. Our focus is to move beyond mere instruction and to instill a deep understanding of the principles behind these essential procedures.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as an irritant.[1][2]

Key Hazards:

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

While not considered a significant fire risk, its containers may burn.[1] This hazard profile dictates the need for stringent personal protective equipment (PPE) and careful handling throughout the disposal process.

Hazard StatementGHS Classification
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3

Data synthesized from available Safety Data Sheets and chemical databases.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation. Adherence to these steps is not just a matter of regulatory compliance but a cornerstone of a robust safety culture.

Step 1: Immediate Waste Segregation

The "Why": The cardinal rule of chemical waste management is to never mix incompatible waste streams. Carboxylic acids, while generally weak acids, can react with bases, oxidizing agents, and reducing agents.[3][4] Such reactions can generate heat, gases, or even violent reactions.

Procedure:

  • Designated Waste Container: At the start of your experiment, designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Container Material: Use a chemically compatible container. A polyethylene or polypropylene container is a suitable choice.[1] Avoid metal containers, as acids can cause corrosion.[3][5]

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).[6]

Step 2: Personal Protective Equipment (PPE)

The "Why": Given the irritant nature of this compound, direct contact with skin, eyes, and respiratory passages must be prevented.

Procedure:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from incidental splashes.

  • Ventilation: Handle the waste in a well-ventilated area, such as a fume hood, to minimize the risk of inhaling any vapors or aerosols.[1]

Step 3: Waste Accumulation and Storage

The "Why": Proper storage of chemical waste is crucial to prevent accidents and ensure compliance with regulations from bodies like the Environmental Protection Agency (EPA).[5][7]

Procedure:

  • Container Closure: Keep the waste container securely sealed when not in use.[1][3]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA).[3][6] This area should be near the point of generation and under the control of laboratory personnel.[5]

  • Segregation in Storage: Store the this compound waste away from incompatible materials, particularly bases.[3]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 4: Final Disposal

The "Why": The ultimate disposal of hazardous waste must be handled by licensed professionals to ensure it is done in an environmentally sound manner. Drain disposal is not an option for this chemical.[8]

Procedure:

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.

  • Approved Disposal Methods: The recommended disposal methods for this compound are:

    • Incineration: In a licensed facility, often after being mixed with a suitable combustible material.[1]

    • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[1]

  • Do Not Attempt Neutralization for Drain Disposal: While some simple carboxylic acids can be neutralized and disposed of down the drain in very small quantities, this is not recommended for this compound due to its more complex structure and potential for unforeseen reactions.[8]

Decontamination of Empty Containers

The "Why": "Empty" containers of hazardous chemicals are often not truly empty and can retain residues that pose a risk.

Procedure:

  • Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or a solvent in which the acid is soluble).[9]

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste in the same container as the original chemical waste.[9]

  • Container Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.

  • Final Disposal of Container: Once decontaminated, the container can typically be disposed of as non-hazardous waste, but always confirm this with your institution's EHS guidelines.[9]

Spill Management

The "Why": Accidental spills require a prompt and correct response to prevent exposure and environmental contamination.

Procedure for Minor Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]

  • Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For major spills, evacuate the area and contact your institution's emergency response team immediately.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Handling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_spill Spill & Emergency start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select & Label Compatible Waste Container (Polypropylene/Polyethylene) ppe->container Step 2 segregate Segregate Waste (Keep from Incompatibles) container->segregate Step 3 store Store in Designated Satellite Accumulation Area (SAA) segregate->store Step 4 contact_ehs Contact EHS for Waste Pickup store->contact_ehs Step 5 disposal_method Disposal by Licensed Vendor (Incineration or Landfill) contact_ehs->disposal_method Step 6 end Disposal Complete disposal_method->end spill Spill Occurs contain Contain with Inert Absorbent Material spill->contain collect Collect & Dispose of as Hazardous Waste contain->collect

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures and understanding the rationale behind them, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Spiro[2.2]pentane-1-carboxylic Acid (CAS No. 17202-64-1). This document provides in-depth, procedural guidance rooted in established safety protocols and the specific chemical nature of this compound. Our goal is to empower you, the researcher, with the knowledge to work safely and effectively, reinforcing our commitment to your well-being and the integrity of your research.

This compound is a unique spirocyclic compound, a valuable building block in modern organic synthesis due to its distinctive three-dimensional structure.[1] However, its strained ring system and carboxylic acid functionality necessitate a thorough understanding of its potential hazards to ensure safe handling. This guide is structured to provide a clear, logical path from hazard identification to operational procedures and disposal, ensuring a self-validating system of safety at every step.

Hazard Identification and Risk Assessment

The foundation of any safety protocol is a clear understanding of the potential hazards. This compound, according to the Globally Harmonized System (GHS), presents the following hazards:

Hazard StatementDescriptionGHS ClassificationSource
H315Causes skin irritationSkin Corrosion/Irritation, Category 2[2]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A[2]
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3[2]

These classifications are the primary drivers for the personal protective equipment (PPE) and handling procedures outlined below. The carboxylic acid group contributes to its irritant properties, while the strained spiro[2.2]pentane core's reactivity, though a valuable synthetic feature, warrants careful handling to avoid unforeseen reactions.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Causality
Eyes/Face Chemical splash goggles and a face shieldWhy? The H319 classification indicates a risk of serious eye irritation.[2] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield worn over goggles offers a secondary layer of protection for the entire face, crucial when handling larger quantities or during procedures with a higher risk of splashing.[3]
Skin/Body Chemical-resistant lab coat and appropriate glovesWhy? To prevent skin contact, which can cause irritation (H315).[2] A fully buttoned lab coat made of a chemical-resistant material is mandatory.[4] Nitrile or butyl rubber gloves are recommended for handling acids, providing a robust barrier against chemical permeation.[3] Always inspect gloves for defects before use and change them immediately if contamination is suspected.[4]
Respiratory Use in a certified chemical fume hoodWhy? The H335 warning highlights the risk of respiratory irritation.[2] All handling of solid this compound should be conducted within a properly functioning chemical fume hood to control airborne particulates and potential vapors.[4] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator may be necessary, depending on the scale of the work and a formal risk assessment.[3]
Feet Fully enclosed, chemical-resistant footwearWhy? To protect against spills. Shoes should be made of a non-porous material.[4]

Logical Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE is critical. The following diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to minimize exposure.

Step-by-Step Operational Plan

Adherence to a standardized operational protocol is crucial for minimizing exposure and ensuring reproducible, safe science.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard warnings.

  • Chemical Fume Hood: Before starting, verify that the chemical fume hood is operational, with the sash at the appropriate height.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and labeled waste containers, within the fume hood to minimize movement in and out of the controlled area.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and unobstructed.

3.2. Handling and Experimental Procedure

  • Don PPE: Put on all required PPE as per the sequence outlined in the diagram above.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the acid slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound, it is a good practice with all acids.

  • Reaction: If using in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

  • Post-Handling: After completing the work, decontaminate any surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Proper waste management is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions or reaction mixtures containing the acid should be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations can vary.

Decision Tree for PPE Selection

This diagram provides a logical pathway for selecting the appropriate level of PPE based on the experimental context.

PPE_Decision_Tree start Start: Handling Spiro[2.2]pentane- 1-carboxylic Acid q1 Is the compound in solid form? start->q1 solid_handling Work in a chemical fume hood to contain dust. q1->solid_handling Yes solution_handling Handle in a fume hood. q1->solution_handling No (Solution) q2 Is there a risk of splashing? ppe_base Required PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat - Closed-toe Shoes q2->ppe_base No face_shield Add Face Shield to base PPE. q2->face_shield Yes solid_handling->q2 solution_handling->q2

Caption: A decision-making tool for selecting appropriate PPE.

By integrating this expert guidance into your laboratory practices, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific excellence within your organization.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.2]pentane-1-carboxylic Acid
Reactant of Route 2
Spiro[2.2]pentane-1-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.